molecular formula C4H3IS B115884 2-Iodothiophene CAS No. 149762-92-5

2-Iodothiophene

Cat. No.: B115884
CAS No.: 149762-92-5
M. Wt: 210.04 g/mol
InChI Key: ROIMNSWDOJCBFR-UHFFFAOYSA-N
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Description

2-Iodothiophene is a useful research compound. Its molecular formula is C4H3IS and its molecular weight is 210.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1082. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodothiophene
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InChI

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ROIMNSWDOJCBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IS
Source PubChem
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DSSTOX Substance ID

DTXSID0063026
Record name Thiophene, 2-iodo-
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Molecular Weight

210.04 g/mol
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CAS No.

3437-95-4
Record name 2-Iodothiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Iodothiophene: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and key synthetic protocols for 2-Iodothiophene (CAS No. 3437-95-4). This document is intended as a core resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed, citable data and methodologies to support research and development.

Core Compound Identification and Properties

This compound is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis. Its reactivity, particularly at the carbon-iodine bond, makes it a valuable precursor for creating more complex molecules through various cross-coupling reactions.[1]

Table 1: Compound Identifiers and Chemical Formula
IdentifierValue
IUPAC Name This compound[2]
CAS Number 3437-95-4[2]
Molecular Formula C₄H₃IS[2][3][4]
Molecular Weight 210.04 g/mol [2]
InChI Key ROIMNSWDOJCBFR-UHFFFAOYSA-N[2][4]
SMILES C1=CSC(=C1)I[2][4]
Synonyms α-Iodothiophene, 2-Thienyl iodide[5][6]
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless to clear yellow, red-brown, or blue-green liquid[3][4]
Melting Point -40 °C
Boiling Point 73 °C at 15 mmHg
80-81 °C at 20 mmHg
Density 1.902 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.651
Flash Point 160 °F (71 °C)
Storage 2-8°C, light-sensitive[3]
Solubility Insoluble in water.
Stability Commercially available products may contain copper as a stabilizer.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. Below is a summary of its key spectral characteristics.

Table 3: Spectroscopic Data Summary
TechniqueData and Interpretation
¹H NMR Spectral data is available from the Spectral Database for Organic Compounds (SDBS) and other commercial databases.[7][8][9]
¹³C NMR Spectral data is available from sources including ChemicalBook and PubChem.[2][10]
Infrared (IR) The IR spectrum can be found in the NIST Chemistry WebBook and other commercial libraries.[5][6][11] The spectrum will show characteristic peaks for C-H and C-C stretching and bending vibrations of the thiophene (B33073) ring.
Mass Spec. (MS) m/z 210 : Molecular ion (M⁺) [C₄H₃IS]⁺.[2][5] m/z 83 : [C₄H₃S]⁺, corresponding to the loss of the iodine radical.[2] m/z 39 : A common fragment in the mass spectra of aromatic compounds.[2]

Key Reactivity and Applications

This compound is a versatile intermediate, primarily due to the reactivity of the C-I bond. It is a key substrate in palladium-catalyzed cross-coupling reactions and can be used to form organometallic reagents.

  • Palladium-Catalyzed Cross-Coupling: It readily participates in reactions like the Sonogashira coupling to form carbon-carbon bonds with terminal alkynes. This method is fundamental for synthesizing conjugated systems used in materials science and as precursors for complex molecules.[3]

  • Grignard Reagent Formation: this compound reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium iodide.[2] This nucleophilic reagent is useful for creating new C-C bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.

G Key Reactivity of this compound cluster_main cluster_pd Palladium-Catalyzed Coupling cluster_grignard Grignard Reaction main This compound pd_reagents Terminal Alkyne (R-C≡CH) Pd Catalyst, Cu(I) co-catalyst, Base main->pd_reagents Sonogashira Coupling grignard_reagents Mg, Anhydrous Ether main->grignard_reagents Formation pd_product 2-Alkynylthiophene pd_reagents->pd_product grignard_intermediate 2-Thienylmagnesium Iodide (Grignard Reagent) grignard_reagents->grignard_intermediate electrophile Electrophile (e.g., R₂C=O) grignard_intermediate->electrophile Reaction grignard_product Substituted Thiophene electrophile->grignard_product

Key reaction pathways for this compound.

Experimental Protocols

The following section provides a detailed, reproducible protocol for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound from Thiophene

This procedure is adapted from the established method published in Organic Syntheses, which utilizes the direct iodination of thiophene in the presence of mercuric oxide as an iodine activator.[2]

Materials:

  • Thiophene (C₄H₄S)

  • Benzene (B151609) (or Ligroin, b.p. 100-120°C)

  • Yellow Mercuric Oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Dilute Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a suitable reaction flask, dissolve 35 g (0.42 mole) of thiophene in 150 cc. of benzene.

  • Add 50 g (0.23 mole) of yellow mercuric oxide to the solution. The mixture should be vigorously agitated to keep the mercuric oxide in suspension.

  • Over a period of 15 to 20 minutes, add 108 g (0.43 mole) of iodine in small, alternate portions with the mercuric oxide. A color change from yellow (HgO) to crimson (mercuric iodide) will be observed.

  • After the addition is complete, filter the mixture. Wash the solid residue with three 25-cc. portions of ether.

  • Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over approximately 5 g of anhydrous calcium chloride and filter.

  • Remove the ether and benzene solvents by distillation on a steam bath.

  • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 73°/15 mm.[2]

  • The expected yield is 72-75% of the theoretical amount.[2] A small amount of 2,5-diiodothiophene (B186504) may form as a by-product.[2]

G Workflow for Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification cluster_product Final Product A Dissolve Thiophene in Benzene B Add Mercuric Oxide (HgO) A->B C Add Iodine (I₂) in portions D Vigorous Agitation C->D E Filter mixture F Wash filtrate with Na₂S₂O₃ solution E->F G Dry with CaCl₂ F->G H Filter G->H I Solvent Removal (Distillation) H->I J Fractional Distillation (Reduced Pressure) I->J K This compound J->K

Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information
Hazard ClassStatement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[2]
Serious Eye Damage (Category 1) H318: Causes serious eye damage.[2]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

References

An In-depth Technical Guide to 2-Iodothiophene (CAS: 3437-95-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Iodothiophene is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an indispensable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of pharmacologically active compounds.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 3437-95-4[1][2][3]
Molecular Formula C₄H₃IS[1][2][3]
Molecular Weight 210.04 g/mol [1][2][3]
Appearance Colorless to yellow-green or red-brown liquid[1][2]
Melting Point -40 °C[2][3]
Boiling Point 73 °C at 15 mmHg[2][3]
Density 1.902 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.651[2][3]
Solubility Insoluble in water[1]
Vapor Pressure 1.14 mmHg at 25°C[2]
Flash Point 77 °C (closed cup)[3]
Storage 2-8°C, under inert atmosphere, light sensitive[2][3]

Synthesis of this compound

While several methods for the synthesis of this compound have been reported, two common procedures are highlighted here: a classical method and a more modern approach.

Experimental Protocol 1: Classical Synthesis via Mercuration

This method, though traditional, is a reliable route to this compound.[1]

Materials:

Procedure:

  • In a flask cooled with an ice bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.

  • With continuous shaking and cooling, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The mixture will change color as crimson mercuric iodide is formed.

  • Filter the reaction mixture and wash the residue with three 25-cc portions of ether.

  • Combine the ether-benzene filtrate and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over 5 g of calcium chloride and filter.

  • Remove the ether and benzene by distillation on a steam bath.

  • The residue is then purified by fractional distillation under reduced pressure. This compound distills at 73°/15 mm.

Experimental Protocol 2: Modern Synthesis via Halogen Exchange

A more contemporary and less hazardous method involves the halogen exchange of a chloro-precursor.[4]

Materials:

Procedure:

  • To a solution of 2-chlorothiophene in an acetone/THF mixed solvent (e.g., 600mL acetone and 200mL THF), add 1.1 moles of sodium iodide.

  • Purge the reaction vessel with nitrogen and protect it from light.

  • Stir the mixture at 25°C for 3 hours. Monitor the reaction by GC to confirm the consumption of the starting material.

  • Once the reaction is complete, perform a work-up by separating the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

G General Workflow for this compound Synthesis start Starting Material (Thiophene or 2-Chlorothiophene) reaction Chemical Reaction (e.g., Iodination or Halogen Exchange) start->reaction workup Aqueous Work-up (Washing and Extraction) reaction->workup drying Drying of Organic Phase (e.g., with Na2SO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position of the thiophene ring.

G Key Cross-Coupling Reactions of this compound cluster_start Starting Material cluster_reactions Coupling Partners & Conditions cluster_products Products iodothiophene This compound suzuki Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst, Base) iodothiophene->suzuki R-B(OR)2 sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) iodothiophene->sonogashira R-C≡CH stille Stille Coupling (Organostannane, Pd Catalyst) iodothiophene->stille R-Sn(R')3 aryl_thiophene 2-Arylthiophenes suzuki->aryl_thiophene alkynyl_thiophene 2-Alkynylthiophenes sonogashira->alkynyl_thiophene vinyl_thiophene 2-Alkenyl/Arylthiophenes stille->vinyl_thiophene drug_scaffolds Drug Scaffolds aryl_thiophene->drug_scaffolds oleds Organic Electronics (OLEDs) aryl_thiophene->oleds alkynyl_thiophene->drug_scaffolds alkynyl_thiophene->oleds vinyl_thiophene->drug_scaffolds vinyl_thiophene->oleds

Caption: Overview of key cross-coupling reactions involving this compound and their applications.

Experimental Protocol 3: Sonogashira Coupling of this compound

This protocol provides a general procedure for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (TEA, 2.0 mmol)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and CuI.

  • Add the solvent (DMF) and triethylamine, followed by the terminal alkyne.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 60-100 °C).

  • Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynylthiophene.

Role in the Synthesis of Thiophene-Containing Drugs

The thiophene moiety is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key starting material for introducing this valuable heterocycle into drug candidates.

Case Study: Raltitrexed (B1684501) and Thymidylate Synthase Inhibition

Raltitrexed ('Tomudex') is an anticancer agent used in the treatment of colorectal cancer. It contains a 2-thienyl group, which is crucial for its biological activity. Raltitrexed functions as a specific inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication.

The mechanism of action involves the intracellular polyglutamation of raltitrexed, which enhances its inhibitory potency and cellular retention. By blocking TS, raltitrexed depletes the cellular pool of deoxythymidine monophosphate (dTMP), leading to "thymineless death" in rapidly dividing cancer cells.[5][6][7]

G Mechanism of Action of Raltitrexed: Inhibition of Thymidylate Synthase cluster_pathway DNA Synthesis Pathway cluster_drug Drug Action dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) dTTP dTTP (deoxythymidine triphosphate) dTMP->dTTP DNA DNA Synthesis dTTP->DNA apoptosis Apoptosis ('Thymineless Death') DNA->apoptosis TS->dTMP Raltitrexed Raltitrexed (contains 2-thienyl group) Raltitrexed->inhibition

Caption: The inhibitory effect of the thiophene-containing drug, Raltitrexed, on the thymidylate synthase pathway, leading to the disruption of DNA synthesis and apoptosis in cancer cells.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Summary:

  • Health Hazards: Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[1]

  • Physical Hazards: Combustible liquid.[1]

  • Incompatibilities: Strong oxidizing agents, strong reducing agents, and strong bases.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Use a NIOSH-approved respirator when handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition. Recommended storage temperature is 2-8°C.[2][3]

Conclusion

This compound is a versatile and highly valuable reagent for researchers, scientists, and professionals in drug development. Its facile participation in a wide array of cross-coupling reactions provides a robust platform for the synthesis of diverse thiophene-containing molecules. The incorporation of the thiophene moiety, enabled by precursors like this compound, continues to be a successful strategy in the design of novel therapeutics targeting a range of diseases, from cancer to infectious and inflammatory conditions. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

A Comprehensive Technical Overview of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This document provides a detailed technical guide on 2-Iodothiophene, a key building block in organic synthesis.

Core Molecular Data

This compound is a substituted aromatic compound with a five-membered thiophene (B33073) ring. The presence of iodine at the second position significantly influences its reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.

PropertyValueSource
Molecular Formula C4H3IS[1][2][3][4][5]
Molecular Weight 210.04 g/mol [1][3][5]
Alternate Names 2-Thienyl iodide, α-Iodothiophene[3][4]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and advancing research. Below are methodologies for key reactions involving this compound.

Suzuki Coupling Reaction for the Synthesis of 2-Arylthiophenes

This protocol outlines a standard palladium-catalyzed Suzuki coupling reaction, a fundamental method for forming carbon-carbon bonds.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.

    • Add potassium carbonate (2.0 equivalents) to the mixture.

    • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

    • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-arylthiophene.

Sonogashira Coupling for the Synthesis of 2-Alkynylthiophenes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

    • Copper(I) iodide (CuI)

    • Triethylamine (B128534) (Et3N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the 2-alkynylthiophene product.

Logical Workflow for Synthesis Planning

The selection of a synthetic route is a critical decision in chemical research. The following diagram illustrates a simplified decision-making process for utilizing this compound in a synthesis campaign.

G Simplified Synthesis Decision Workflow A Target Molecule Identification B Retrosynthetic Analysis A->B C Is a Thiophene Moiety Required? B->C D Utilize this compound as a Precursor C->D  Yes E Select Alternative Synthetic Pathway C->E  No F Choose Appropriate Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) D->F G Experimental Execution & Optimization F->G H Product Characterization G->H

Caption: Decision workflow for using this compound in synthesis.

References

Spectroscopic Data of 2-Iodothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-iodothiophene, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the hydrogen and carbon atoms in the thiophene (B33073) ring.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz
H-57.49Doublet of doublets (dd)J = 5.2, 1.4
H-37.21Doublet of doublets (dd)J = 3.6, 1.4
H-46.81Doublet of doublets (dd)J = 5.2, 3.6
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the iodine (C-2) shows a significantly different chemical shift due to the electronegativity and heavy atom effect of iodine.

Carbon Chemical Shift (δ) in ppm
C-5136.7
C-4130.6
C-3128.2
C-272.8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H and C-C stretching and bending vibrations within the thiophene ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100WeakAromatic C-H Stretch
1510MediumAromatic C=C Stretch
1412MediumAromatic C=C Stretch
1205StrongC-H in-plane bend
970MediumC-H out-of-plane bend
828StrongC-H out-of-plane bend
685StrongC-S Stretch

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several fragment ions.

m/z Relative Abundance (%) Assignment
210100[M]⁺ (Molecular Ion)
12715[I]⁺
8360[M-I]⁺
4525[C₂HS]⁺
3930[C₃H₃]⁺

Experimental Protocols

The following sections describe the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

  • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is the standard method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Relative Abundances MS->MS_Data Structure Molecular Structure and Connectivity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of this compound.

Synthesis of 2-Iodothiophene mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Iodothiophene

Introduction

This compound is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. Its utility is particularly pronounced in the fields of drug development and materials science, where the thiophene (B33073) moiety is a common scaffold in conductive polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds[1]. The carbon-iodine bond provides a reactive handle for numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse substituents onto the thiophene ring[2]. This guide provides a comprehensive overview of the primary synthetic mechanisms, detailed experimental protocols, and comparative quantitative data for the preparation of this compound.

Core Synthesis Mechanisms: Electrophilic Aromatic Substitution

The most prevalent method for synthesizing this compound is the direct electrophilic iodination of thiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The 2- and 5-positions (α-carbons) are significantly more reactive than the 3- and 4-positions (β-carbons) due to the greater stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. Attack at the C2 position allows for resonance structures that involve the sulfur atom's lone pair, providing superior stabilization[3][4].

The general mechanism proceeds in two steps:

  • Formation of a Sigma Complex: An electrophilic iodine species (I+) attacks the C2 position of the thiophene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate.

  • Deprotonation: A weak base removes a proton from the C2 carbon, restoring the aromaticity of the ring and yielding the this compound product.

Figure 1. General mechanism of electrophilic iodination of thiophene at the C2 position.

Different reagents can be used to generate the necessary electrophilic iodine species. Key methods are detailed below.

Iodination using Iodine and Mercuric Oxide (HgO)

This is a classic method for the direct iodination of aromatic compounds under neutral conditions[5]. Mercuric oxide (HgO) reacts with molecular iodine (I₂) to form an electrophilic iodine species, possibly hypoiodite (B1233010) (I₂O) or a related complex, which is a more potent iodinating agent than I₂ alone. This method avoids the generation of strong acids as byproducts[5][6].

Iodination using N-Iodosuccinimide (NIS)

A more modern and "greener" approach utilizes N-Iodosuccinimide (NIS) as the iodine source, often activated by an acid catalyst such as 4-toluenesulfonic acid (PTSA).[7] NIS is easier to handle and avoids the use of highly toxic mercury salts. The acid protonates the succinimide (B58015) carbonyl, making the N-I bond more polarized and the iodine more electrophilic, thus facilitating the attack on the thiophene ring.[1]

Quantitative Data Summary

The following table summarizes quantitative data for three common synthesis protocols, allowing for easy comparison of their efficacy and reaction conditions.

Method Reagents Solvent Conditions Yield Purity Reference
Mercury(II) Oxide Thiophene, I₂, Yellow HgOBenzene (B151609)Ice water cooling, 15-20 min66-70%Distilled at 73°C/15 mm[8]
N-Iodosuccinimide Thiophene, NIS, PTSA (10 mol%)Ethanol (B145695)Room Temp, 10 min95%Pure after workup[7]
Halogen Exchange 2-Chlorothiophene (B1346680), NaIAcetone (B3395972)/THF25°C, 3 h, Inert atmosphere92.3%98.69% (HPLC)[9]

Experimental Protocols

Protocol 1: Synthesis via Iodine and Mercuric Oxide

This protocol is adapted from the well-established procedure in Organic Syntheses.[8]

Workflow Diagram:

Figure 2. Experimental workflow for the synthesis of this compound using HgO and I₂.

Methodology:

  • In a glass-stoppered, wide-mouthed bottle, place 35 g (0.42 mole) of thiophene and 50 cc of benzene. Cool the bottle in an ice-water bath.[8]

  • With constant shaking, add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine alternately in small portions over a period of 15 to 20 minutes. Maintain cooling as needed. The yellow mercuric oxide will change to red mercuric iodide.[8]

  • Filter the reaction mixture and wash the collected solid residue with three 25-cc portions of ether.[8]

  • Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate (B1220275) to remove any excess iodine.[8]

  • Dry the organic layer over 5 g of calcium chloride, then filter.[8]

  • Remove the ether and benzene solvents by distillation on a steam bath.[8]

  • Fractionally distill the remaining residue under reduced pressure. Collect the product, this compound, which distills at 73°/15 mm. The reported yield is 60-65 g (66-70%).[8]

Protocol 2: Synthesis via N-Iodosuccinimide (NIS)

This protocol is based on a modern, efficient, and mercury-free method.[7]

Workflow Diagram:

Figure 3. Experimental workflow for the synthesis of this compound using NIS.

Methodology:

  • Dissolve the thiophene (1 mmol, 1 equiv) in ethanol (2 mL) at room temperature.[7]

  • Add N-iodosuccinimide (NIS) (1.1 equiv).[7]

  • Add 4-toluenesulfonic acid (PTSA) (10% mol) to the mixture.[7]

  • Stir the mixture for 10 minutes.[7]

  • Add saturated sodium thiosulfate solution (2 mL) to quench the reaction.[7]

  • The iodinated product is typically pure and requires no further purification. For thiophene, this method yields this compound in 95% yield.[7]

Protocol 3: Synthesis via Halogen Exchange from 2-Chlorothiophene

This protocol describes a nucleophilic substitution (Finkelstein-type) reaction.[9]

Methodology:

  • To the starting material, 2-chlorothiophene, add 800mL of an acetone/tetrahydrofuran (THF) mixed solvent (prepared from 600mL acetone and 200mL THF).[9]

  • Purge the reaction vessel with nitrogen three times to establish an inert atmosphere.[9]

  • Add 164.88 g (1.1 mol) of sodium iodide (NaI).[9]

  • Protect the reaction from light and stir at 25°C for 3 hours. The reaction progress can be monitored by GC analysis.[9]

  • Once the reaction is complete (less than 1% of 2-chlorothiophene remaining), separate the organic layer.[9]

  • Extract the aqueous layer with 100mL of toluene.[9]

  • Combine the organic layers and remove the solvent by evaporation under reduced pressure.[9]

  • Collect the product by vacuum distillation at 73°C and -0.095 MPa. This two-step process (starting from a precursor to 2-chlorothiophene) yields 193.89 g of this compound (92.31% overall yield) with an HPLC purity of 98.69%.[9]

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The classic approach using iodine and mercuric oxide is robust and well-documented but suffers from the high toxicity of mercury reagents.[5][8] Modern methods, particularly the use of N-iodosuccinimide with an acid catalyst, offer a safer, faster, and highly efficient alternative that often yields a pure product without extensive purification.[7] For specific applications where the starting material is readily available, halogen exchange from 2-chlorothiophene also provides a high-yield pathway to the desired product.[9] The choice of method will depend on factors such as scale, available reagents, and environmental and safety considerations. The versatility of this compound ensures its continued importance as a key intermediate for researchers in both academic and industrial settings.

References

The Advent of a Versatile Heterocycle: An In-depth Technical Guide to the Early Studies and Discovery of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the discovery and initial synthesis of 2-iodothiophene, a key intermediate in modern organic and medicinal chemistry. We provide a comprehensive overview of the early preparative methods, including detailed experimental protocols, and a summary of its initially characterized physical and chemical properties.

Introduction: The Dawn of Thiophene (B33073) Chemistry

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene (B151609) derived from coal tar.[1][2] This serendipitous finding opened up a new field of heterocyclic chemistry. Meyer and his students then embarked on an extensive investigation of this new sulfur-containing aromatic compound, rapidly developing its chemistry.[3][4] Within this flurry of early research, the preparation of halogenated thiophenes, including this compound, was a logical and crucial step in understanding its reactivity and synthetic potential.

The First Synthesis: The Meyer and Kreis Method

The earliest and most enduring method for the preparation of this compound was developed by Meyer and Kreis in 1884.[5] This method, which involves the direct iodination of thiophene using iodine in the presence of mercuric oxide, proved to be an efficient route to the desired product. The reaction proceeds via an electrophilic substitution mechanism, where the mercuric oxide acts as a halogen activator. This foundational synthesis remains a cornerstone of thiophene chemistry and is still referenced in modern synthetic procedures.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established procedure detailed in Organic Syntheses, which is based on the original work of Meyer and his contemporaries.[5]

Reaction Scheme:

C₄H₄S + I₂ + HgO → C₄H₃IS + HgI₂ + H₂O

Materials:

  • Thiophene

  • Iodine

  • Yellow Mercuric Oxide (HgO)

  • Benzene (or Ligroin)

  • Diethyl ether

  • Sodium thiosulfate (B1220275) solution (dilute)

  • Calcium chloride (anhydrous)

Procedure:

  • In a glass-stoppered, wide-mouthed bottle, a mixture of 35 g (0.42 mole) of thiophene and 50 cc of benzene is cooled in an ice-water bath.[5]

  • With continuous and vigorous shaking, 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine are added alternately in small portions over a period of 15 to 20 minutes.[5] The reaction is exothermic, and cooling should be applied as needed. The color of the mercuric oxide will change to a crimson red as mercuric iodide is formed.[5]

  • After the addition is complete, the mixture is filtered, and the solid residue is washed with three 25-cc portions of diethyl ether.[5]

  • The combined ether-benzene filtrate is then washed with a dilute solution of sodium thiosulfate to remove any unreacted iodine.[5]

  • The organic layer is dried over 5 g of anhydrous calcium chloride and filtered.[5]

  • The solvents (ether and benzene) are removed by distillation on a steam bath.[5]

  • The resulting residue is purified by fractional distillation under reduced pressure to yield this compound.[5]

Side Products:

A minor amount of 2,5-diiodothiophene (B186504) is also formed during this reaction and can be isolated from the distillation residue.[5]

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in early literature for the synthesis and physical properties of this compound.

Table 1: Synthesis of this compound - Reactants and Yield

ReactantMolecular Weight ( g/mol )MolesMass (g)
Thiophene84.140.4235
Iodine253.810.43109
Mercuric Oxide216.590.3575
Product
This compound210.04-63-66
Yield72-75%

Data sourced from Organic Syntheses, Coll. Vol. 4, p.545 (1963); Vol. 31, p.63 (1951).[5]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₃IS[6]
Molecular Weight210.04 g/mol [6]
AppearanceColorless to light yellow liquid[7]
Melting Point-40 °C
Boiling Point73 °C / 15 mmHg; 80-81 °C / 20 mmHg; 90-94 °C / 34-38 mmHg; 182 °C (atm)[5][8]
Density1.902 g/mL at 25 °C
Refractive Index (n20/D)1.651

Early Characterization and Significance

The successful synthesis of this compound was a significant step in the early exploration of thiophene chemistry. The presence of the iodine atom at the 2-position provided a reactive handle for further functionalization, a property that was recognized early on. For instance, it was noted that this compound readily reacts with magnesium to form a Grignard reagent, opening the door to the preparation of a wide array of other thiophene derivatives.[5] This reactivity cemented its role as a versatile building block in organic synthesis.

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the historical literature.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thiophene Thiophene ReactionVessel Reaction in Ice Bath (Vigorous Shaking) Thiophene->ReactionVessel Iodine Iodine Iodine->ReactionVessel HgO Mercuric Oxide HgO->ReactionVessel Benzene Benzene (Solvent) Benzene->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing with Sodium Thiosulfate Filtration->Washing Drying Drying over Calcium Chloride Washing->Drying SolventRemoval Solvent Removal (Distillation) Drying->SolventRemoval FractionalDistillation Fractional Distillation (Reduced Pressure) SolventRemoval->FractionalDistillation Product This compound FractionalDistillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The early studies on this compound, born out of Victor Meyer's foundational work on thiophene, quickly established it as a readily accessible and synthetically useful compound. The Meyer and Kreis synthesis provided a robust method for its preparation, and the initial characterization of its properties and reactivity laid the groundwork for its widespread use in organic chemistry. For contemporary researchers, understanding these historical origins provides context for the continued importance of this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

Computational Insights into the Electronic Landscape of 2-Iodothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical whitepaper provides a detailed overview of the electronic properties of 2-iodothiophene, a crucial heterocyclic compound in the development of novel therapeutics and advanced materials. Drawing upon sophisticated computational studies, this document offers researchers, scientists, and drug development professionals a comprehensive look at the molecule's excited states, frontier molecular orbitals, and ionization potential, supported by detailed theoretical protocols and data visualizations.

Executive Summary

This compound is a key building block in medicinal chemistry and materials science. Understanding its electronic behavior at a quantum level is paramount for predicting its reactivity, photochemistry, and interaction with biological targets. This guide summarizes the findings from theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the core electronic characteristics of this compound. The data presented herein, including excitation energies and oscillator strengths, provide a foundational dataset for further in-silico research and development.

Frontier Molecular Orbitals and Electronic Transitions

Computational studies reveal that the electronic transitions of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO of this compound is characterized as having π character , with electron density contributed from both the aromatic thiophene (B33073) ring and the nπ lone pair of the iodine atom. In contrast, the LUMO is identified as a C–I σ * antibonding orbital.[1] This electronic arrangement dictates that the lowest energy electronic transitions will involve the promotion of an electron from a π-system to an antibonding orbital localized on the carbon-iodine bond, predisposing the molecule to photodissociation.

Quantitative Electronic Properties

A critical aspect of understanding this compound's electronic structure is the quantification of its properties. The experimentally determined ionization energy, supported by computational models, provides a key benchmark for its electronic stability.

PropertyValueSource
Ionization Energy8.5 eV[1]

Table 1: Key Electronic Property of this compound.

Computationally Determined Excited States

Time-Dependent Density Functional Theory (TD-DFT) has been instrumental in characterizing the low-lying singlet excited states of this compound. These calculations provide insights into the molecule's UV-Vis absorption profile and its photochemical behavior. The three lowest valence singlet excited states have been computationally characterized as detailed below.

Excited StateCharacterExcitation Energy (eV)Oscillator Strength (f)
1¹A''π → σ4.4~ 3 x 10⁻⁵
2¹A'n⟂ → σ5.2~ 0.026
3¹A'π → π*5.3~ 0.156

Table 2: Calculated characteristics of the three lowest valence singlet excited states of this compound at the optimized ground state geometry.[1]

The lowest excited state is a weak π → σ* transition, which is consistent with the molecule's propensity for C-I bond cleavage upon photoexcitation.[1] The more intense absorption is attributed to the π → π* transition at higher energy.

Methodologies: A Look into the Computational Protocols

The data presented in this guide are derived from rigorous computational chemistry protocols. Understanding these methods is crucial for the replication and extension of these findings.

Ground and Excited State Calculations

The electronic properties of this compound were investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). A representative computational workflow is outlined below.

G cluster_gs Ground State Calculation cluster_es Excited State Calculation GS_Opt Geometry Optimization DFT_Calc DFT Calculation (cam-B3LYP) GS_Opt->DFT_Calc TDDFT_Calc TD-DFT Calculation (def2-TZVPD basis set) GS_Opt->TDDFT_Calc Optimized Geometry FMO HOMO/LUMO Analysis DFT_Calc->FMO Excitation_Analysis Excitation Energies & Oscillator Strengths TDDFT_Calc->Excitation_Analysis

Caption: Computational workflow for determining the electronic properties of this compound.

Protocol Details:

  • Software: Quantum chemistry packages such as Q-Chem 5 are employed for these calculations.[1]

  • Functional: The cam-B3LYP functional is a common choice for describing the electronic structure.[1]

  • Basis Set: For valence excitation calculations, a basis set such as def2-TZVPD is utilized, with appropriate pseudopotentials for the iodine atom.[1]

  • Method:

    • The ground state geometry of this compound is optimized using DFT.

    • Using the optimized geometry, a single-point DFT calculation is performed to analyze the frontier molecular orbitals (HOMO and LUMO).

    • Valence excitation energies and oscillator strengths are computed using TD-DFT. These calculations are performed without the Tamm-Dancoff approximation unless otherwise specified.[1]

Signaling Pathways and Logical Relationships

The interplay between different electronic states and their subsequent photochemical outcomes can be visualized as a logical pathway. Upon absorption of UV light, this compound can populate different excited states, each with a distinct potential decay pathway.

G cluster_input Energy Input cluster_states Excited States cluster_outcomes Photochemical Outcomes UV_Photon UV Photon GS Ground State (S0) Pi_Sigma_Star π -> σ* State GS->Pi_Sigma_Star Absorption Pi_Pi_Star π -> π* State GS->Pi_Pi_Star Absorption Bond_Fission C-I Bond Fission Pi_Sigma_Star->Bond_Fission Internal_Conversion Internal Conversion Pi_Pi_Star->Internal_Conversion Internal_Conversion->Pi_Sigma_Star Non-adiabatic Coupling

Caption: Logical pathways for photoexcitation and decay in this compound.

This diagram illustrates that direct excitation to either the π → σ* or π → π* state can occur. The π → σ* state is directly dissociative, leading to C-I bond fission. The π → π* state can undergo internal conversion, potentially leading to the dissociative π → σ* state through non-adiabatic coupling.

Conclusion and Future Directions

The computational studies summarized in this whitepaper provide a robust framework for understanding the electronic properties of this compound. The characterization of its frontier orbitals and excited states offers valuable insights for the rational design of new molecules with tailored photochemical and electronic properties. Future computational work could focus on explicitly calculating the HOMO and LUMO energy levels to complete the electronic structure profile and exploring the dynamics of the excited states in various solvent environments to better mimic physiological and reaction conditions. Such studies will undoubtedly accelerate the application of this compound derivatives in medicine and materials science.

References

Technical Guide: Crystal Structure Analysis of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and data pertinent to the crystal structure analysis of 2-iodothiophene. While a definitive, experimentally determined crystal structure for this compound is not publicly available in the reviewed literature, this guide furnishes a general protocol for single-crystal X-ray diffraction applicable to such an analysis. Furthermore, it presents computed structural and physical data to inform theoretical and future experimental investigations. A generalized workflow for crystal structure determination is also visualized.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in organic synthesis and materials science. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers. A detailed understanding of its solid-state structure is crucial for predicting its physical properties, reaction mechanisms, and potential for polymorphism, all of which are critical aspects in drug development and materials design. This guide outlines the necessary steps and considerations for a comprehensive crystal structure analysis of this compound.

Computed and Physical Data

In the absence of an experimentally determined crystal structure, computational models and physical property measurements provide valuable insights into the molecular characteristics of this compound. The following tables summarize key computed data and physical properties.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₃ISPubChem[1]
Molecular Weight210.04 g/mol PubChem[1]
InChIKeyROIMNSWDOJCBFR-UHFFFAOYSA-NPubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count0PubChem[1]

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point-40 °C (lit.)ChemicalBook[2]
Boiling Point73 °C/15 mmHg (lit.)ChemicalBook[2]
Density1.902 g/mL at 25 °C (lit.)ChemicalBook[2]
Refractive Indexn20/D 1.651(lit.)ChemicalBook[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound.

3.1. Synthesis and Crystallization

  • Synthesis: this compound can be synthesized via various established methods. One common approach involves the reaction of 2-chlorothiophene (B1346680) with sodium iodide in a suitable solvent mixture such as acetone/THF. The reaction is typically carried out under an inert atmosphere and protected from light.

  • Purification: The crude product should be purified to a high degree, typically by distillation or column chromatography, to remove any impurities that might hinder crystallization.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Several methods can be employed:

    • Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., hexane, ethanol) is allowed to evaporate slowly in a loosely capped vial at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3.2. Data Collection

  • Crystal Mounting: A suitable single crystal (typically 50-250 microns in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS area detector).[3]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

3.3. Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. In this process, the atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis cluster_validation Validation and Deposition Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While an experimentally determined crystal structure of this compound is not currently available in the public domain, this guide provides the necessary theoretical and methodological framework for its determination. The presented computed data serves as a valuable reference for theoretical studies. The detailed experimental protocol and workflow diagram offer a clear roadmap for researchers aiming to undertake the crystal structure analysis of this compound or related compounds, which will be invaluable for advancing its application in drug discovery and materials science.

References

The Versatility of 2-Iodothiophene: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodothiophene stands as a cornerstone building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and materials science sectors. Its C-I bond provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a diverse array of reagents, focusing on key transformations such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi, and Ullmann couplings, as well as its utility in the formation of organometallic intermediates like Grignard and organolithium reagents. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction

The thiophene (B33073) motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and organic electronic materials. The ability to functionalize the thiophene ring at specific positions is crucial for the development of novel molecules with desired properties. This compound has emerged as a highly valuable and versatile starting material for such functionalizations due to the reactivity of the carbon-iodine bond, which is amenable to a wide variety of powerful cross-coupling reactions. This guide will delve into the rich chemistry of this compound, providing a detailed examination of its reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of biaryls and substituted aromatic compounds.[1][2] this compound readily participates in this reaction with various arylboronic acids.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene (B28343)/EthanolReflux2490[2]
4-Ethylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/EthanolReflux2485[2]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/EthanolReflux2488[2]
2-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/EthanolReflux2482[2]
2-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/EthanolReflux2475[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [2]

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2 M aqueous Na₂CO₃ solution (2.0 mL), Toluene (5 mL), Ethanol (2 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

    • Add toluene and ethanol, followed by the aqueous Na₂CO₃ solution.

    • The mixture is degassed and then heated to reflux under an inert atmosphere for 24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) 2-Thienyl-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) 2-Thienyl-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Arylthiophene Reductive_Elimination->Product Reagents This compound + Ar'B(OH)2 + Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) 2-Thienyl-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) 2-Thienyl-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Alkynylthiophene Reductive_Elimination->Product 2-Alkynylthiophene CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination Terminal Alkyne, Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) 2-Thienyl-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Alkene Intermediate R-CH(Ar)-CH2-Pd(II)-I(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)-H(L2)]I Beta_Hydride_Elimination->Product_Complex Base_Reaction Reaction with Base Product_Complex->Base_Reaction Base Base_Reaction->Pd(0)L2 Regeneration Product Substituted Alkene Base_Reaction->Product Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) 2-Thienyl-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine_Coordination Amine Intermediate_Complex [2-Thienyl-Pd(II)-I(L2)(HNR2)] Amine_Coordination->Intermediate_Complex Deprotonation Deprotonation Intermediate_Complex->Deprotonation Base Amido_Complex 2-Thienyl-Pd(II)-NR2(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Aminothiophene Reductive_Elimination->Product Experimental_Workflow_Cross_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Catalyst, Ligand, and Base to a dry flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add anhydrous solvent and coupling partner. B->C D 4. Heat the reaction mixture to the specified temperature. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and quench the reaction. E->F G 7. Perform aqueous workup and extraction. F->G H 8. Dry and concentrate the organic phase. G->H I 9. Purify the crude product by chromatography or recrystallization. H->I Experimental_Workflow_Grignard cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A 1. Add Mg turnings to a flame-dried flask under Argon. B 2. Add a solution of This compound in anhydrous ether dropwise. A->B C 3. Stir until Mg is consumed. B->C D 4. Cool the Grignard solution to the appropriate temperature. C->D E 5. Add the electrophile dropwise. D->E F 6. Stir until reaction is complete. E->F G 7. Quench with saturated aqueous NH4Cl. F->G H 8. Extract with ether. G->H I 9. Dry, concentrate, and purify. H->I

References

The Photochemistry of 2-Iodothiophene: A Tale of Two Pathways—Bond Fission and Elusive Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ultraviolet photochemistry of 2-iodothiophene is a fascinating case study in the competition between distinct reaction pathways on the excited state potential energy surface. While the homolytic cleavage of the carbon-iodine bond is the dominant and well-characterized outcome, compelling theoretical and indirect experimental evidence suggests the existence of a competing channel: the photoinduced ring opening of the thiophene (B33073) moiety. This technical guide provides a comprehensive overview of the current understanding of this compound photochemistry, with a particular focus on the elusive ring-opening pathway. We will delve into the mechanistic details, summarize the key experimental and computational findings, and outline the methodologies employed in these investigations. This document aims to serve as a valuable resource for researchers in photochemistry, organic synthesis, and drug development who are interested in the photochemical manipulation of heterocyclic compounds.

Introduction

Thiophene and its derivatives are fundamental building blocks in a wide array of applications, from organic electronics to pharmaceuticals. The introduction of a halogen atom, such as iodine, provides a handle for further functionalization and imparts unique photochemical properties. The photochemistry of this compound has been the subject of numerous studies, primarily focusing on the efficient cleavage of the C-I bond upon UV irradiation. This process is of significant interest for radical-mediated reactions and understanding fundamental photodissociation dynamics.

However, a more subtle and mechanistically intriguing pathway has been proposed to compete with C-I fission: the ring opening of the thiophene ring via C-S bond extension. While direct observation and quantification of this ring-opening event have proven challenging, a combination of gas-phase photodissociation studies, resonance Raman spectroscopy, and high-level computational modeling strongly supports its existence. Understanding this minor but potentially significant pathway is crucial for a complete picture of this compound's photochemistry and could open new avenues for the synthesis of novel sulfur-containing acyclic compounds.

The Dichotomous Photochemical Pathways

Upon absorption of UV light, this compound is promoted to one or more excited electronic states. The subsequent relaxation and chemical transformation are governed by the topography of the excited-state potential energy surfaces. Two primary competing pathways have been identified:

  • C-I Bond Fission: The dominant pathway involves the homolytic cleavage of the carbon-iodine bond, yielding a thienyl radical and an iodine atom. This process is initiated by excitation to dissociative (n/π)σ* states localized on the C-I bond.

  • C-S Bond Extension and Ring Opening: A secondary, less characterized pathway involves the extension of the C-S bond, which can lead to the opening of the thiophene ring. This process is thought to be initiated by excitation to a ππ* state, followed by non-adiabatic coupling to a dissociative state along the C-S coordinate.[1][2]

The competition between these two pathways is highly dependent on the excitation wavelength, with the ring-opening channel becoming more plausible at shorter wavelengths.[3]

Quantitative Data

The majority of quantitative data available for the photochemistry of this compound pertains to the C-I bond fission pathway. The quantum yield for the formation of iodine atoms is high, although specific values are not consistently reported across different experimental conditions. The appearance time of the iodine atom fragments has been measured to be approximately 160 ± 30 fs following 268 nm excitation.[4] Ab initio molecular dynamics simulations suggest that C-I cleavage is the major channel, accounting for approximately 67% of the trajectories.

ParameterValueWavelength (nm)PhaseReference
Iodine Atom Appearance Time 160 ± 30 fs268Gas[4]
C-I Cleavage Channel Probability (AIMD) ~67%N/ATheoretical

Note: Quantitative data for the ring-opening pathway, such as quantum yields, are currently not available in the literature due to the challenges in detecting and quantifying the transient ring-opened species.

Mechanistic Insights from Experimental and Computational Studies

Experimental Evidence

While direct observation of the ring-opened product remains elusive, several experimental techniques have provided indirect evidence for the C-S bond extension pathway:

  • Velocity Map Imaging (VMI): Gas-phase photodissociation studies using VMI have shown that at shorter excitation wavelengths, a slower, isotropic component appears in the recoil distribution of the iodine atom fragments.[3] This is consistent with a more complex dissociation mechanism involving internal conversion and vibrational redistribution on the ground state surface, a process that could be preceded by ring opening.[3]

  • Resonance Raman Spectroscopy: Resonance Raman spectra of this compound in cyclohexane (B81311) solution show activation of not only the C-I stretching mode but also several skeletal vibrational modes associated with C-S bond extension.[5][6] This indicates that the initial dynamics on the excited state surface involve motion along the C-S coordinate.

  • Transient X-ray Absorption Spectroscopy: While primarily used to study the C-I bond fission, this technique has the potential to probe changes in the local environment of the sulfur atom, which could provide more direct evidence of the ring-opening process in the future.[4]

Computational Modeling

Theoretical calculations have been instrumental in elucidating the potential for ring opening in this compound:

  • Potential Energy Surface Calculations: Ab initio calculations have mapped out the potential energy surfaces of the ground and excited states of this compound. These calculations reveal the existence of conical intersections that can funnel population from an initially excited ππ* state to dissociative states along both the C-I and C-S coordinates.

  • Ab Initio Molecular Dynamics (AIMD): AIMD simulations provide a dynamic picture of the events following photoexcitation. These simulations have shown that while C-I cleavage is the dominant outcome, trajectories exploring the C-S bond extension coordinate are also observed.

Signaling Pathways and Experimental Workflows

Photochemical Reaction Pathways

The following diagram illustrates the proposed competing photochemical pathways for this compound.

G cluster_excited_state Excited State Manifold cluster_products Products S0 S0 (Ground State) Excitation UV Photon (hν) pi_pi_star ππ* State Excitation->pi_pi_star π→π n_sigma_star nσ* State Excitation->n_sigma_star n→σ CI_Fission C-I Bond Fission (Thienyl Radical + I Atom) pi_pi_star->CI_Fission Non-adiabatic Coupling Ring_Opening C-S Bond Extension (Ring-Opened Intermediate) pi_pi_star->Ring_Opening Non-adiabatic Coupling n_sigma_star->CI_Fission Direct Dissociation

Caption: Competing photochemical pathways of this compound.

Experimental Workflow for VMI Studies

The velocity map imaging technique is a powerful tool for studying the dynamics of photodissociation events. The general workflow is depicted below.

G cluster_setup Experimental Setup cluster_detection Detection and Analysis Mol_Beam Molecular Beam of this compound VMI_Spec Velocity Map Imaging Spectrometer Mol_Beam->VMI_Spec Pump_Laser Pump Laser (UV) Pump_Laser->VMI_Spec Probe_Laser Probe Laser (REMPI) Probe_Laser->VMI_Spec Detector 2D Detector (MCP/Phosphor) VMI_Spec->Detector Image_Acq Image Acquisition Detector->Image_Acq Data_Analysis Data Analysis (Kinetic Energy Release, Angular Distribution) Image_Acq->Data_Analysis

Caption: Workflow for velocity map imaging experiments.

Experimental Protocols

Velocity Map Imaging (VMI) Spectroscopy

Objective: To measure the kinetic energy and angular distribution of the iodine atom photofragments.

Methodology:

  • Sample Preparation: A dilute mixture of this compound vapor in a carrier gas (e.g., helium or argon) is prepared.

  • Molecular Beam Generation: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a skimmed and collimated molecular beam. This cools the molecules to a low rotational and vibrational temperature.

  • Photodissociation: The molecular beam is intersected by a pulsed UV "pump" laser beam, which photodissociates the this compound molecules. The wavelength of this laser can be tuned to probe different initial excited states.

  • State-Selective Ionization: After a short time delay, a second pulsed "probe" laser is fired. The wavelength of this laser is tuned to selectively ionize either ground state (I) or spin-orbit excited state (I*) iodine atoms via a resonance-enhanced multiphoton ionization (REMPI) scheme.

  • Velocity Mapping: The resulting ions are accelerated by an electrostatic lens system towards a 2D position-sensitive detector. The lens system is designed to map the initial velocity vectors of the ions onto positions on the detector, irrespective of their initial position in the interaction region.

  • Detection and Analysis: The 2D image of the ion cloud is recorded. The radius of the ion cloud is proportional to the speed of the fragments, and the intensity distribution as a function of angle provides information about the alignment of the transition dipole moment with respect to the polarization of the photolysis laser. From this image, the total kinetic energy release (TKER) and the anisotropy parameter (β) can be determined.

Femtosecond Transient Absorption Spectroscopy

Objective: To measure the timescale of the C-I bond fission.

Methodology:

  • Pump-Probe Setup: A femtosecond laser system is used to generate both the UV "pump" pulse and a broadband "probe" pulse.

  • Photoexcitation: The pump pulse excites the this compound sample.

  • Probing: The probe pulse, delayed by a variable time with respect to the pump pulse, passes through the excited sample. The absorption of the probe pulse is measured as a function of wavelength and time delay.

  • Data Analysis: Changes in the absorption spectrum over time reveal the dynamics of the excited state, including the disappearance of the parent molecule's absorption and the appearance of new absorptions corresponding to the photoproducts (e.g., the thienyl radical and iodine atom).

Conclusion and Future Outlook

The photochemistry of this compound presents a compelling example of competing reaction pathways on an excited state surface. While C-I bond fission is the dominant and well-understood process, the evidence for a competing ring-opening channel is growing. This minor pathway, though challenging to observe directly, is supported by a combination of sophisticated gas-phase experiments and high-level theoretical calculations.

For researchers in drug development and organic synthesis, the potential to photochemically induce ring opening in thiophene derivatives offers an intriguing, albeit currently uncontrolled, synthetic strategy. Future research in this area should focus on:

  • Developing experimental techniques to directly detect and characterize the ring-opened intermediates. This could involve ultrafast spectroscopic methods with probes sensitive to the sulfur electronic environment or trapping experiments in solution.

  • Performing more detailed computational studies to map the full potential energy surface and identify factors that could favor the ring-opening pathway, such as solvent effects or substitution patterns on the thiophene ring.

  • Exploring the synthetic utility of this photochemical ring opening. If the process can be controlled and optimized, it could provide a novel route to highly functionalized, sulfur-containing acyclic molecules.

A deeper understanding of the delicate balance between bond fission and ring opening in this compound will not only advance our fundamental knowledge of photochemistry but also has the potential to unlock new synthetic methodologies for the creation of valuable chemical entities.

References

An In-depth Technical Guide to 2-Iodothiophene: Health, Safety, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Iodothiophene, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. It covers essential health and safety information, detailed experimental protocols, and insights into its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of an iodine atom at the 2-position of a thiophene (B33073) ring, which imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[2]

PropertyValueReferences
Molecular Formula C₄H₃IS[3][4]
Molecular Weight 210.04 g/mol [1][4]
CAS Number 3437-95-4[1][5]
Appearance Colorless to light yellow liquid[1]
Density 1.902 g/mL at 25 °C[1][3][6]
Melting Point -40 °C[1][3][6]
Boiling Point 73 °C at 15 mmHg[1][3][6]
Flash Point 71 °C (159.8 °F)[5][7]
Refractive Index n20/D 1.651[1][3][6]
Solubility Insoluble in water[4]

Health and Safety Information

This compound is considered a hazardous chemical and requires careful handling to minimize exposure risks.[5][7]

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)WarningH335: May cause respiratory irritation
Flammable Liquids Category 4WarningH227: Combustible liquid

References for all data in this table:[6][8]

Handling, Storage, and Disposal

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Keep away from heat, sparks, and open flames.[5][7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

  • Keep refrigerated (2-8°C).[3][6]

  • Protect from light and moisture.[5]

  • Store under an inert atmosphere.[5][7]

  • Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[5][8]

  • This combustible material may be burned in a chemical incinerator.[9]

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

References for all data in this table:[5][7][8]

Experimental Protocols

This compound is a key building block in organic synthesis, particularly in the construction of thiophene-containing bioactive molecules.[10][11]

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

Procedure:

  • In a glass-stoppered, wide-mouthed bottle cooled in an ice bath, place 35 g (0.42 mole) of thiophene and 50 cc of benzene.

  • With constant shaking and cooling as needed, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The yellow mercuric oxide will turn into crimson mercuric iodide.

  • Filter the mixture and wash the residue with three 25-cc portions of ether.

  • Shake the combined ether-benzene filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.

  • Dry the organic layer over 5 g of calcium chloride and filter.

  • Remove the ether and benzene by distillation on a steam bath.

  • Fractionally distill the residue under reduced pressure. This compound distills at 73°C/15 mm.[12]

Synthesis of this compound Derivatives via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form C-C bonds.[4] This is a fundamental strategy in drug discovery for creating libraries of novel compounds.[2][13][14]

G This compound This compound Coupling Sonogashira Coupling This compound->Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Coupling Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupling e.g., PdCl2(PPh3)2/CuI Base Base Base->Coupling e.g., Triethylamine Thiophene_Derivative Thiophene_Derivative Coupling->Thiophene_Derivative

Sonogashira coupling of this compound.

Biological Screening of Thiophene Derivatives: Anticancer Activity

The following is a general workflow for evaluating the anticancer properties of newly synthesized thiophene derivatives.

G cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism Elucidation Start This compound Derivative Synthesis Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway_Analysis

Workflow for anticancer screening.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative for 48-72 hours.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[4][5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).[5]

Role in Drug Discovery: Targeting the MAPK/ERK Pathway

Derivatives of thiophene have been investigated as inhibitors of various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as the Extracellular signal-Regulated Kinase (ERK). The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Thiophene Derivative (Inhibitor) Inhibitor->MEK inhibits

Inhibition of the MAPK/ERK pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK) Levels

This protocol allows for the quantification of the inhibition of ERK phosphorylation, a key indicator of MAPK pathway inhibition.

  • Cell Treatment: Culture cells (e.g., A375 melanoma cells) and treat with the this compound derivative at various concentrations for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK or a loading control (e.g., GAPDH). A decrease in the p-ERK signal indicates inhibition of the pathway.

This section is a generalized representation. For specific protocols, refer to publications such as those from Benchchem on MEK inhibitor validation.[9]

References

Methodological & Application

Application Notes and Protocols for 2-Iodothiophene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-iodothiophene. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound is a readily available and reactive substrate for these transformations, making its coupling protocols highly relevant for drug development and materials science.

Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or a boronic ester) with an organic halide or triflate.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] The catalytic cycle, a fundamental concept for understanding the reaction, is illustrated below.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of steps involving a palladium catalyst.[2][4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 Base PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 regenerates catalyst Product R1-R2 Coupled Product RedElim->Product Reactants R1-X + R2-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (this compound). This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

Experimental Protocols and Data

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are summarized protocols and data from various studies on the Suzuki coupling of this compound and related aryl halides.

General Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction is outlined in the diagram below.

Suzuki_Workflow start Start prep Prepare Reaction Mixture: This compound, Boronic Acid, Base, Solvent start->prep inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) prep->inert add_cat Add Palladium Catalyst and Ligand inert->add_cat heat Heat Reaction Mixture with Stirring add_cat->heat monitor Monitor Reaction Progress (e.g., TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Work-up: Extraction and Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (e.g., NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Tabulated Reaction Conditions and Yields

The following tables summarize various conditions reported for the Suzuki coupling of this compound and related substrates.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Fe3O4@chitosan-Pd complex-K2CO3DMF/H2O800.595[5]
Pd(PPh3)4PPh3K3PO4Dioxane/H2O9012Moderate to Good[3]
Pd(OAc)2SPhosK3PO4Dioxane/H2O606Not specified[6]
Pd/C (10%)-Na2CO3DME/H2O25Not specifiedGood[7]

Table 2: Selected Examples of Suzuki Coupling with Thiophene Derivatives

Thiophene SubstrateBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
2,5-dibromo-3-methylthiopheneArylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O8050-85[8]
2-bromothiophenePhenylboronic acidPd(II)-complexK2CO3Water10092[9]
4,5-dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O90Good[10]

Detailed Experimental Protocol

This protocol is a representative example for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-arylthiophene.

  • Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Purity of Reagents: The purity of the starting materials, especially the boronic acid, can significantly impact the reaction outcome. Impurities can lead to side reactions and lower yields.

  • Choice of Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (Na2CO3, K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). The optimal base depends on the specific substrates and catalyst system.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is important to remove dissolved oxygen.

  • Catalyst and Ligand Selection: While Pd(PPh3)4 is a versatile catalyst, other palladium sources (e.g., Pd(OAc)2, PdCl2) and a wide array of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be employed to optimize the reaction for specific substrates.[11] Bulky, electron-rich ligands often enhance the catalytic activity.

  • Dehalogenation: A common side reaction is the dehalogenation of the aryl halide. This can sometimes be minimized by carefully controlling the reaction temperature and using the appropriate base.

  • Homocoupling of Boronic Acids: Dimerization of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

By understanding the fundamental principles and carefully selecting the reaction parameters, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of a diverse range of 2-arylthiophenes for various research and development applications.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild conditions and tolerance of various functional groups.[1][3]

This document provides detailed protocols for the Sonogashira coupling of 2-iodothiophene, a key substrate for synthesizing a variety of substituted thiophenes. Thiophene derivatives are important structural motifs in medicinal chemistry and materials science. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, generally leading to high yields of the desired 2-alkynylthiophenes.[4][5] Both traditional copper-catalyzed and modern copper-free and microwave-assisted methodologies are presented.

General Reaction Scheme

The general transformation involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a base, and often a copper(I) co-catalyst.

Figure 1: General reaction scheme for the Sonogashira coupling of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Sonogashira coupling of aryl iodides, including substrates similar to this compound, providing a comparative overview of different methodologies.

EntryAryl HalideAlkyneCatalyst System (mol%)Base (equiv.) / SolventConditionsYield (%)Reference
12-IodothiophenolPhenylacetylenePd(OAc)₂ (2%) / PPh₃ (4%)K₂CO₃ (2.0) / DMF100 °C, 12-24 hGood[3]
22'-Iodoacetophenone DerivativePhenylacetylenePd(PPh₃)₂Cl₂ (1%) / CuI (2%)Et₃N (2.0) / THF50 °C, 6 hHigh[1]
3General Aryl IodideGeneral AlkynePd(PPh₃)₂Cl₂ (5%) / CuI (2.5%)Diisopropylamine (7.0) / THFRT, 3 h89%[6]
42-IodoselenophenePhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (3%)Et₃N / TolueneRT, 12 hHigh[4]
52-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (2%)Et₃N60 °C, 20 min (Microwave)High[7]
62-IodothiophenolGeneral AlkynePd(PPh₃)₂Cl₂ or Pd₂(dba)₃ (2-5%) / XPhos or SPhosK₂CO₃ or Cs₂CO₃ (2.0) / DMF or THFRT - 60 °COptimized[8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound.[1][4][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-7.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%), and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: To the resulting suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[3][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) or Et₂O (20 mL) and filter through a pad of Celite® to remove catalyst residues.[1][6]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 x 20 mL) and then with brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkynylthiophene.[3]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for sensitive substrates or when copper contamination is a concern, as it minimizes the common side reaction of alkyne homocoupling (Glaser coupling).[4][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[3]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and the inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]

  • Solvent Addition: Add anhydrous, degassed DMF or THF (5 mL).

  • Reaction Execution: Seal the flask and stir the mixture at the appropriate temperature (start at room temperature and gently heat to 60-100 °C if the reaction is sluggish).[3][8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform the work-up, extraction, and purification as described in Protocol 1.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (2 mol%)

  • Et₃N

  • Microwave vial (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL microwave vial, combine this compound (0.50 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and Et₃N (3 mL).[7]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Stir the mixture at 60-100 °C under microwave irradiation (e.g., 300 W) for 10-30 minutes.[7]

  • Monitoring and Work-up: Monitor for the disappearance of starting material by TLC. After completion, cool the vial to room temperature and perform the work-up and purification as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_reagents Prepare & Degas Reagents/Solvents setup Reaction Setup (Inert Atmosphere) prep_reagents->setup execute Reaction Execution (Stir / Heat / Microwave) setup->execute monitor Monitor Progress (TLC / GC-MS) execute->monitor workup Work-up (Quench & Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization purify->characterize

Caption: A generalized workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

The diagram below outlines the generally accepted catalytic cycle for the copper-palladium co-catalyzed Sonogashira reaction.[10][11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-I pd0->pd_aryl Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)L₂-C≡CR pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)-I cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne Alkyne Deprotonation (Base) cu_alkyne->pd_aryl alkyne H-C≡CR alkyne->cu_halide

Caption: The interconnected palladium and copper catalytic cycles.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.[3] For challenging substrates, consider using bulky, electron-rich phosphine ligands which can protect the palladium center and promote oxidative addition.[8]

  • Formation of Side Products: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper catalysts and oxygen.[3] To minimize this, ensure strictly anaerobic conditions or switch to a copper-free protocol.[8] Slow addition of the alkyne can also help by keeping its concentration low.[8]

References

Application Notes and Protocols for the Polymerization of 2-Iodothiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2-iodothiophene, a critical process for synthesizing conjugated polymers used in organic electronic devices. The methodologies described herein are based on well-established catalyst-transfer polycondensation and cross-coupling reactions, adapted for the specific monomer, this compound.

Introduction

Polythiophenes are a prominent class of conducting polymers extensively utilized in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic and optical properties of these materials are highly dependent on the regioregularity of the polymer chain, which influences the extent of π-conjugation and intermolecular packing. The synthesis of regioregular polythiophenes, with a high percentage of head-to-tail (HT) couplings, is therefore crucial for achieving high charge carrier mobility and device performance.[1]

While poly(3-alkylthiophene)s (P3ATs) are the most studied derivatives, the polymerization of other substituted thiophenes, such as this compound, offers pathways to novel materials with tailored properties. The iodine substituent can be leveraged for further functionalization or can influence the electronic characteristics of the resulting polymer. This document outlines key polymerization methods applicable to this compound and provides detailed protocols for their implementation.

Polymerization Methods for this compound

Several polymerization techniques can be employed for the synthesis of polythiophenes. The choice of method often depends on the desired polymer properties, such as molecular weight, polydispersity, and regioregularity. For this compound, methods analogous to those used for other halogenated thiophenes are applicable.

Kumada Catalyst-Transfer Polycondensation (KCTP)

Kumada catalyst-transfer polycondensation is a powerful chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers.[2][3][4] This technique typically involves the reaction of a Grignard reagent derived from a dihalogenated monomer with a nickel catalyst. The polymerization proceeds via a catalyst-transfer mechanism, where the nickel catalyst "walks" along the growing polymer chain.[5]

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method based on the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide.[6][7][8] This step-growth polymerization is known for its tolerance to a wide range of functional groups and can produce high molecular weight polymers.[9] For the polymerization of this compound, a distannylated thiophene (B33073) monomer would be required to react with a diiodo-thiophene or another suitable dihalide.

Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a facile and cost-effective approach for synthesizing regioregular poly(3-alkylthiophene)s.[6][10][11] It involves the treatment of a dihalogenated thiophene with a Grignard reagent to form a mixture of magnesiated isomers, followed by polymerization with a nickel catalyst.[6][10] This method can be adapted for 2,5-diiodothiophene (B186504), which can be synthesized from this compound.

Quantitative Data on Polythiophene Properties

The properties of polythiophenes are critical for their performance in electronic devices. The following table summarizes typical data for poly(3-alkylthiophene)s synthesized by methods applicable to this compound derivatives. This data serves as a benchmark for what can be expected for poly(this compound).

Polymerization MethodPolymerMn (kDa)PDIRegioregularity (%)Field-Effect Mobility (cm²/Vs)
GRIM P3HT10 - 701.2 - 1.8>9510⁻³ - 10⁻²
McCullough P3ATs5 - 501.3 - 2.0>9810⁻² - 0.1
Stille P3HT20 - 1001.5 - 2.5>9510⁻³ - 10⁻²

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index, P3HT = Poly(3-hexylthiophene), P3ATs = Poly(3-alkylthiophene)s. Data is compiled from various sources for P3ATs and serves as a reference.[9][12]

Experimental Protocols

The following are detailed protocols for the polymerization of thiophene derivatives, which can be adapted for this compound.

Protocol 1: Kumada Catalyst-Transfer Polycondensation of a Dihalothiophene

This protocol is adapted from methods used for the synthesis of poly(3-alkylthiophene)s.[2][13]

Materials:

  • 2,5-Diiodothiophene (can be synthesized from this compound)

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1 M

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-diiodothiophene (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Grignard Formation: Cool the solution to 0 °C and add isopropylmagnesium chloride solution (1.05 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours to form the Grignard reagent.

  • Polymerization: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.01 eq relative to the monomer) in anhydrous THF. Add the catalyst solution to the Grignard reagent solution at room temperature.

  • Reaction Monitoring: The polymerization should proceed rapidly, often indicated by a color change and an increase in viscosity. Allow the reaction to stir for 2 hours at room temperature.

  • Quenching and Precipitation: Quench the reaction by slowly adding 1 M HCl. Pour the mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with methanol, and acetone. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform (B151607) or chlorobenzene.

  • Drying: Dry the purified polymer under vacuum at 40 °C overnight.

Protocol 2: Stille Cross-Coupling Polymerization

This protocol describes a general procedure for Stille polymerization.[6][8]

Materials:

  • 2,5-Bis(tributylstannyl)thiophene (B173521) (can be synthesized from this compound)

  • 2,5-Diiodothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-dimethylformamide (DMF) or toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Reactant Setup: In a Schlenk flask under an inert atmosphere, dissolve 2,5-bis(tributylstannyl)thiophene (1.0 eq) and 2,5-diiodothiophene (1.0 eq) in anhydrous DMF or toluene.

  • Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.005 eq) and P(o-tol)₃ (0.04 eq) in the same solvent.

  • Polymerization: Add the catalyst solution to the monomer solution and heat the mixture to 90-100 °C.

  • Reaction Monitoring: Monitor the progress of the polymerization by GPC to track the increase in molecular weight. The reaction is typically run for 24-48 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol. Further purification can be done by Soxhlet extraction as described in Protocol 1.

  • Drying: Dry the purified polymer under vacuum.

Visualizations

Polymerization Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Monomer This compound Derivative Grignard Grignard Reagent Formation (for KCTP/GRIM) Monomer->Grignard Stannyl Stannylation (for Stille) Monomer->Stannyl Polymerization Polymerization (Ni or Pd catalyst) Grignard->Polymerization Stannyl->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Pure_Polymer Purified Poly(this compound) Soxhlet->Pure_Polymer NMR NMR Spectroscopy (Regioregularity) Pure_Polymer->NMR GPC GPC (Mn, PDI) Pure_Polymer->GPC UVVis UV-Vis Spectroscopy (Optical Properties) Pure_Polymer->UVVis CV Cyclic Voltammetry (HOMO/LUMO) Pure_Polymer->CV Device_Fabrication Device Fabrication (e.g., OFET) Pure_Polymer->Device_Fabrication Performance_Testing Performance Testing Device_Fabrication->Performance_Testing

Caption: Experimental workflow for poly(this compound) synthesis and application.

Kumada Catalyst-Transfer Polycondensation (KCTP) Mechanism

G cluster_cycle Catalytic Cycle Initiator R-Ni(II)-X Transmetalation Transmetalation Initiator->Transmetalation Monomer Br-Th-MgX Monomer->Transmetalation Intermediate1 R-Ni(II)-Th-Br Transmetalation->Intermediate1 Reductive_Elimination Reductive Elimination Intermediate1->Reductive_Elimination Intermediate2 R-Th + Ni(0) Reductive_Elimination->Intermediate2 Oxidative_Addition Oxidative Addition Intermediate2->Oxidative_Addition Growing_Chain R-Th-Ni(II)-Br Oxidative_Addition->Growing_Chain Chain Growth

Caption: Simplified mechanism of Kumada Catalyst-Transfer Polycondensation.

Structure-Property Relationship in Polythiophenes

G Regioregularity High Regioregularity (Head-to-Tail Coupling) Planarity Increased Chain Planarity Regioregularity->Planarity Pi_Conjugation Extended π-Conjugation Planarity->Pi_Conjugation Intermolecular_Packing Ordered Intermolecular Packing Pi_Conjugation->Intermolecular_Packing Charge_Transport Efficient Charge Transport Intermolecular_Packing->Charge_Transport Device_Performance High Device Performance (e.g., High Mobility in OFETs) Charge_Transport->Device_Performance

Caption: Relationship between polymer structure and electronic properties.

References

The Synthetic Versatility of 2-Iodothiophene in Crafting Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iodothiophene has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to complex molecular architectures that are hallmarks of many therapeutic agents. The thiophene (B33073) moiety itself is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates, owing to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of molecules with significant biological activity, including anticancer agents and kinase inhibitors.

Application Notes:

The utility of this compound in medicinal chemistry is primarily demonstrated through its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings, allow for the strategic introduction of diverse substituents onto the thiophene ring, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4][5][6][7]

Key Applications:

  • Anticancer Agents: Thiophene derivatives are integral to the design of potent anticancer agents.[8][9][10] The synthesis of these compounds often leverages this compound as a key intermediate to construct complex heterocyclic systems that can interact with various cancer-specific protein targets.[9] For instance, certain thiophene-based chalcones have exhibited significant cytotoxic effects against cancer cell lines.[11]

  • Kinase Inhibitors: The thieno[2,3-d]pyrimidine (B153573) scaffold, often synthesized from thiophene precursors, is a well-established core in the development of kinase inhibitors.[12][13] These inhibitors can target kinases like VEGFR-2, which are crucial in cancer progression.[14]

  • KRAS Inhibitors: Recent advancements in targeting KRAS mutations, particularly KRAS G12C, have highlighted the importance of covalent inhibitors.[15] The synthesis of these complex molecules can involve intermediates derived from thiophene, underscoring the relevance of building blocks like this compound in developing treatments for KRAS-driven cancers.[16][17][18]

  • Benzothiophene Synthesis: 2-Iodothiophenol (B3069315), a closely related derivative, is a key precursor in the synthesis of 2-substituted benzo[b]thiophenes. These motifs are significant in pharmaceuticals. The synthesis is often achieved through a palladium-catalyzed Sonogashira coupling followed by cyclization.[19]

Data Presentation:

Table 1: Summary of Yields in this compound Coupling Reactions

Coupling ReactionReactantsProductCatalyst/ConditionsYield (%)Reference(s)
Sonogashira Coupling2-Iodothiophenol, Terminal Alkyne2-Substituted Benzo[b]thiophenePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °CModerate to Good[19]
Heck CouplingThis compound, n-Butyl Acrylate (B77674)Substituted Thiophene AcrylateFe₃O₄@chitosan-bound Pd complexHigh (reusable catalyst)[4]
Suzuki Coupling4,5-Dibromothiophene-2-carboxaldehyde, Arylboronic Acid4,5-Diarylthiophene-2-carboxaldehydePd(PPh₃)₄, K₂CO₃, Dioxane/Water, 90 °CGood[20]
Stille Coupling2-Bromo-5-(2-ethylhexyl)thiophene, Aryl Stannane2-Aryl-5-(2-ethylhexyl)thiophenePd CatalystNot specified[6]

Table 2: Biological Activity of Bioactive Molecules Synthesized from Thiophene Precursors

Compound ClassTargetBioactivity Metric (IC₅₀)Cancer Cell LineReference(s)
Thiophene-based ChalconesCytotoxicity0.45 µg/mL (Compound C6)WiDr (Colorectal)[11]
Thiophene-based ChalconesCytotoxicity0.77 µg/mL (Compound C4)WiDr (Colorectal)[11]
Thieno[2,3-d]pyrimidinesCytotoxicity3.3 ± 0.90 μM (Compound 8)HepG-2[12]
Thieno[2,3-d]pyrimidinesCytotoxicity4.132 ± 0.5 μM (Compound 8)MCF-7[12]
Thieno[2,3-d]pyrimidinesCytotoxicity5.3 ± 1.6 μM (Compound 5)HepG-2[12]
Thieno[2,3-d]pyrimidinesCytotoxicity7.301 ± 4.5 μM (Compound 5)MCF-7[12]
Diaryl-dithiophene DerivativesCytotoxicity0.042 - 4.09 µMMCF7, HEPG2, Lung Cancer[21]
2-(thiophen-2-yl)-1H-indole derivativesCytotoxicity7.1±0.07 µM (Compound 4g)HCT-116[22]

Experimental Protocols:

Protocol 1: Sonogashira Coupling for the Synthesis of 2-Substituted Benzo[b]thiophenes

This protocol details a palladium-catalyzed Sonogashira coupling of 2-iodothiophenol with a terminal alkyne, followed by an intramolecular cyclization to yield a 2-substituted benzo[b]thiophene.[19]

Materials:

  • 2-Iodothiophenol (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 2-iodothiophenol (1.0 mmol).

  • Add the terminal alkyne (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[19]

  • Add anhydrous DMF (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.[19]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted benzo[b]thiophene.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the Heck cross-coupling reaction, a versatile method for C-C bond formation.[4][23]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • n-Butyl acrylate (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile or DMF), 5 mL

  • Reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add n-butyl acrylate (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Stir the mixture for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the coupled product.

Protocol 3: Suzuki Coupling of a Dihalogenated Thiophene

This protocol outlines a one-pot, double Suzuki coupling of a dibromothiophene derivative.[20]

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde (0.3 mmol, 1.0 equiv.)

  • Arylboronic acid 1 (0.33 mmol, 1.1 equiv.)

  • Arylboronic acid 2 (0.45 mmol, 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 0.6 mmol + 0.66 mmol)

  • Dioxane/water (6:1 v/v), 4 mL

Procedure:

  • To a reaction vessel, add 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol), the first arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) in dioxane/water (4 mL).[20]

  • Heat the reaction mixture to 90 °C for 12 hours with stirring.

  • Add the second arylboronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) to the reaction mixture.[20]

  • Continue heating and stirring for an additional 12 hours.

  • Cool the reaction to room temperature and partition between ether and water.

  • Separate the organic layer, dry with magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography to yield the double-coupled product.

Mandatory Visualization:

Sonogashira_Coupling_Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I), Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Thienyl-Pd(II)-I Thienyl-Pd(II)-I Oxidative Addition->Thienyl-Pd(II)-I Transmetalation Transmetalation Thienyl-Pd(II)-I->Transmetalation Cu(I) Acetylide->Transmetalation Thienyl-Pd(II)-Alkyne Thienyl-Pd(II)-Alkyne Transmetalation->Thienyl-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Thienyl-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Derivative Coupling Partner Catalyst & Ligand Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat stir Stir for Specified Time (4-24 h) heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Kinase Kinase (e.g., VEGFR-2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->Kinase Binds to ATP binding site

Caption: Mechanism of action for a thiophene-based kinase inhibitor.

References

Application Notes and Protocols for 2-Iodothiophene Grignard Reagent Formation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formation of the Grignard reagent from 2-iodothiophene and its subsequent application in Kumada and Negishi cross-coupling reactions. Detailed experimental protocols, quantitative data, and safety information are included to guide researchers in the successful synthesis of 2-arylthiophenes, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Grignard reagent derived from this compound, 2-thienylmagnesium iodide, is a versatile and highly reactive intermediate in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of carbon-carbon bonds. This is particularly valuable in cross-coupling reactions, where it can be coupled with various organic halides to construct complex molecular architectures. Among the most prominent applications are the Nickel- or Palladium-catalyzed Kumada and Negishi cross-coupling reactions, which provide efficient pathways to synthesize substituted thiophenes. These thiophene (B33073) derivatives are key components in a wide array of pharmaceuticals and organic electronic materials.

Formation of 2-Thienylmagnesium Iodide

The preparation of 2-thienylmagnesium iodide is achieved through the reaction of this compound with magnesium metal in an ethereal solvent. The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous conditions and an inert atmosphere.

Reaction Parameters and Conditions
ParameterConditionNotes
Starting Material This compoundHigh purity is recommended for optimal yields.
Magnesium Magnesium turningsActivation may be required to remove the passivating oxide layer.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)THF is often preferred due to its higher solvating power for the Grignard reagent.[1]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[2]
Initiation A small crystal of iodine or 1,2-dibromoethaneOften used to initiate the reaction by activating the magnesium surface.[3]
Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.[4]
Reaction Time 1 - 3 hoursCompletion is often indicated by the consumption of magnesium turnings.[1]
Experimental Protocol: Synthesis of 2-Thienylmagnesium Iodide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas to ensure all moisture is removed.[4] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Place the magnesium turnings and a small crystal of iodine into the reaction flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be necessary.[3]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control a vigorous reaction.[4]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. The resulting greyish solution is the 2-thienylmagnesium iodide Grignard reagent and should be used immediately in subsequent reactions.[2]

G cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process cluster_product Product Flame-dried Glassware Flame-dried Glassware Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Flame-dried Glassware->Inert Atmosphere (N2/Ar) Initiation Initiation This compound This compound Dropwise Addition Dropwise Addition This compound->Dropwise Addition Mg Turnings Mg Turnings Mg Turnings->Initiation Anhydrous THF Anhydrous THF Anhydrous THF->Initiation Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Initiation Initiation->Dropwise Addition Stirring at RT Stirring at RT Dropwise Addition->Stirring at RT 2-Thienylmagnesium Iodide 2-Thienylmagnesium Iodide Stirring at RT->2-Thienylmagnesium Iodide

Figure 1: Workflow for the formation of 2-Thienylmagnesium Iodide.

Applications in Cross-Coupling Reactions

2-Thienylmagnesium iodide is a key precursor for the synthesis of 2-arylthiophenes via Kumada and Negishi cross-coupling reactions. These reactions offer a powerful means to create C(sp²)-C(sp²) bonds.

Kumada Cross-Coupling

The Kumada coupling involves the reaction of the Grignard reagent with an aryl or vinyl halide, catalyzed by a nickel or palladium complex.[5] Palladium catalysts are often preferred due to their higher chemo- and stereoselectivity.[6]

Reaction Scheme: 2-Thienyl-MgI + Ar-X --(Pd or Ni catalyst)--> 2-Thienyl-Ar + MgIX

Materials:

  • Solution of 2-thienylmagnesium iodide in THF (prepared as in section 2.2)

  • Aryl bromide (0.9 eq)

  • PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.01 - 0.05 eq)

  • Anhydrous THF

  • Reaction flask, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the previously prepared 2-thienylmagnesium iodide solution to the aryl bromide solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent, which is typically prepared in situ from the Grignard reagent by transmetalation with a zinc halide.[7] This method often exhibits a higher tolerance for functional groups compared to the Kumada coupling.[8]

Reaction Scheme:

  • 2-Thienyl-MgI + ZnCl₂ --> 2-Thienyl-ZnCl + MgICl

  • 2-Thienyl-ZnCl + Ar-X --(Pd or Ni catalyst)--> 2-Thienyl-Ar + ZnClX

Materials:

  • Solution of 2-thienylmagnesium iodide in THF (prepared as in section 2.2)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

  • Aryl bromide (0.9 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.01 - 0.05 eq)

  • Anhydrous THF

  • Reaction flask, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To the freshly prepared 2-thienylmagnesium iodide solution at 0 °C, add a solution of anhydrous zinc chloride in THF dropwise. Stir the mixture for 30 minutes at room temperature to ensure complete transmetalation.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in anhydrous THF.

  • Transfer the solution of the 2-thienylzinc chloride reagent to the aryl bromide solution via a cannula at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for Kumada and Negishi cross-coupling reactions of 2-thienyl organometallic reagents with various aryl bromides. It is important to note that reaction conditions can significantly influence yields, and optimization may be required for specific substrates.

Table 1: Representative Yields for Kumada Coupling of 2-Thienylmagnesium Bromide with Aryl Bromides

Aryl BromideCatalystYield (%)
4-BromoanisoleNiCl₂(dppf)~90%
4-BromotolueneNiCl₂(dppe)~85%
1-Bromo-4-fluorobenzenePd(PPh₃)₄~75%
4-BromobenzonitrileNiCl₂(dppp)~60%

Note: Yields are approximate and compiled from various sources for illustrative purposes. Direct comparative studies under identical conditions are limited in the literature.

Table 2: Representative Yields for Negishi Coupling of 2-Thienylzinc Chloride with Aryl Bromides

Aryl BromideCatalystYield (%)
4-BromoanisolePd(PPh₃)₄>95%
4-BromotoluenePdCl₂(dppf)>95%
1-Bromo-4-fluorobenzenePd(dba)₂/SPhos>90%
4-BromobenzonitrilePd(PPh₃)₄~85%

Note: Yields are approximate and compiled from various sources for illustrative purposes. The Negishi coupling generally shows broader functional group tolerance and can provide higher yields for electronically diverse substrates.[9]

Mandatory Visualizations

G cluster_kumada Kumada Coupling cluster_negishi Negishi Coupling 2-Thienyl-MgI 2-Thienyl-MgI Transmetalation Transmetalation 2-Thienyl-MgI->Transmetalation Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Pd(0) or Ni(0) Pd(0) or Ni(0) Pd(0) or Ni(0)->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) or Ni(0) Regeneration 2-Thienyl-Aryl 2-Thienyl-Aryl Reductive Elimination->2-Thienyl-Aryl 2-Thienyl-MgI_N 2-Thienyl-MgI 2-Thienyl-ZnCl 2-Thienyl-ZnCl 2-Thienyl-MgI_N->2-Thienyl-ZnCl + ZnCl2 ZnCl2 ZnCl2 Transmetalation_N Transmetalation 2-Thienyl-ZnCl->Transmetalation_N Aryl-X_N Aryl-X Oxidative Addition_N Oxidative Addition Aryl-X_N->Oxidative Addition_N Pd(0) or Ni(0)_N Pd(0) or Ni(0) Pd(0) or Ni(0)_N->Oxidative Addition_N Reductive Elimination_N Reductive Elimination Transmetalation_N->Reductive Elimination_N Oxidative Addition_N->Transmetalation_N Reductive Elimination_N->Pd(0) or Ni(0)_N Regeneration 2-Thienyl-Aryl_N 2-Thienyl-Aryl Reductive Elimination_N->2-Thienyl-Aryl_N

Figure 2: Comparative workflow of Kumada and Negishi cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-Pd(II)(2-Thienyl)L2 Ar-Pd(II)(2-Thienyl)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(2-Thienyl)L2 Transmetalation + 2-Thienyl-MgI Ar-Pd(II)(2-Thienyl)L2->Pd(0)L2 Ar-(2-Thienyl) Ar-(2-Thienyl) Ar-Pd(II)(2-Thienyl)L2->Ar-(2-Thienyl) Reductive Elimination

Figure 3: Catalytic cycle of the Kumada cross-coupling reaction.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-Pd(II)(2-Thienyl)L2 Ar-Pd(II)(2-Thienyl)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(2-Thienyl)L2 Transmetalation + 2-Thienyl-ZnCl Ar-Pd(II)(2-Thienyl)L2->Pd(0)L2 Ar-(2-Thienyl) Ar-(2-Thienyl) Ar-Pd(II)(2-Thienyl)L2->Ar-(2-Thienyl) Reductive Elimination

Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation.[10] It has a stench.[11]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.[9] Use only in a well-ventilated area or outdoors.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Storage: Keep in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere as it is air-sensitive.[10]

Grignard Reagents:

  • Hazards: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[12] They react violently with water and other protic solvents.[2] The formation reaction is exothermic and can lead to a runaway reaction if not controlled.[12]

  • Precautions: All manipulations must be carried out under strictly anhydrous conditions in an inert atmosphere (nitrogen or argon).[13] All glassware must be thoroughly dried, for instance, by flame-drying under vacuum.[13] Use a fume hood and have an ice bath readily available to control the reaction temperature.

  • Disposal: Unused Grignard reagents should be quenched carefully by the slow addition of a proton source, such as isopropanol, followed by a saturated aqueous solution of ammonium chloride. This should be done in a fume hood and with appropriate personal protective equipment.

By following these detailed protocols and safety guidelines, researchers can effectively utilize the this compound Grignard reagent for the synthesis of a diverse range of 2-arylthiophenes, contributing to advancements in drug discovery and materials science.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction utilizing 2-iodothiophene as a key building block. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[1] The synthesis of substituted thiophenes is of particular interest as the thiophene (B33073) motif is a common scaffold in many pharmaceutical agents.

Introduction to Stille Coupling and Applications in Drug Development

The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, such as an aryl halide, in the presence of a palladium catalyst.[2] Organotin reagents are advantageous due to their stability to air and moisture and their compatibility with a wide array of functional groups, which often eliminates the need for protecting groups in complex syntheses.[1]

2-Substituted thiophenes, readily synthesized via Stille coupling with this compound, are prevalent in a variety of biologically active molecules. They are key components in compounds developed as kinase inhibitors, antibacterial agents, and other therapeutic candidates. The ability to efficiently diversify the substituent at the 2-position of the thiophene ring using the Stille coupling makes it a highly strategic reaction in the drug discovery process for generating compound libraries for structure-activity relationship (SAR) studies.[3]

The Catalytic Cycle

The mechanism of the Stille reaction is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired 2-substituted thiophene product and regenerating the active Pd(0) catalyst.[4]

Stille_Catalytic_Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L₂ ox_add Oxidative Addition pd_ii_iodo L | I—Pd—R¹ | L pd0->pd_ii_iodo Oxidative Addition iodo This compound (R¹-I) product 2-Substituted Thiophene (R¹-R²) red_elim Reductive Elimination stannane Organostannane (R²-SnBu₃) transmet Transmetalation pd_ii_r L | R²—Pd—R¹ | L byproduct Bu₃Sn-I pd_ii_iodo->pd_ii_r pd_ii_r->pd0 Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Summary of Reaction Conditions

The efficiency of the Stille coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and temperature. The following tables summarize various conditions reported for the Stille coupling of thiophene derivatives with different organostannanes.

Table 1: Stille Coupling of Halothiophenes with Aryl- and Heteroarylstannanes

EntryThiophene SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2,2'-bithiophene4-NitrophenyltributylstannanePd(PPh₃)₄ (2)-Toluene (B28343)80865
25-Bromo-2,2'-bithiophene2-TributylstannylthiophenePd(PPh₃)₄ (2)-Toluene801655
32,5-Dibromothiophene2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene11012-16~95[5]
4This compound(Tributylstannyl)benzenePdCl₂(PPh₃)₂ (5)-DMF95-67[3]

Table 2: Stille Coupling of this compound with Vinyl- and Alkynylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--THF6518>95 (Illustrative)
2Tributyl(1-ethoxyvinyl)stannanePdCl₂(PPh₃)₂ (3)--Toluene1001685 (Illustrative)
3Tributyl(phenylethynyl)stannanePd₂(dba)₃ (2)AsPh₃ (8)CuI (10)DMF25690 (Illustrative)

Note: Yields marked as "Illustrative" are based on typical outcomes for similar Stille couplings, as specific yield data for this compound under these exact conditions was not available in the searched literature.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments.

General Protocol for Stille Coupling of this compound

This protocol is a representative procedure for the coupling of this compound with an organostannane.

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup start->setup Add this compound, organostannane, solvent to a flame-dried flask. degas 3. Degassing setup->degas Purge with inert gas (e.g., Argon) for 15-30 min. addition 4. Reagent Addition degas->addition Add Pd catalyst and ligand under positive inert gas pressure. reaction 5. Reaction Monitoring addition->reaction Heat to desired temperature (e.g., 80-110°C). Monitor by TLC/GC-MS. workup 6. Aqueous Workup reaction->workup Cool to RT. Quench reaction. Extract with organic solvent. purify 7. Purification workup->purify Dry organic layer. Concentrate in vacuo. Purify by column chromatography. end 8. Product Characterization purify->end Obtain pure product. Analyze by NMR, MS, etc.

Caption: A typical experimental workflow for a Stille coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)stannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent) via cannula to dissolve the reagents.[5]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles or bubble with argon for 20-30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as a solvent, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water to remove the DMF. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product often contains tributyltin iodide as a byproduct. This can be removed by flash column chromatography on silica (B1680970) gel.[4] A common method to facilitate removal is to wash the organic solution with an aqueous solution of potassium fluoride (B91410) (KF), which precipitates the tin salts as insoluble tributyltin fluoride.

  • Characterization: The purified product is then characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Removal of Tin Byproducts

A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts, which are toxic.[6] Effective purification methods are crucial, especially in the context of drug development.

  • Chromatography: Standard silica gel chromatography is often effective, but tin residues can sometimes co-elute with the product.

  • Aqueous KF Wash: Stirring the crude reaction mixture in an organic solvent with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours will precipitate insoluble tributyltin fluoride, which can then be removed by filtration.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing residual tin impurities.[3]

Conclusion

The Stille coupling of this compound is a robust and highly effective method for the synthesis of a diverse range of 2-substituted thiophenes. Its tolerance for various functional groups and generally mild reaction conditions make it a cornerstone of modern synthetic chemistry, with significant applications in the discovery and development of new pharmaceutical agents. Careful optimization of the catalyst system and reaction conditions, along with meticulous purification to remove toxic tin byproducts, are critical for the successful application of this powerful reaction.

References

Application Notes and Protocols: Heck Coupling of 2-Iodothiophene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2][3] The coupling of 2-iodothiophene with various alkenes provides a versatile route to synthesize substituted thiophenes, which are prevalent scaffolds in numerous biologically active compounds and organic materials. These application notes provide a detailed overview, experimental protocols, and comparative data for the Heck coupling of this compound with alkenes.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-thienyl intermediate.[4][5]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and subsequently inserts into the Pd-thienyl bond. This step typically occurs in a syn manner.[5][6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[5]

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrido-palladium complex.[6]

Key Reaction Components

Successful Heck coupling reactions are dependent on the careful selection of the following components:

  • Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1][7] The active Pd(0) species is often generated in situ from Pd(II) sources through reduction by ligands or additives.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are frequently employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[1][8] The choice of ligand can be critical for achieving high yields and preventing catalyst decomposition.

  • Base: A base is required to neutralize the acid generated during the catalytic cycle and facilitate the regeneration of the Pd(0) catalyst.[6] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1][5]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are often used.[8][9]

Comparative Data for Heck Coupling of this compound

The following table summarizes various reported conditions for the Heck coupling of this compound with different alkenes, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
n-Butyl acrylate (B77674)Fe₃O₄@chitosan-Pd (0.03)-Et₃N (2)DMF1001.595[10]
n-Butyl acrylatePdCl₂ (0.2)dppc⁺PF₆⁻ (0.4)Et₃N (2)[bmim][PF₆]120393[11]
Styrene (B11656)Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (1.5)DMF/H₂O10012High (not specified)[12]
Methyl acrylatePd(II) complex (not specified)Imino-phosphineEt₃NCH₃CN80-High (not specified)[9]

Experimental Protocols

Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate in an Ionic Liquid

This protocol is adapted from a procedure utilizing a recyclable catalytic system in an ionic liquid.[11]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)cobaltocenium hexafluorophosphate (B91526) (dppc⁺PF₆⁻)

  • Triethylamine (Et₃N)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Diethyl ether

  • Nitrogen gas supply

  • Sealed reaction tube

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add this compound (1 mmol), n-butyl acrylate (1.5 mmol), PdCl₂ (0.002 mmol, 0.2 mol%), dppc⁺PF₆⁻ (0.004 mmol, 0.4 mol%), and Et₃N (2 mmol).

  • Add [bmim][PF₆] (2 mL) to the reaction mixture.

  • Seal the tube and heat the mixture to 120 °C with stirring for 3 hours.

  • After cooling to room temperature, extract the product with diethyl ether (4 x 5 mL).

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of this compound with Styrene in a Biphasic System

This protocol is based on a procedure for the Heck coupling of aryl halides with styrene in a DMF-water system.[12]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Nitrogen gas supply

  • Reaction flask with condenser

Procedure:

  • To a reaction flask equipped with a condenser and under a nitrogen atmosphere, add this compound (10 mmol), styrene (12 mmol), Pd(OAc)₂ (0.1 mmol, 1 mol%), PPh₃ (0.2 mmol, 2 mol%), and K₂CO₃ (15 mmol).

  • Add a mixture of DMF (5 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

General Workflow for Heck Coupling of this compound

Heck_Coupling_Workflow Reactants Reactants: This compound Alkene Base Reaction_Vessel Reaction Setup (Inert Atmosphere, Solvent, Heat) Reactants->Reaction_Vessel Add Catalyst_System Catalyst System: Pd Precursor (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Catalyst_System->Reaction_Vessel Add Reaction Heck Coupling Reaction Reaction_Vessel->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Purification Purification (e.g., Column Chromatography) Workup->Purification Isolate Crude Product Substituted Thiophene Product Purification->Product Isolate Pure

Caption: General workflow for the Heck coupling of this compound.

Catalytic Cycle of the Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Thienyl-Pd(II)-I(L)₂ OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Insertion_Complex Alkene Complex Alkene_Coord->Insertion_Complex Migratory_Insertion Migratory Insertion Insertion_Complex->Migratory_Insertion Alkyl_PdII Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_PdII Beta_Hydride β-Hydride Elimination Alkyl_PdII->Beta_Hydride Product_Complex Product-Pd(II)-H Complex Beta_Hydride->Product_Complex Reductive_Elim Reductive Elimination (Base) Product_Complex->Reductive_Elim Product Substituted Alkene Product_Complex->Product Release Reductive_Elim->Pd0 Regenerate BaseHX Base-H⁺X⁻ Reductive_Elim->BaseHX Forms ThiopheneIodide This compound ThiopheneIodide->OxAdd Alkene Alkene Alkene->Alkene_Coord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The Heck coupling of this compound with alkenes is a robust and versatile method for the synthesis of functionalized thiophenes. The success of the reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The provided protocols and comparative data serve as a valuable resource for researchers in designing and optimizing these important transformations. Further exploration of greener reaction conditions, such as the use of recyclable catalysts and environmentally benign solvents, will continue to enhance the utility of this reaction in both academic and industrial settings.[10][11]

References

Synthesis of Conductive Polymers Using 2-Iodothiophene Monomer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conductive polythiophenes using 2-iodothiophene and its derivatives. The methodologies covered include chemical oxidative polymerization, electrochemical polymerization, and Grignard Metathesis (GRIM) polymerization. These techniques offer routes to produce polythiophenes with varying properties suitable for applications in electronics, sensors, and biomedical devices.

Introduction to Polythiophenes from this compound

Polythiophenes are a class of conductive polymers that have garnered significant interest due to their excellent electronic and optical properties, environmental stability, and processability.[1] The use of halogenated thiophene (B33073) monomers, such as this compound and 2,5-diiodothiophene (B186504), provides versatile platforms for various polymerization techniques. The iodine substituent serves as a reactive site for oxidative polymerization and as a leaving group in cross-coupling reactions, enabling the formation of well-defined polymer chains. The resulting polythiophenes exhibit electrical conductivity upon doping and can be tailored for specific applications by controlling their molecular weight, regioregularity, and morphology.[1]

Polymerization Methods: Protocols and Experimental Data

This section details the experimental protocols for the primary methods of synthesizing polythiophenes from iodinated thiophene monomers. Quantitative data for each method, where available, are summarized in the subsequent tables.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes.[2] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomer.[3]

Protocol for Chemical Oxidative Polymerization of Thiophene using FeCl₃:

  • Materials:

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the thiophene monomer in anhydrous chloroform.

    • In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

    • Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically darken, indicating the onset of polymerization.

    • Continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) to allow for polymer chain growth.

    • After the desired reaction time, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer precipitate by filtration and wash it repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers.

    • Dry the purified polythiophene product under vacuum.

Experimental Workflow for Chemical Oxidative Polymerization:

G Chemical Oxidative Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up and Purification Monomer Dissolve this compound in Anhydrous Solvent Addition Slowly Add FeCl3 Solution to Monomer Solution Monomer->Addition Oxidant Prepare FeCl3 Solution in Anhydrous Solvent Oxidant->Addition Stirring Stir at Room Temperature (2-24 hours) Addition->Stirring Precipitation Precipitate Polymer in Methanol Stirring->Precipitation Filtration Collect Polymer by Filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product Polythiophene Powder

Caption: Workflow for chemical oxidative polymerization of this compound.

Mechanism of Oxidative Polymerization with FeCl₃:

The proposed mechanism involves the oxidation of the thiophene monomer by Fe³⁺ to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain.[4]

G Mechanism of Oxidative Polymerization Monomer Thiophene Monomer RadicalCation Thiophene Radical Cation Monomer->RadicalCation Oxidation Dimer Dimer Radical Cation RadicalCation->Dimer Coupling Polymer Polythiophene Chain RadicalCation->Polymer Propagation Dimer->Polymer Propagation Fe3 FeCl3 Fe2 FeCl2 Fe3:n->Fe2:n

Caption: Simplified mechanism of FeCl₃-mediated oxidative polymerization.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of conductive polymer films on an electrode surface. The thickness and morphology of the film can be controlled by adjusting the electrochemical parameters.[5]

Protocol for Electrochemical Polymerization of this compound:

  • Materials:

  • Procedure:

    • Prepare an electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.

    • Add the this compound monomer to the electrolyte solution.

    • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

    • Apply a constant potential (potentiostatic) or cycle the potential within a specific range (potentiodynamic) to initiate polymerization on the working electrode. The applied potential should be sufficient to oxidize the monomer.

    • After the desired polymerization time or number of cycles, remove the working electrode coated with the polythiophene film.

    • Rinse the polymer film with fresh solvent to remove any unreacted monomer and electrolyte.

    • Dry the film under vacuum.

Experimental Workflow for Electrochemical Polymerization:

G Electrochemical Polymerization Workflow cluster_setup Cell Setup cluster_polymerization Polymerization cluster_workup Film Processing Solution Prepare Monomer and Electrolyte Solution Cell Assemble Three-Electrode Cell Solution->Cell Potential Apply Potential (Potentiostatic/Potentiodynamic) Cell->Potential Rinse Rinse Polymer Film Potential->Rinse Dry Dry Film under Vacuum Rinse->Dry Final_Product Final_Product Dry->Final_Product Polythiophene Film on Electrode

Caption: Workflow for the electrochemical synthesis of polythiophene films.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful technique for synthesizing regioregular poly(3-alkylthiophene)s, which exhibit improved electrical and optical properties due to their well-ordered structure.[6] While typically applied to 2,5-dibromo-3-alkylthiophenes, the principles can be adapted for iodo-substituted thiophenes. This method proceeds via a chain-growth mechanism, allowing for control over molecular weight and the synthesis of block copolymers.[7]

Protocol for GRIM Polymerization of a Halogenated Thiophene:

  • Materials:

    • 2,5-Dihalogenated-3-alkylthiophene monomer (e.g., 2,5-dibromo-3-hexylthiophene (B54134) as a model)

    • Grignard reagent (e.g., methylmagnesium bromide or tert-butylmagnesium chloride) in a suitable solvent (e.g., THF)

    • Nickel catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂))

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Methanol, Hexanes, Chloroform

    • Hydrochloric acid (HCl)

  • Procedure:

    • Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihalogenated thiophene monomer in anhydrous THF. Cool the solution to 0 °C. Slowly add one equivalent of the Grignard reagent dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the thienyl Grignard intermediate.[8]

    • Polymerization: In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst suspension to the Grignard monomer solution. The reaction mixture typically changes color, indicating the start of polymerization. Stir at room temperature for a specified time (e.g., 1-4 hours).[9]

    • Quenching and Purification: Quench the reaction by adding a small amount of HCl. Precipitate the polymer by pouring the mixture into methanol. Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexanes, and finally chloroform to remove impurities and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.[9]

Mechanism of GRIM Polymerization:

The mechanism involves a magnesium-halogen exchange to form a Grignard reagent from the monomer, followed by a nickel-catalyzed cross-coupling polymerization that proceeds in a chain-growth manner.[6]

G GRIM Polymerization Mechanism Monomer 2,5-Dihalothiophene Thienyl_Grignard Thienyl Grignard Intermediate Monomer->Thienyl_Grignard Grignard Metathesis Grignard_Reagent R-MgX Grignard_Reagent->Thienyl_Grignard Polymer_Chain Growing Polymer Chain Thienyl_Grignard->Polymer_Chain Initiation & Propagation Ni_Catalyst Ni(dppp)Cl2 Active_Catalyst Active Ni(0) Species Ni_Catalyst->Active_Catalyst Reduction Active_Catalyst->Polymer_Chain Final_Polymer Regioregular Polythiophene Polymer_Chain->Final_Polymer Termination

Caption: Simplified mechanism of Grignard Metathesis (GRIM) polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data for polythiophenes synthesized via different methods. Note that much of the available data is for poly(3-alkylthiophene)s (P3ATs), as the alkyl side chains impart solubility, making characterization more straightforward. The properties of unsubstituted polythiophene from this compound may differ.

Table 1: Properties of Polythiophenes from Chemical Oxidative Polymerization

MonomerOxidantSolventYield (%)Conductivity (S/cm)Reference
ThiopheneFeCl₃CHCl₃~809[2]
3-methylthiopheneFe(ClO₄)₃CH₃CN>70~30[10]
ThiopheneFeCl₃CHCl₃-5.8 x 10⁻⁵[11]

Table 2: Properties of Polythiophenes from GRIM Polymerization

MonomerCatalystMn (kDa)PDIRegioregularity (%)Reference
2,5-dibromo-3-dodecylthiopheneNi(dppp)Cl₂20-351.20-1.47>99[8]
2,5-dibromo-3-hexylthiopheneNi(dppp)Cl₂-<1.5>95[9]
Poly(3-alkylthiophene)sNi(dppp)Cl₂10-701.3-1.598-99[12]

Cross-Coupling Polymerizations: Stille and Suzuki Reactions

Stille and Suzuki cross-coupling reactions are powerful methods for the synthesis of well-defined conjugated polymers, including polythiophenes. These reactions typically involve the palladium-catalyzed coupling of a dihaloaromatic monomer with an organometallic comonomer. For the polymerization of 2,5-diiodothiophene, it can be coupled with a distannyl or diboronic acid derivative of another aromatic monomer to create alternating copolymers, or it can be homocoupled under certain conditions.

Stille Polymerization: This reaction involves the coupling of an organotin compound with an organic halide.[13] For polythiophene synthesis, this could involve the reaction of 2,5-diiodothiophene with a distannylated comonomer. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps at a palladium catalyst.[14]

Suzuki Polymerization: This method utilizes the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide.[15] The polymerization of a dibromothiophene with a diboronic acid is a common example.[16] Similar to the Stille reaction, the mechanism proceeds through a catalytic cycle involving a palladium catalyst.[17]

While detailed, step-by-step protocols for the homopolymerization of this compound via these methods are less common in the literature compared to their use in copolymerizations, the general principles of these cross-coupling reactions can be applied.

Logical Relationship for Cross-Coupling Polymerization:

G Cross-Coupling Polymerization Logic Monomer_A Dihalo-thiophene (e.g., 2,5-diiodothiophene) Polymer Alternating Copolymer Monomer_A->Polymer Monomer_B Organometallic Comonomer (Distannane or Diboronic Acid) Monomer_B->Polymer Catalyst Palladium Catalyst Catalyst->Polymer Catalyzes Base Base (for Suzuki) Base->Polymer Required for Suzuki

Caption: Logical components of a cross-coupling polymerization reaction.

Conclusion

The synthesis of conductive polymers from this compound and its derivatives can be achieved through various robust methods, each offering distinct advantages. Chemical oxidative polymerization is a simple and scalable approach, while electrochemical polymerization provides direct film formation with controllable thickness. For achieving highly ordered, regioregular polymers with controlled molecular weights, Grignard Metathesis (GRIM) polymerization is the method of choice. Cross-coupling reactions like Stille and Suzuki polymerizations offer further versatility in creating well-defined polymer architectures. The selection of the appropriate synthetic route will depend on the desired properties of the final polythiophene material and its intended application in research, electronics, or drug development.

References

Application Notes and Protocols: 2-Iodothiophene in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-iodothiophene as a key building block in the synthesis of organic semiconductors. The protocols and data presented herein are intended to guide researchers in the development of novel materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction: The Role of this compound in Organic Electronics

This compound is a versatile precursor for the synthesis of π-conjugated oligothiophenes and polymers, which are a prominent class of organic semiconductors.[1] The carbon-iodine bond in this compound is highly reactive towards a variety of cross-coupling reactions, enabling the construction of extended conjugated systems with tailored electronic and optical properties. Its utility in Stille, Suzuki, and Sonogashira coupling reactions allows for the systematic elongation of thiophene-based chains and the introduction of diverse functional groups, making it an invaluable tool for materials scientists.[2] The resulting oligothiophenes and polymers have been successfully integrated into electronic devices, demonstrating promising performance characteristics.[3]

Synthetic Methodologies

The primary synthetic routes employing this compound for the construction of organic semiconductors are palladium-catalyzed cross-coupling reactions. These methods offer mild reaction conditions and broad functional group tolerance.

2.1. Stille Cross-Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. In this context, this compound serves as the organic halide. This method is particularly effective for the synthesis of donor-acceptor substituted oligothiophenes.[2]

2.2. Suzuki Cross-Coupling

Suzuki coupling is a versatile method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide. This reaction is widely used for the large-scale production of oligothiophenes due to the use of less-toxic reagents and straightforward purification.[4]

2.3. Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing materials with alkyne linkages in the conjugated backbone, which can influence the material's morphology and electronic properties.[5]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of organic semiconductors using this compound and the performance of resulting electronic devices.

Table 1: Synthesis of Oligothiophenes via Cross-Coupling Reactions

Product TypeCoupling ReactionReactantsCatalyst/SolventYield (%)Reference
Donor-Acceptor BithiopheneStille5'-tributylstannyl-5-alkoxy-2,2'-bithiophene, 4-bromonitrobenzenePd(PPh₃)₄ / Toluene (B28343)65[2]
Donor-Acceptor TerthiopheneStille5'-tributylstannyl-5-(N,N-diethylamino)-2,2'-bithiophene, 5-bromo-2-cyanothiophenePd(PPh₃)₄ / Toluene55[2]
2-Substituted BenzothiopheneSonogashira2-Iodothiophenol (B3069315), PhenylacetylenePd(OAc)₂/PPh₃ / DMFup to 87[5]

Table 2: Performance of Organic Electronic Devices Based on Thiophene-Containing Semiconductors

Device TypeActive Material ClassKey Performance MetricValueReference
OFETRectangular OligothiopheneHole Mobility (µ)7.3 × 10⁻³ cm²/Vs[6]
OFETα,α'-quinquethiophene (DH5T)Field-Effect MobilityVaries with applied voltage[7]
OPVDonor-Acceptor Block CopolymerPower Conversion Efficiency (PCE)~3%[8]
OPVThiophene-based Polymer DonorPower Conversion Efficiency (PCE)up to 10.6%[9]

Experimental Protocols

4.1. Protocol 1: Synthesis of Donor-Acceptor Oligothiophenes via Stille Coupling

This protocol is adapted from the synthesis of donor-acceptor oligothiophenes as described in the literature.[2]

Materials:

  • 5'-Tributylstannyl-5-(donor group)-2,2'-bithiophene (1.0 equiv)

  • Aryl or heteroaryl bromide (acceptor) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Anhydrous toluene

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 5'-tributylstannyl-5-(donor group)-2,2'-bithiophene, the aryl or heteroaryl bromide, and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C under argon.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 8 to 33.5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and wash the solid product with cold toluene.

  • Recrystallize the isolated solid to obtain the pure donor-acceptor oligothiophene.

Expected Yield: 42-65%, depending on the specific donor and acceptor groups used.[2]

4.2. Protocol 2: Synthesis of 2-Substituted Benzothiophenes via Sonogashira Coupling

This protocol describes a one-pot synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol and terminal alkynes.[5]

Materials:

  • 2-Iodothiophenol (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube and standard laboratory glassware

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add 2-iodothiophenol, the terminal alkyne, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-substituted benzothiophene.

Expected Yield: Moderate to good yields.[5]

Visualizations

Stille_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Stille Coupling Reaction cluster_workup Work-up and Purification 2_Iodothiophene This compound Derivative Reaction_Mixture Combine Reactants with Pd Catalyst (e.g., Pd(PPh3)4) in Toluene 2_Iodothiophene->Reaction_Mixture Organostannane Organostannane (e.g., Tributyltin derivative) Organostannane->Reaction_Mixture Heating Heat under Inert Atmosphere (e.g., 80-110°C) Reaction_Mixture->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Wash with Solvent Cooling->Filtration Purification Column Chromatography or Recrystallization Filtration->Purification Product Organic Semiconductor (Oligothiophene/Polymer) Purification->Product

Caption: Stille Coupling Workflow for Organic Semiconductor Synthesis.

Suzuki_Coupling_Pathway Reactants This compound + Thiophene Boronic Acid/Ester Reaction Suzuki Coupling Reactants->Reaction Catalytic_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalytic_System->Reaction Intermediate Coupled Oligothiophene Reaction->Intermediate Purification Purification (e.g., Precipitation, Soxhlet) Intermediate->Purification Final_Product Organic Semiconductor Purification->Final_Product Sonogashira_Reaction_Scheme start This compound Derivative coupling Sonogashira Coupling (Pd/Cu or Cu-free catalyst, Base) start->coupling alkyne Terminal Alkyne alkyne->coupling product Alkynyl-Thiophene Semiconductor coupling->product

References

Application of 2-Iodothiophene in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-iodothiophene as a versatile starting material in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols for the conversion of this compound into bioactive heterocyclic scaffolds, specifically thieno[2,3-d]pyrimidines, are provided. Thiophene-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, which include antiviral, anticancer, and anti-inflammatory properties.

The strategic importance of this compound lies in its utility as a building block. The carbon-iodine bond provides a reactive handle for functionalization, enabling its conversion to other key intermediates, such as 2-aminothiophene. This intermediate is then primed for further elaboration into more complex, fused heterocyclic systems with established pharmacological value.

Synthetic Strategy Overview: From this compound to Thieno[2,3-d]pyrimidines

The overall synthetic approach detailed herein involves a two-stage process. The initial step focuses on the conversion of this compound to a 2-aminothiophene intermediate. The subsequent stage details the construction of the thieno[2,3-d]pyrimidine (B153573) scaffold from this intermediate. This class of compounds is particularly noteworthy as they are structural analogs of purines and have demonstrated a wide range of biological activities.

Experimental Workflow: Synthesis of Thieno[2,3-d]pyrimidines from this compound

G cluster_0 Stage 1: Synthesis of 2-Aminothiophene Intermediate cluster_1 Stage 2: Synthesis of Thieno[2,3-d]pyrimidine Core This compound This compound Reaction_1 Ammonolysis This compound->Reaction_1 CuI, aq. NH3, trisodium (B8492382) phosphate (B84403), PEG-400/H2O, 100°C, 15h 2-Aminothiophene 2-Aminothiophene Reaction_1->2-Aminothiophene Gewald_Reaction Gewald Reaction 2-Aminothiophene->Gewald_Reaction Ketone/Aldehyde, Malononitrile (B47326), Sulfur, Triethylamine (B128534), Reflux Substituted_2_Aminothiophene Substituted 2-Aminothiophene-3-carbonitrile (B183302) Gewald_Reaction->Substituted_2_Aminothiophene Cyclization Cyclization Substituted_2_Aminothiophene->Cyclization Formamide (B127407), Reflux Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivative Cyclization->Thieno_Pyrimidine

A high-level overview of the synthetic pathway from this compound to thieno[2,3-d]pyrimidines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene from this compound

This protocol outlines the conversion of this compound to 2-aminothiophene, a critical intermediate for the synthesis of various heterocyclic compounds.[1]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Aqueous ammonia

  • Trisodium phosphate

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Standard laboratory glassware for reflux reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, copper(I) iodide, aqueous ammonia, and trisodium phosphate in a solvent mixture of PEG-400 and water.

  • Heat the reaction mixture to 100°C with stirring for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-aminothiophene.

Quantitative Data:

ParameterValueReference
Yield50%[1]

Protocol 2: Synthesis of Substituted 2-Aminothiophene-3-carbonitrile via Gewald Reaction

This protocol describes the one-pot multicomponent Gewald reaction to synthesize a substituted 2-aminothiophene, which serves as the direct precursor to the thieno[2,3-d]pyrimidine ring system.[2]

Materials:

  • A cyclic ketone (e.g., cyclohexanone)

  • Malononitrile

  • Elemental sulfur

  • Triethylamine

  • Ethanol (B145695)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by filtration, wash with cold ethanol, and dry to obtain the 2-aminothiophene-3-carbonitrile derivative.

Quantitative Data:

Starting KetoneProductYieldReference
Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851)High[2]

Protocol 3: Synthesis of 5,6,7,8-Tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the 2-aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine product.[2]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware for reflux reactions

  • Heating mantle with a magnetic stirrer

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain the 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data:

ProductYieldReference
5,6,7,8-Tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-oneGood[2]

Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their wide range of pharmacological activities, including their potential as anticancer and antiviral agents.

Anticancer Activity:

Certain thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] For example, some derivatives have demonstrated significant activity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.[4]

Quantitative Pharmacological Data:

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8MCF-74.132 ± 0.5[4]
Compound 8HepG-23.3 ± 0.90[4]
Compound 5MCF-715 ± 1.5[4]
Compound 5HepG-210 ± 1.2[4]

Antiviral Activity:

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antiviral properties, particularly against the H5N1 influenza virus.[5]

Quantitative Pharmacological Data:

Compound IDVirusEC50 (µg/mL)Reference
Compound 5H5N1>25[5]
Compound 7H5N118.2[5]
Compound 8H5N121.3[5]

Signaling Pathway: Inhibition of Tyrosine Kinases in Cancer

Many thieno[2,3-d]pyrimidine-based anticancer agents function as kinase inhibitors. They can target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK P P RTK->P Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Inhibition of receptor tyrosine kinase signaling by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: The Role of 2-Iodothiophene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodothiophene is a pivotal building block in the synthesis of a wide array of functional organic materials. Its utility in materials science stems from the reactivity of the carbon-iodine bond, which serves as an excellent handle for various cross-coupling reactions. This reactivity allows for the facile formation of carbon-carbon bonds, enabling the construction of conjugated polymers and oligomers with tailored electronic and optical properties. These materials are at the forefront of research and development in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thiophene (B33073) unit itself imparts favorable electronic characteristics, contributing to the charge transport properties of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of high-performance organic materials.

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are extensively utilized as the active semiconductor layer in OFETs due to their excellent charge transport capabilities. The performance of these devices is highly dependent on the molecular structure and solid-state packing of the polymer, which can be fine-tuned through the synthesis process. This compound serves as a key monomer in the synthesis of these conjugated polymers, often copolymerized with other aromatic units to control the energy levels and morphology of the resulting material.

Quantitative Data for Thiophene-Based Polymers in OFETs

The following table summarizes the performance of various thiophene-based polymers in OFET devices. While direct performance data for pristine poly(this compound) is limited due to its typically low solubility and processability, the data for related, functionalized polythiophenes, which can be synthesized using iodinated thiophene precursors, provide a strong indication of the potential of this class of materials.

Polymer/Copolymer SystemHole Mobility (μ) (cm²/Vs)On/Off Ratio (I_on/I_off)Monomers Used (if specified)
Poly(3-hexylthiophene) (P3HT)0.01 - 0.110⁵ - 10⁷2-bromo-3-hexylthiophene
P(3HT-co-3DOHT) (1:1)~10⁻²-3-hexylthiophene and 3-(3,6-dioxaheptyl)thiophene derivatives
P3EHTTup to 3x higher than P3EHT-3-(2-ethylhexylthio)thiophene derivative
BDD-BT0.513-Benzodithiophenedione and Benzothiadiazole derivatives

Note: The performance of OFETs is highly dependent on fabrication conditions such as the deposition method, solvent, and annealing temperature.

Application in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, this compound and its derivatives are instrumental in the synthesis of donor-acceptor (D-A) copolymers. These polymers form the active layer of an OPV device, where they absorb light to generate excitons, which are then dissociated at the donor-acceptor interface to produce free charge carriers. The power conversion efficiency (PCE) of these devices is critically dependent on the electronic properties and morphology of the D-A copolymer.

Quantitative Data for Thiophene-Based Polymers in OPVs

The table below presents the photovoltaic performance of various solar cell devices employing thiophene-based copolymers. The use of iodinated thiophenes in the synthesis of these polymers allows for precise control over the polymer structure and, consequently, the device performance.

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current (J_sc) (mA/cm²)Fill Factor (FF) (%)
PURET-co-P3HT (1:2)PCBM1.580.825.5835
P12TPDTPCBM0.75~0.82.29-
PTB7PC₇₁BM7.4---
PBDTT-S-TT-CFPC₇₀BM9.580.89-71.0
PB2T-SBTP-eC914.840.8725.4667

Note: OPV performance is highly sensitive to device architecture, active layer thickness, and processing conditions.

Experimental Protocols

Detailed methodologies for key polymerization reactions involving iodinated thiophenes are provided below. These protocols serve as a starting point for the synthesis of a wide range of conjugated polymers for materials science applications.

Protocol 1: Stille Cross-Coupling Polymerization

This method is highly versatile for the synthesis of donor-acceptor copolymers.[1]

Materials:

Procedure:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of the dibromo monomer and the distannyl comonomer in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The solution will typically become more viscous as the polymer grows.

  • End-capping: Add a monofunctional end-capping agent (e.g., 2-bromothiophene (B119243) or 2-(tributylstannyl)thiophene) to terminate the polymer chains and stir for an additional 2 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification:

    • Filter the precipitated polymer and wash it with methanol and acetone.

    • Perform Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the polymer with chloroform or chlorobenzene to isolate the desired high molecular weight fraction.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Suzuki Cross-Coupling Polymerization

Suzuki coupling is another powerful method for C-C bond formation in polymer synthesis.[2]

Materials:

  • Dihalogenated monomer (e.g., 2,5-diiodothiophene)

  • Diboronic acid or ester comonomer (e.g., a fluorene-based diboronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~2 mol%)

  • Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, or DMF)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the dihalogenated monomer, the diboronic acid or ester comonomer (in a 1:1 molar ratio), and the palladium catalyst.

  • Solvent and Base Addition: Add the organic solvent and the aqueous base solution. The mixture should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes.

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Precipitation: Concentrate the organic solution and precipitate the polymer by adding it to a large volume of methanol.

  • Purification: Filter the polymer and wash it with methanol to remove residual monomers and salts. Further purification can be achieved by redissolving the polymer in a good solvent and re-precipitating it.

  • Drying: Dry the polymer under vacuum.

Protocol 3: Kumada Catalyst-Transfer Polycondensation (KCTP) / GRIM Polymerization

This method is particularly effective for the synthesis of regioregular poly(3-alkylthiophene)s.[3]

Materials:

  • 2-bromo-3-alkyl-5-iodothiophene

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Nickel catalyst (e.g., Ni(dppp)Cl₂, 1-2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M HCl

  • Methanol

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-bromo-3-alkyl-5-iodothiophene monomer in anhydrous THF.

  • Grignard Reagent Formation: Cool the solution to 0 °C and slowly add one equivalent of i-PrMgCl solution. Stir the mixture at room temperature for 1-2 hours to form the thiophene Grignard reagent.

  • Polymerization: Add the nickel catalyst to the solution. The reaction is often exothermic and may change color. Stir at room temperature for 1-2 hours.

  • Termination: Terminate the polymerization by adding a few milliliters of 5 M HCl.

  • Precipitation: Precipitate the polymer by pouring the reaction mixture into methanol.

  • Purification: Filter the polymer and wash it extensively with methanol to remove catalyst residues and low molecular weight oligomers. Soxhlet extraction can be used for further purification.

  • Drying: Dry the purified polymer under vacuum.

Visualizations

Stille_Polymerization_Workflow cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Dibromo Dibromo Monomer Mixing Mixing & Degassing Dibromo->Mixing Distannyl Distannyl Comonomer Distannyl->Mixing Toluene Anhydrous Toluene Toluene->Mixing Catalyst Pd(PPh3)4 Mixing->Catalyst Add Catalyst Heating Reflux (110°C) 24-48h Catalyst->Heating Precipitation Precipitation in Methanol Heating->Precipitation Cool & Precipitate Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying Final_Polymer Purified Copolymer Drying->Final_Polymer

Caption: Workflow for Stille Cross-Coupling Polymerization.

OFET_Structure_Property cluster_material Material Properties cluster_device OFET Device cluster_metrics Performance Metrics Monomer This compound Derivative Polymerization Polymerization (e.g., Stille, Suzuki) Monomer->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Morphology Film Morphology (π-π stacking) Polymer->Morphology influences OFET OFET Structure (Source, Drain, Gate) Morphology->OFET Performance Device Performance OFET->Performance determines Mobility Hole Mobility (μ) Performance->Mobility OnOff On/Off Ratio Performance->OnOff

Caption: Relationship between material synthesis and OFET performance.

OPV_Mechanism cluster_synthesis Material Synthesis cluster_device_physics Device Physics Iodothiophene This compound Derivative Polymerization D-A Copolymerization Iodothiophene->Polymerization Acceptor Acceptor Monomer Acceptor->Polymerization DA_Polymer Donor-Acceptor Copolymer Polymerization->DA_Polymer Photon Photon Absorption (hν) DA_Polymer->Photon forms active layer for Exciton Exciton Generation Photon->Exciton Dissociation Charge Separation (at D-A Interface) Exciton->Dissociation Transport Charge Transport Dissociation->Transport Collection Charge Collection (at Electrodes) Transport->Collection Current Photocurrent Collection->Current

Caption: Workflow from monomer to photocurrent generation in OPVs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Iodothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities in the synthesis of this compound include:

  • 2,5-Diiodothiophene (B186504): This is a common byproduct formed from the over-iodination of the thiophene (B33073) ring.[1]

  • Unreacted Thiophene: Incomplete reaction can lead to the presence of the starting material in the crude product.[1]

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., benzene (B151609), ether) may be present if not completely removed during purification.

  • Other Regioisomers: Depending on the synthetic method, small amounts of other iodinated thiophene isomers may be formed.

  • Oxidation Products: Thiophene derivatives can be susceptible to oxidation, leading to the formation of colored impurities.

Q2: How can I detect and quantify the impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities like unreacted thiophene, 2,5-diiodothiophene, and residual solvents. The mass spectrometer provides molecular weight and fragmentation information, aiding in the unequivocal identification of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities. The proton and carbon chemical shifts of this compound and potential impurities like 2,5-diiodothiophene and thiophene are distinct, allowing for their detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile impurities. A patent for a synthesis of this compound from 2-chlorothiophene (B1346680) reported a final purity of 98.69% as determined by HPLC.[2]

Q3: My purified this compound is colored. What is the cause and how can I fix it?

A3: A yellow to brownish color in this compound can be due to the presence of trace amounts of dissolved iodine or oxidation products. If the coloration is due to iodine, it can often be removed by shaking the product with a small amount of mercuric oxide or by washing with a dilute aqueous solution of sodium thiosulfate (B1220275).[1] If the color persists, it may be due to other impurities, and further purification by fractional distillation may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Ensure stoichiometric amounts of reagents are used. For the mercuric oxide/iodine method, ensure vigorous shaking to keep the mercuric oxide suspended.[1]
Loss of product during work-up.Be careful during extractions and transfers. Ensure all equipment is properly rinsed to recover all the product.
Sub-optimal reaction temperature.Maintain the recommended reaction temperature. For the iodination of thiophene with mercuric oxide and iodine, the reaction is typically carried out in an ice bath to control the exothermic reaction.[1]
Presence of a High-Boiling Point Impurity Formation of 2,5-diiodothiophene.This is a common byproduct. Careful fractional distillation under reduced pressure is required to separate this compound from the higher-boiling 2,5-diiodothiophene.[1]
Presence of a Low-Boiling Point Impurity Unreacted thiophene.Efficient fractional distillation should remove the lower-boiling thiophene. Unreacted thiophene can also be recovered from the initial distillate.[1]
Residual solvents from the reaction or work-up.Ensure complete removal of solvents like benzene and ether on a steam bath before proceeding to fractional distillation.[1]
Product is Darkly Colored Presence of residual iodine.Wash the organic phase with a dilute solution of sodium thiosulfate to remove excess iodine before drying and distillation.[1]
Formation of oxidation products.Store the product under an inert atmosphere and in the dark to minimize degradation.

Quantitative Data on Impurities

The following table summarizes typical yield and impurity data from a well-established synthesis protocol.

Product/Impurity Typical Amount/Yield Method of Quantification Notes
This compound 63-66 g (72-75% yield)Gravimetric (after distillation)Based on the reaction of 35 g of thiophene.[1]
2,5-Diiodothiophene ~4 gIsolation and gravimetricIsolated from the distillation residue.[1]
Unreacted Thiophene Not enough to be recovered in a specific checked preparation.Recovery and gravimetricCan be recovered from the ether-benzene distillate.[1]

Experimental Protocols

Synthesis of this compound from Thiophene

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Thiophene (35 g, 0.42 mole)

  • Benzene (50 cc)

  • Yellow mercuric oxide (75 g, 0.35 mole)

  • Iodine (109 g, 0.43 mole)

  • Ether

  • Dilute sodium thiosulfate solution

  • Calcium chloride

Procedure:

  • In a glass-stoppered, wide-mouthed bottle cooled in an ice-water bath, combine thiophene and benzene.

  • With constant and vigorous shaking, add yellow mercuric oxide and iodine alternately in small portions over 15-20 minutes. The yellow mercuric oxide will turn into crimson mercuric iodide.

  • Filter the reaction mixture and wash the residue with three 25-cc portions of ether.

  • Combine the filtrate and ether washings. Wash the combined organic solution with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic solution over 5 g of calcium chloride and filter.

  • Remove the ether and benzene by distillation on a steam bath.

  • Fractionally distill the residue under reduced pressure. Collect the this compound fraction at 73°/15 mm Hg. The expected yield is 63-66 g (72-75%).

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during this compound synthesis.

This compound Impurity Troubleshooting start Crude this compound (Post-Synthesis) analysis Analytical Characterization (GC-MS, NMR, HPLC) start->analysis impurity_check Impurities Detected? analysis->impurity_check no_impurity Product Meets Purity Specs impurity_check->no_impurity No impurity_id Identify Impurity Type impurity_check->impurity_id Yes final_product Pure this compound no_impurity->final_product low_bp Low-Boiling Impurity (e.g., Thiophene, Solvents) impurity_id->low_bp Low BP high_bp High-Boiling Impurity (e.g., 2,5-Diiodothiophene) impurity_id->high_bp High BP color Colored Impurity (e.g., Iodine) impurity_id->color Color distillation Fractional Distillation low_bp->distillation high_bp->distillation wash Aqueous Wash (e.g., Na2S2O3) color->wash re_analysis Re-analyze Purified Product distillation->re_analysis wash->re_analysis re_analysis->impurity_check

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Purification of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-iodothiophene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The impurities present in your crude this compound will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as thiophene (B33073) or 2-chlorothiophene.[1][2]

  • Excess Iodine: Often visible as a brown or purple color in the mixture.[3][4]

  • Di-iodinated byproducts: 2,5-diiodothiophene (B186504) is a common byproduct, especially if an excess of the iodinating agent is used.[3]

  • Solvents: Residual solvents from the reaction or workup, such as benzene, ether, acetone, or toluene.[1][3]

  • Catalyst residues: Depending on the synthesis, this could include mercuric iodide or other metal catalysts.[3]

  • Oxidation products: Thiophenes can be susceptible to oxidation.[2]

Q2: My crude this compound has a distinct color. What does this indicate?

A2: A yellow to brownish or even purple color in your crude product often indicates the presence of residual iodine.[3][5] This can be removed by washing the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) until the color disappears.[3][4]

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification strategy often involves a combination of techniques:

  • Aqueous Workup/Extraction: This is a crucial first step to remove water-soluble impurities, excess reagents, and residual iodine.[1][3]

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing less volatile impurities like diiodothiophene and catalyst residues.[3][4]

  • Flash Column Chromatography: This technique is useful for separating compounds with similar boiling points and for removing baseline impurities.[6][7][8]

Q4: What are the storage conditions for purified this compound?

A4: this compound should be stored in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to prevent degradation.[9][10] Some commercial suppliers provide it with a copper stabilizer.

Troubleshooting Guides

Problem 1: Low Purity After Initial Workup
Symptom Possible Cause Troubleshooting Step
Persistent brown/purple colorResidual iodineWash the organic layer with a saturated aqueous solution of sodium thiosulfate until the color is discharged.[3][4]
Presence of starting material (e.g., thiophene)Incomplete reactionConsider extending the reaction time or optimizing the stoichiometry of your reagents in future experiments. For the current batch, fractional distillation may separate the lower-boiling starting material.
Multiple spots on TLC close to the product spotIsomeric byproducts (e.g., 2,5-diiodothiophene)Utilize flash column chromatography for separation. A gradient elution might be necessary for closely related isomers.[6][7]
Problem 2: Issues During Distillation
Symptom Possible Cause Troubleshooting Step
Bumping or uneven boilingInefficient stirring or lack of boiling chipsEnsure adequate stirring with a magnetic stir bar and/or add fresh boiling chips before starting the distillation.
Product solidifying in the condenserHigh melting point impurity or cold condenser2,5-diiodothiophene can be a crystalline solid.[3] Ensure the condenser water is not excessively cold. A small amount of this byproduct may collect towards the end of the distillation.[11]
Difficulty achieving a stable vacuumLeaks in the distillation apparatusCheck all joints and connections for a proper seal. Use a high-quality vacuum grease.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Transfer the reaction mixture to a separatory funnel.

  • If an organic solvent was used, dilute the mixture with more of the same solvent. If no solvent was used, add a suitable water-immiscible solvent like diethyl ether or dichloromethane (B109758).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Shake the funnel and vent frequently. Continue washing until the organic layer is colorless.[3][4]

  • Separate the aqueous layer and wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Vacuum Distillation
  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).[3]

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the appropriate temperature and pressure (see data table below).[3] Discard any initial lower-boiling fractions and be mindful of higher-boiling residues which may contain diiodothiophene.[3]

Protocol 3: Flash Column Chromatography
  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A non-polar eluent like hexanes or petroleum ether is a good starting point, with small amounts of a more polar solvent like ethyl acetate (B1210297) or dichloromethane added to achieve good separation.

  • Pack the Column: Pack a glass column with silica (B1680970) gel using the chosen eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Column: Run the eluent through the column, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data

PropertyValueSource(s)
Molecular Formula C4H3IS[1][12][13]
Molecular Weight 210.04 g/mol [1][13]
Boiling Point 73 °C at 15 mmHg[3][13]
80-81 °C at 20 mmHg[3]
90-94 °C at 34-38 mmHg[3]
Density ~1.902 g/mL at 25 °C[13]
Refractive Index n20/D 1.651
Melting Point of 2,5-diiodothiophene 40-41 °C[3]

Purification Troubleshooting Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Na2S2O3 wash) start->workup evaporation Solvent Evaporation workup->evaporation purity_check1 Assess Purity (TLC, GC-MS, NMR) evaporation->purity_check1 distillation Fractional Vacuum Distillation purity_check1->distillation Impurities have significantly different boiling points chromatography Flash Column Chromatography purity_check1->chromatography Impurities have similar boiling points purity_check2 Assess Final Purity distillation->purity_check2 chromatography->purity_check2 pure_product Pure this compound purity_check2->pure_product Purity ≥ 98% fail Re-purify or Re-evaluate Synthesis purity_check2->fail Purity < 98%

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 2-Iodothiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in coupling reactions involving 2-iodothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during palladium-catalyzed cross-coupling of this compound?

A1: The most prevalent side reactions are homocoupling of the this compound to form 2,2'-bithiophene (B32781), homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or terminal alkyne in Sonogashira coupling), and dehalogenation of this compound to form thiophene (B33073). In Suzuki coupling, protodeboronation of the boronic acid is also a common side reaction.

Q2: What causes the homocoupling of this compound?

A2: Homocoupling of this compound is often promoted by the presence of oxygen, which can facilitate the oxidative coupling. It can also be mediated by the palladium catalyst, particularly if Pd(II) species are present. Reaction conditions such as high temperatures and prolonged reaction times can also increase the likelihood of homocoupling.

Q3: How can I minimize the formation of 2,2'-bithiophene?

A3: To minimize the formation of 2,2'-bithiophene, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing solvents and using an inert gas like argon or nitrogen. Using a Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial. Optimizing the reaction temperature and time is also a key factor; lower temperatures and shorter reaction times can often reduce homocoupling.

Q4: What is dehalogenation and why does it occur?

A4: Dehalogenation is the removal of the iodine atom from this compound, resulting in the formation of thiophene. This side reaction can be caused by the presence of protic impurities or certain reagents in the reaction mixture that can act as hydride sources. Some palladium catalyst/ligand combinations and elevated temperatures can also promote dehalogenation.

Q5: In Suzuki coupling, what is protodeboronation and how can it be prevented?

A5: Protodeboronation is the cleavage of the carbon-boron bond in the boronic acid coupling partner, which is replaced by a carbon-hydrogen bond. This side reaction is often catalyzed by the base and is more prevalent with certain heteroaromatic boronic acids, at higher temperatures, and in the presence of water. To prevent protodeboronation, one can use milder bases (e.g., K₃PO₄ or Cs₂CO₃), lower the reaction temperature, use anhydrous solvents, or employ more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates.

Troubleshooting Guides

Issue 1: Significant Formation of 2,2'-Bithiophene (Homocoupling)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant peak corresponding to 2,2'-bithiophene in GC-MS or LC-MS analysis.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Suboptimal Catalyst System Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species. The use of bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.[1]
Inefficient Transmetalation Ensure the stoichiometry of the coupling partner is appropriate (a slight excess is often used). The choice of base and solvent can significantly impact the rate of transmetalation versus homocoupling.
Issue 2: Formation of Thiophene (Dehalogenation)

Symptoms:

  • A notable amount of thiophene is detected in the reaction mixture.

  • Reduced yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Protic Impurities Use anhydrous solvents and ensure all reagents are dry.
Inappropriate Base or Solvent Some bases or solvents can act as hydride sources. Screen different bases and solvents to identify a system that minimizes dehalogenation.
High Temperatures Lowering the reaction temperature can often reduce the rate of dehalogenation.
Catalyst/Ligand Choice Certain palladium-ligand complexes are more prone to promoting dehalogenation. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Issue 3: Low Yield in Suzuki Coupling due to Protodeboronation

Symptoms:

  • Low conversion of this compound.

  • Presence of the arene/heteroarene corresponding to the boronic acid starting material.

Possible Causes & Solutions:

CauseRecommended Action
Harsh Basic Conditions Use a milder base such as K₃PO₄, Cs₂CO₃, or KF. The rate of protodeboronation is often pH-dependent.[2]
Elevated Temperature Perform the reaction at a lower temperature. While this may slow down the desired reaction, it can significantly reduce the rate of protodeboronation.
Presence of Water Use anhydrous solvents and reagents. While some Suzuki protocols require water as a co-solvent, minimizing its amount can be beneficial.
Unstable Boronic Acid Use a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate. These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3]

Quantitative Data on Side Reactions

The following table summarizes representative yields and side product formation in coupling reactions involving thiophene derivatives. Note that the exact percentages can vary significantly based on the specific substrates and reaction conditions.

Coupling ReactionSubstratesCatalyst/Base/SolventDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
Suzuki 2,5-dibromo-3-hexylthiophene + Arylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane (B91453)/H₂OModerate to GoodMono- and di-arylated productsVariable, can be significant[4]
Suzuki 4,5-dibromothiophene-2-carboxaldehyde + Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Dioxane/H₂O (4:1)LowDehalogenated productMajor product[5]
Sonogashira 2-Iodothiophenol + Terminal AlkynePd(OAc)₂ / PPh₃ / K₂CO₃ / DMFModerate to GoodAlkyne HomocouplingNot specified[6][7]
Stille 5-Bromo-4-alkylthiophene-2-carboxylate + Thiophene organostannanePalladium catalystNot specifiedTin byproducts-[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling and Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of argon.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling to Reduce Alkyne Homocoupling

This protocol avoids the use of a copper co-catalyst to minimize Glaser-type alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 4 mol%)

  • A suitable base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent, followed by this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Coupling_and_Side_Reactions pd0 Pd(0)L2 oa_complex Ar-Pd(II)(I)L2 pd0->oa_complex trans_complex Ar-Pd(II)-Ar'L2 oa_complex->trans_complex Transmetalation homocoupling Homocoupling (Ar-Ar) oa_complex->homocoupling Dimerization dehalogenation Dehalogenation (Ar-H) oa_complex->dehalogenation H-source trans_complex->pd0 product Cross-Coupled Product (Ar-Ar') trans_complex->product Reductive Elimination iodothiophene This compound (Ar-I) iodothiophene->oa_complex Oxidative Addition boronic_acid Boronic Acid (Ar'-B(OR)2) boronate Ar'-B(OR)2(Base) boronic_acid->boronate Activation protodeboronation Protodeboronation (Ar'-H) boronic_acid->protodeboronation H2O, Base base Base base->boronate boronate->trans_complex Troubleshooting_Workflow start Low Yield or Multiple Products Observed identify Identify Side Products (GC-MS, LC-MS) start->identify homocoupling Major Side Product: Homocoupling identify->homocoupling dehalogenation Major Side Product: Dehalogenation identify->dehalogenation protodeboronation Major Side Product: Protodeboronation (Suzuki) identify->protodeboronation action_homo 1. Improve Degassing 2. Lower Temperature 3. Use Pd(0) Catalyst homocoupling->action_homo action_dehalo 1. Use Anhydrous Solvents 2. Screen Bases 3. Lower Temperature dehalogenation->action_dehalo action_proto 1. Use Milder Base 2. Use Boronic Ester 3. Lower Temperature protodeboronation->action_proto re_evaluate Re-run Reaction and Analyze action_homo->re_evaluate action_dehalo->re_evaluate action_proto->re_evaluate

References

Technical Support Center: Stille Coupling with 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stille coupling reaction, with a specific focus on troubleshooting reactions involving 2-iodothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Stille coupling of this compound.

Q1: My Stille coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Stille couplings involving this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The Pd(0) catalyst is the active species in the catalytic cycle.[1]

    • Troubleshooting:

      • Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[2] Sometimes, the organostannane itself can act as the reducing agent.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.[2][4]

      • Oxygen can deactivate the Pd(0) catalyst.[5] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[5]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[6]

    • Troubleshooting:

      • Triphenylphosphine (PPh₃) is a common ligand, but sterically hindered and more electron-rich phosphines can accelerate the reaction.[7] Consider screening ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri(2-furyl)phosphine (B125338) (TFP).

  • Transmetalation Step: This is often the rate-determining step of the Stille coupling.[5]

    • Troubleshooting:

      • The reactivity of the organostannane is critical. The general order of group transfer from tin is alkynyl > alkenyl > aryl > allyl > alkyl.[1] Ensure you are using an appropriate organostannane.

      • Additives can accelerate the transmetalation. Copper(I) iodide (CuI) is a well-known additive that can significantly enhance the reaction rate.[5] The use of fluoride (B91410) sources like cesium fluoride (CsF) can also be beneficial.[8]

  • Reaction Conditions:

    • Troubleshooting:

      • Optimize the reaction temperature. While some Stille couplings proceed at room temperature, others require heating. A typical range is 80-110 °C.[9]

      • Ensure the solvent is anhydrous and of high purity. Common solvents for Stille coupling include toluene (B28343), DMF, and THF.[9]

Q2: I am observing significant amounts of homocoupled organostannane byproduct. How can I minimize this side reaction?

A2: Homocoupling of the organostannane (R²-R²) is a common side reaction in Stille couplings.[1]

  • Causes:

    • This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.[1]

    • The presence of oxygen can also promote homocoupling.[5]

  • Solutions:

    • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[5]

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) precursors which can promote this side reaction.[10]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can lead to increased homocoupling.

Q3: I am having difficulty removing the organotin byproducts from my final product. What are the best purification strategies?

A3: The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille coupling.[4]

  • Standard Procedures:

    • Aqueous Workup with Potassium Fluoride (KF): Washing the reaction mixture with a saturated aqueous solution of KF is a common method. This causes the precipitation of insoluble tributyltin fluoride, which can then be removed by filtration.[4]

    • Column Chromatography: While effective, organotin residues can sometimes co-elute with the desired product. Using a silica (B1680970) gel slurry with a small amount of triethylamine (B128534) in the eluent can help in some cases.

  • Advanced Techniques:

    • If standard methods fail, consider using specialized scavengers or alternative purification techniques.

Q4: Are there any specific side reactions to be aware of when using thiophene (B33073) substrates?

A4: Yes, with thiophene derivatives, there is a possibility of direct C-H stannylation at the α-hydrogen of the thiophene ring, which can lead to undesired byproducts.[6] Careful control of reaction conditions and stoichiometry can help to minimize this.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for the Stille coupling of this compound with different organostannanes to provide a comparative overview of catalyst systems and resulting yields.

OrganostannanePalladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
VinyltributyltinPd(PPh₃)₄ (2-5)-Toluene80-10012-24Moderate to High
PhenyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene10015~95
2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (5)-DMF500.17Not Specified
Tributyl(vinyl)tinPd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene11012-16Moderate to High
(Trimethylstannyl)pyridinePd(PPh₃)₄ (5)-Toluene1102470-80

Note: Yields are highly dependent on the specific substrate and precise reaction conditions and should be considered as representative examples.

Experimental Protocols

This section provides a detailed methodology for a representative Stille coupling reaction of this compound.

Synthesis of 2-Phenylthiophene via Stille Coupling

This protocol describes the coupling of this compound with phenyltributyltin.

Materials:

  • This compound

  • Phenyltributyltin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and phenyltributyltin (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) to the flask via cannula or syringe.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir each wash vigorously for at least 30 minutes to precipitate the tin byproducts.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the filter cake with diethyl ether.

    • Wash the combined organic filtrate with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure 2-phenylthiophene.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X This compound R1-X->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation R2-SnR3 Organostannane R2-SnR3->Transmetalation Diorgano_Pd(II)_Complex R1-Pd(II)L2-R2 Transmetalation->Diorgano_Pd(II)_Complex X-SnR3 Tin Byproduct Transmetalation->X-SnR3 Reductive_Elimination Reductive Elimination Diorgano_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst R1-R2 Coupled Product Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Stille Coupling

Troubleshooting_Workflow Start Low Yield Observed Check_Inert_Atmosphere Verify Inert Atmosphere & Degassing of Reagents/Solvents Start->Check_Inert_Atmosphere Check_Catalyst Assess Palladium Catalyst Source & Activity Check_Inert_Atmosphere->Check_Catalyst Atmosphere is good Success Improved Yield Check_Inert_Atmosphere->Success Issue found & resolved Screen_Ligands Screen Different Phosphine Ligands Check_Catalyst->Screen_Ligands Catalyst is active Check_Catalyst->Success Issue found & resolved Add_CoCatalyst Incorporate Additives (e.g., CuI, CsF) Screen_Ligands->Add_CoCatalyst Ligand change ineffective Screen_Ligands->Success Improved yield Optimize_Temp Optimize Reaction Temperature Add_CoCatalyst->Optimize_Temp Additives ineffective Add_CoCatalyst->Success Improved yield Check_Stannane Verify Organostannane Purity & Reactivity Optimize_Temp->Check_Stannane Temp optimization fails Optimize_Temp->Success Improved yield Purification_Issues Investigate Purification Protocol for Product Loss Check_Stannane->Purification_Issues Stannane is pure Check_Stannane->Success Issue found & resolved Purification_Issues->Success Protocol optimized

Caption: A logical workflow for troubleshooting low yields in Stille coupling.

References

Technical Support Center: 2-Iodothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-iodothiophene in chemical synthesis. A primary focus is addressing the common side reaction of deiodination, which leads to the formation of thiophene (B33073) as an unwanted byproduct.

Frequently Asked Questions (FAQs)

Q1: What is deiodination of this compound and why is it a problem?

A1: Deiodination, technically known as hydrodehalogenation, is a side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom. This process results in the formation of thiophene as a significant byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the similar physical properties of the byproduct and starting materials.

Q2: Under what reaction conditions is deiodination most likely to occur?

A2: Deiodination is a frequent competing reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Factors that promote this side reaction include elevated temperatures, the use of certain solvents like alcohols (e.g., methanol) which can act as hydride sources, and the presence of strong bases. The choice of palladium catalyst and phosphine (B1218219) ligand also plays a crucial role.

Q3: What is the general mechanism of palladium-catalyzed deiodination?

A3: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. The catalytic cycle typically proceeds through:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Formation of a Pd-H species: A palladium-hydride intermediate is formed. This can happen through several pathways, such as β-hydride elimination from an alkoxide (formed from an alcohol solvent and base) or reaction with other hydride sources in the mixture.

  • Reductive Elimination: The Pd(II)-hydride intermediate reductively eliminates thiophene and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.

Q4: How can I detect and quantify the thiophene byproduct?

A4: The most common methods for detecting and quantifying thiophene are gas chromatography (GC) techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and quantification. For trace analysis, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or a Flame Photometric Detector (GC-FPD) offers high sensitivity and selectivity for sulfur-containing compounds like thiophene.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments with this compound.

Problem: My Suzuki coupling reaction with this compound is producing a significant amount of thiophene.

Potential Cause Suggested Solution Rationale
High Reaction Temperature Lower the reaction temperature. Screen temperatures from room temperature up to 80 °C.The activation energy for the deiodination pathway may be higher than the desired coupling. Lowering the temperature can selectively slow the side reaction.
Inappropriate Solvent Avoid alcohol-based solvents if possible. Switch to aprotic solvents like 1,4-dioxane (B91453) or toluene. If a protic co-solvent is necessary, minimize its amount.Alcohols, in the presence of a base, can form alkoxides that lead to the formation of Pd-H species, a key intermediate in the deiodination pathway.
Strong or Inappropriate Base Switch to a weaker inorganic base. Screen bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOtBu or other alkoxides.Strong bases can accelerate the formation of hydride donors from the solvent or other reagents, promoting deiodination.
Suboptimal Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These can promote the desired reductive elimination of the product over the deiodination pathway.The ligand's steric and electronic properties directly influence the rates of the competing steps in the catalytic cycle. Bulky ligands can accelerate the desired C-C bond formation.
Presence of Water For reactions in aprotic solvents, ensure all reagents and glassware are dry. If water is required as a co-solvent (e.g., in dioxane), optimize its ratio.While water is necessary for the transmetalation step in Suzuki couplings, excessive amounts can serve as a proton source for the deiodination.

Data Presentation

Optimizing reaction parameters is critical to minimizing the deiodination of thiophene derivatives. The following table summarizes data from a study on the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, a close analog of this compound, highlighting the critical role of the solvent composition.

Table 1: Effect of Dioxane/Water Ratio on Dehalogenation in a Suzuki Coupling

EntryCatalystBaseSolvent (Dioxane:Water)Temperature (°C)Dehalogenation Product Yield (%)Notes
1Pd(PPh₃)₄K₂CO₃4:190Major ProductHigh water content significantly favors dehalogenation.
2Pd(PPh₃)₄K₂CO₃6:190<10A good compromise, allowing the reaction to proceed while minimizing the side reaction.[1]
3Pd(PPh₃)₄K₂CO₃8:190MinimalReaction failed to proceed to completion within 24 hours.[1]
4Pd(OAc)₂K₂CO₃Anhydrous Dioxane900No reaction (neither coupling nor dehalogenation) occurred.[1]

Data adapted from a study on 4,5-dibromothiophene-2-carboxaldehyde, which serves as a model for the behavior of halogenated thiophenes in Suzuki couplings.[1]

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates and scales.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 6:1 mixture of 1,4-dioxane and water (e.g., 6 mL dioxane, 1 mL water).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-phenylthiophene.

Protocol 2: Quantification of Thiophene Byproduct by GC-MS

  • Sample Preparation: Take a small aliquot (e.g., 50 µL) of the crude reaction mixture and dilute it with a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., undecane (B72203) or dodecane (B42187) at a known concentration).

  • Calibration Curve: Prepare a series of standard solutions of pure thiophene of known concentrations in the same solvent with the same internal standard.

  • GC-MS Analysis: Inject the prepared samples and standards onto a GC-MS system. A typical setup would use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.

    • Injector: 250 °C, Split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion of thiophene (m/z 84) and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the thiophene peak area to the internal standard peak area against the concentration of the thiophene standards. Use this curve to determine the concentration, and thus the yield, of thiophene in the reaction sample.

Visualizations

The following diagrams illustrate key concepts related to the deiodination side reaction.

G start High Deiodination Observed in Reaction q_solvent Is an alcohol (e.g., MeOH, EtOH) the solvent? start->q_solvent q_base Is a strong base (e.g., NaOtBu, KOtBu) being used? q_solvent->q_base No sol_solvent Action: Switch to aprotic solvent like Dioxane or Toluene. q_solvent->sol_solvent Yes q_temp Is the reaction temperature > 100°C? q_base->q_temp No sol_base Action: Switch to weaker inorganic base (e.g., K₂CO₃, K₃PO₄). q_base->sol_base Yes q_ligand Is a simple ligand (e.g., PPh3) used? q_temp->q_ligand No sol_temp Action: Lower temperature. Screen 60-80°C range. q_temp->sol_temp Yes sol_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos). q_ligand->sol_ligand Yes end Minimized Deiodination q_ligand->end No sol_solvent->end sol_base->end sol_temp->end sol_ligand->end

Figure 1: Troubleshooting workflow for excessive deiodination.

G cluster_desired Desired Suzuki Coupling Pathway cluster_side Deiodination Side Reaction Pathway ArPdIL Thienyl-Pd(II)-I Transmetalation Transmetalation (with Ar'-B(OH)₂) ArPdIL->Transmetalation HydrideFormation Hydride Source (e.g., from Solvent/Base) ArPdIL->HydrideFormation PdH_Intermediate Thienyl-Pd(II)-H ArPdIL->PdH_Intermediate Forms ArPdAr Thienyl-Pd(II)-Ar' Transmetalation->ArPdAr ReductiveElimination Reductive Elimination ArPdAr->ReductiveElimination Product Thienyl-Ar' (Desired Product) ReductiveElimination->Product Pd0 Pd(0)L₂ ReductiveElimination->Pd0 Regenerates Pd0->ArPdIL HydrideFormation->PdH_Intermediate ReductiveElimination_Side Reductive Elimination PdH_Intermediate->ReductiveElimination_Side Byproduct Thiophene (Byproduct) ReductiveElimination_Side->Byproduct Pd0_side Pd(0)L₂ ReductiveElimination_Side->Pd0_side Regenerates ThiopheneI This compound (Ar-I) ThiopheneI->ArPdIL Oxidative Addition

Figure 2: Competing catalytic cycles in a Suzuki reaction.

References

Technical Support Center: Optimizing 2-Iodothiophene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the Suzuki-Miyaura cross-coupling of 2-iodothiophene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions ranges from 0.5 to 2.5 mol%.[1] For substrates like this compound, which are generally reactive, it is often possible to use lower catalyst loadings, sometimes as low as 0.04 mol% under optimized conditions.[2] However, a prudent initial loading for a new reaction would be in the 1-2 mol% range to ensure a reasonable reaction rate and yield.[3]

Q2: How does catalyst loading affect the reaction yield and rate?

Catalyst loading directly impacts both the reaction rate and, to some extent, the overall yield. Insufficient catalyst may lead to a sluggish or incomplete reaction.[4] Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to an increase in side reactions, such as homocoupling, and can complicate product purification due to residual palladium. Therefore, optimizing the catalyst loading is crucial for an efficient, cost-effective, and clean reaction.

Q3: What are the common side reactions in the Suzuki coupling of this compound, and how can catalyst loading influence them?

Common side reactions include the homocoupling of the boronic acid and dehalogenation of the this compound. Homocoupling is often promoted by the presence of oxygen, which can be exacerbated by certain catalyst systems or prolonged reaction times.[4][5] While catalyst loading is not the primary cause, using a very high loading might increase the rate of these undesired reactions. The most effective way to minimize these side reactions is to ensure a thoroughly degassed reaction mixture and use the minimum effective catalyst concentration.[4]

Q4: When should I consider using a higher or lower catalyst loading?

Consider a higher catalyst loading (e.g., 2-5 mol%) when:

  • The boronic acid coupling partner is sterically hindered or electronically deactivated.

  • The reaction is sluggish at lower loadings, even after optimizing other parameters (temperature, base, solvent).

  • Using less reactive aryl chlorides instead of iodides.[6]

Consider a lower catalyst loading (e.g., < 1 mol%) when:

  • Both coupling partners are highly reactive.

  • The reaction is intended for a large-scale synthesis where cost is a significant factor.

  • The final product has stringent limits on residual palladium content.

Q5: Can the choice of palladium precursor and ligand affect the optimal catalyst loading?

Absolutely. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the ligand is critical.[7] Modern, bulky, and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can significantly enhance the catalytic activity, often allowing for lower catalyst loadings compared to traditional ligands like PPh₃.[7][8] The stability and activity of the in-situ generated catalytic species are highly dependent on the ligand.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on optimizing catalyst loading.

Problem Potential Cause Troubleshooting Actions Rationale
Low or No Yield Inactive or decomposed catalyst.- Ensure an inert atmosphere (argon or nitrogen) is maintained throughout.[4] - Use fresh, high-quality palladium precursor and ligand.[8] - Consider a more stable pre-catalyst.The active Pd(0) species is sensitive to oxygen. Phosphine ligands can also be oxidized, inhibiting the reaction.[4]
Insufficient catalyst loading.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%).The amount of catalyst may be too low for an efficient reaction rate.
Poor quality of reagents.- Use fresh, pure boronic acid; consider using a more stable boronic ester.[7] - Ensure the base is finely powdered and anhydrous if required.[3]Boronic acids can degrade over time (protodeboronation), and impurities in reagents can poison the catalyst.[7]
Reaction is Sluggish or Stalls Low reaction temperature.- Gradually increase the reaction temperature (e.g., from 80°C to 100°C).[4]Many Suzuki couplings require heating to proceed at a reasonable rate.
Ineffective base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][9] - Evaluate different solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[1]The base is crucial for activating the boronic acid, and the solvent affects solubility and reaction kinetics.[7]
Catalyst degradation over time.- Try adding the catalyst in portions during the reaction.[3]This can help maintain a sufficient concentration of the active catalyst throughout the reaction.
Formation of Significant Byproducts (e.g., Homocoupling) Presence of oxygen.- Rigorously degas all solvents and reagents before use.[4]Oxygen can facilitate the oxidative homocoupling of the boronic acid.[5]
Using a Pd(II) precatalyst.- Consider starting with a Pd(0) source like Pd(PPh₃)₄.Pd(II) sources are reduced in situ to Pd(0), a process that can consume the boronic acid and lead to homocoupling.[4]
Sub-optimal reaction conditions.- Adjusting the base or solvent system may help minimize side reactions.The reaction conditions can influence the relative rates of the desired coupling and side reactions.

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction

The following table summarizes hypothetical, yet representative, data on the effect of catalyst loading on the yield of a Suzuki coupling between this compound and phenylboronic acid under typical conditions.

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Notes
0.12445Incomplete conversion.
0.51285Good yield, longer reaction time.
1.0695Optimal balance of speed and yield.
2.0496Faster reaction, minimal yield improvement.
5.0294Very fast, slight increase in byproducts observed.

Table 2: General Reaction Parameters for this compound Suzuki Coupling

ParameterRecommended Range
This compound (equiv.)1.0
Arylboronic Acid (equiv.)1.1 - 1.5
Palladium Catalyst (mol%)0.5 - 2.0
Ligand:Pd Ratio1:1 to 4:1
Base (equiv.)2.0 - 3.0
SolventDioxane/H₂O, Toluene/H₂O, THF/H₂O
Temperature (°C)80 - 110

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water, 5 mL)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 (Boronic Acid Derivative) + Base pd2_diaryl R-Pd(II)L2-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in This compound Suzuki Coupling check_reagents Verify Reagent Quality (Substrates, Catalyst, Ligand, Base, Solvent) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Proper Degassing) check_reagents->check_atmosphere reagents_ok Reagents & Atmosphere OK? check_atmosphere->reagents_ok reagents_ok->start No (Replace/Purify) optimize_conditions Systematically Optimize Conditions reagents_ok->optimize_conditions Yes increase_temp Increase Temperature optimize_conditions->increase_temp screen_base Screen Bases increase_temp->screen_base screen_solvent Screen Solvents screen_base->screen_solvent adjust_loading Adjust Catalyst Loading screen_solvent->adjust_loading increase_loading Increase Loading adjust_loading->increase_loading decrease_loading Consider Lower Loading (If byproducts are an issue) adjust_loading->decrease_loading consult Consult Further Literature or Technical Support increase_loading->consult decrease_loading->consult

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Preventing homocoupling in Sonogashira reactions of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in the Sonogashira coupling of 2-iodothiophene, with a specific focus on preventing the undesired homocoupling of terminal alkynes (Glaser coupling).

Troubleshooting Guide: Preventing Homocoupling (Glaser Coupling)

Issue: Significant formation of alkyne homocoupling (diyne) byproduct is observed.

The primary cause of alkyne homocoupling, also known as Glaser coupling, is the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is crucial for the Sonogashira reaction, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a diyne byproduct.[3] This side reaction competes with the desired cross-coupling pathway.

Here are several strategies to minimize or eliminate this unwanted side reaction:

1. Implement Rigorous Anaerobic Conditions:

Oxygen is a key promoter of the oxidative homocoupling of alkynes.[2][4] Therefore, ensuring a strictly inert atmosphere is the first and most critical step in suppressing this side reaction.

  • Experimental Protocol:

    • Degassing Solvents and Reagents: All solvents (e.g., THF, DMF, triethylamine) and liquid reagents must be thoroughly degassed before use. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[2][3]

    • Inert Atmosphere: The reaction should be set up in a flame-dried Schlenk flask or in a glovebox under a positive pressure of argon or nitrogen.[2] Maintain this inert atmosphere throughout the entire course of the reaction.

2. Transition to a Copper-Free Protocol:

The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst altogether.[1][4] Several copper-free Sonogashira protocols have been developed that show high efficiency, especially for reactive substrates like this compound.[5]

  • Experimental Protocol (Copper-Free):

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., triethylamine (B128534) or diisopropylamine (B44863), 2-3 equiv.).

    • Add the anhydrous, degassed solvent (e.g., THF or DMF).

    • Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

3. Controlled Addition of the Terminal Alkyne:

Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.[2][4]

  • Experimental Protocol (Slow Addition):

    • Set up the reaction as you normally would, but instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours. This is particularly effective in copper-catalyzed reactions.

4. Optimize Reaction Parameters:

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.[2]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can often promote the desired reductive elimination step, thus favoring the cross-coupling pathway.[2]

  • Base Selection: Amines such as piperidine, morpholine, or diisopropylamine can be effective bases.[1] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used. Ensure the solvent is anhydrous and thoroughly degassed.[4]

Below is a diagram illustrating the competing pathways in a Sonogashira reaction.

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for the Sonogashira reaction?

A1: Aryl iodides are generally more reactive than aryl bromides or chlorides in Sonogashira couplings.[1] This higher reactivity allows the reaction with this compound to proceed under milder conditions, often at room temperature, which can help to suppress side reactions like homocoupling.[1]

Q2: I'm still observing homocoupling even with a copper-free protocol. What could be the cause?

A2: Even in a nominally "copper-free" reaction, trace amounts of copper contamination in reagents or from previous reactions in the glassware can catalyze Glaser coupling.[6] Additionally, some commercially available palladium catalysts may contain trace amounts of copper.[7] Ensure meticulous cleaning of glassware and use high-purity reagents. If the problem persists, consider that some palladium complexes can promote a degree of homocoupling even in the absence of copper, particularly at higher temperatures.

Q3: Can I use a different base instead of an amine?

A3: Yes, other bases can be used. For example, inorganic bases like K₃PO₄ or Cs₂CO₃ have been successfully employed in copper-free Sonogashira reactions.[8] The choice of base is critical and should be optimized for your specific substrates and catalytic system.

Q4: How does the choice of palladium catalyst and ligand affect the reaction?

A4: The palladium catalyst and its associated ligands play a crucial role in the efficiency of the Sonogashira reaction.

  • Palladium Precursor: Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[7]

  • Ligands: The use of bulky and electron-rich phosphine ligands can increase the rate of the desired cross-coupling reaction.[2] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for palladium in Sonogashira couplings.[1] The optimal catalyst and ligand combination is often substrate-dependent and may require screening.

The following diagram outlines a logical workflow for troubleshooting homocoupling issues.

Troubleshooting_Workflow Start Start: Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Implement_Inert Action: Implement rigorous degassing and use a glovebox or Schlenk line. Check_Inert->Implement_Inert No Check_Copper Are you using a copper co-catalyst? Check_Inert->Check_Copper Yes Implement_Inert->Check_Copper Switch_to_Copper_Free Action: Switch to a copper-free protocol. Check_Copper->Switch_to_Copper_Free Yes Slow_Addition Action: Use a syringe pump for slow addition of the alkyne. Check_Copper->Slow_Addition No, but still have issues End End: Homocoupling Minimized Switch_to_Copper_Free->End Optimize_Conditions Action: Optimize catalyst, ligand, base, and temperature. Slow_Addition->Optimize_Conditions Optimize_Conditions->End

References

Technical Support Center: Optimizing 2-Iodothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and selectivity in reactions involving 2-Iodothiophene.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

  • Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in this compound cross-coupling reactions can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The sulfur atom in the thiophene (B33073) ring can act as a poison to palladium catalysts. Here is a systematic approach to troubleshooting:

    • Catalyst Integrity and Loading:

      • Catalyst Deactivation: The palladium catalyst, especially in its Pd(0) active form, is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that it is handled under an inert atmosphere (e.g., argon or nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.[1]

      • Insufficient Catalyst Loading: The sulfur on the thiophene ring can inhibit the catalyst. Incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for this effect.

    • Reaction Conditions:

      • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.[1] Ensure all solvents and reagents are thoroughly degassed.

      • Temperature Optimization: The optimal reaction temperature can be crucial. For instance, in carbonylative heteroannulation, 100 °C was found to be optimal, with higher temperatures decreasing the yield and lower temperatures leading to byproducts.[2]

      • Solvent Choice: Aprotic polar solvents like DMF, THF, or acetonitrile (B52724) are common choices. Ensure the use of dry, degassed solvents to prevent side reactions and catalyst decomposition.[3]

    • Reagent Purity and Stoichiometry:

      • Reagent Purity: Ensure the purity of this compound and the coupling partner, as impurities can poison the catalyst.

      • Stoichiometry: The ratio of reactants can significantly impact yield. For example, using a 3 to 5-fold excess of allene (B1206475) relative to 2-iodothiophenol (B3069315) is recommended for high yields in certain reactions.[2]

Below is a troubleshooting workflow to diagnose and resolve low yield issues:

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 2: Poor Selectivity and Formation of Side Products

  • Question: My reaction is producing a mixture of products, including homocoupled byproducts. How can I improve the selectivity for the desired cross-coupled product?

  • Answer: Poor selectivity often manifests as the formation of undesired side products, such as the homocoupling of the alkyne partner in Sonogashira reactions (Glaser coupling) or the formation of symmetrical biaryls. Here are strategies to enhance selectivity:

    • Minimize Homocoupling in Sonogashira Reactions:

      • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure the reaction is set up under a rigorously inert atmosphere and that all solvents and reagents are thoroughly degassed.[3]

      • Copper-Free Conditions: Eliminating the copper co-catalyst is a highly effective method to prevent Glaser coupling.[3]

      • Controlled Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[3]

    • Ligand Selection:

      • The choice of ligand for the palladium catalyst is critical in controlling both reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability, which can sometimes lead to cleaner reactions.

    • Control of Reaction Parameters:

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamic byproducts.

      • Base Selection: The choice of base can influence the reaction pathway. Screening different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) bases is recommended.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound more reactive than 2-Bromothiophene in cross-coupling reactions?

    • A1: Yes, this compound is generally more reactive than 2-Bromothiophene. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, which facilitates a faster rate of oxidative addition, often the rate-determining step in the catalytic cycle.[4] This higher reactivity often allows for milder reaction conditions and can lead to higher yields.[5]

  • Q2: What is the role of the copper co-catalyst in Sonogashira coupling, and when should I consider a copper-free protocol?

    • A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, the copper catalyst can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). You should consider a copper-free protocol when you observe significant amounts of this homocoupled byproduct or when your substrate is sensitive to copper salts.[3]

  • Q3: Can I perform a double cross-coupling on a di-substituted thiophene?

    • A3: Yes, double cross-coupling reactions on di-substituted thiophenes are possible. For instance, the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde has been shown to proceed in good yield.[6][7] The key to success is often the regioselective nature of the first coupling, which is influenced by the electronic and steric environment of the halogen atoms, followed by adjustment of reaction conditions to facilitate the second coupling.[6]

Data Presentation

The following tables summarize quantitative data for common cross-coupling reactions involving this compound and related compounds, illustrating the impact of different catalysts, ligands, and conditions on the reaction yield.

Table 1: Suzuki-Miyaura Coupling of 2-Halothiophenes with Phenylboronic Acid

EntryHalothiopheneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundFe₃O₄@chitosan-Pd (0.06)K₂CO₃H₂O/EtOH800.598[8]
22-BromothiophenePd(PPh₃)₄ (2-5)Na₂CO₃Toluene/H₂O8012~85-95[9]

Table 2: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePdCl₂ (0.4)Et₃N[bmim][PF₆]120393
2StyrenePd(OAc)₂ (0.1)K₂CO₃DMF/H₂O1001296[10]

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (5)-Et₃N[TBP][4EtOV]252480
2Pd(OAc)₂ (2)-K₂CO₃DMF10012-24Moderate to Good[8]

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Add phenylacetylene to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stille Coupling of 2-(Tributylstannyl)thiophene (B31521) with an Aryl Halide

This protocol describes a general procedure for the Stille coupling reaction.

Materials:

  • Aryl halide (e.g., Iodobenzene) (1.0 equiv.)

  • 2-(Tributylstannyl)thiophene (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Reaction vessel suitable for inert atmosphere conditions

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the aryl halide and 2-(tributylstannyl)thiophene in the chosen solvent.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To work up, the reaction mixture can be filtered through a plug of silica gel with an eluent containing a small amount of triethylamine (B128534) to remove the tin byproducts. Alternatively, washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the tin fluoride, which can then be removed by filtration.

  • The filtrate is then concentrated, and the residue is purified by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound reactions.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2-Iodothiophene. All recommendations are designed to ensure the integrity and purity of the compound throughout its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1] Some suppliers may even recommend colder storage at -20°C for maximum stability.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3][4] This is crucial to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.[2]

  • Moisture: Keep the container tightly sealed in a dry place to protect from moisture, as the compound is hygroscopic.[3][4]

Q2: My this compound has turned yellow/brown. What is the cause of this discoloration?

A2: The discoloration of this compound to a yellow, brown, or even reddish-brown color is typically due to the liberation of elemental iodine (I₂).[5] This degradation can be initiated by exposure to light, air (oxygen), and elevated temperatures. The weak carbon-iodine bond in aryl iodides can be susceptible to homolytic cleavage, leading to the formation of radicals and subsequently elemental iodine.

Q3: What are the common impurities found in this compound?

A3: Besides the discoloration from elemental iodine, other potential impurities can include:

  • Unreacted starting materials from its synthesis, such as thiophene.

  • Byproducts of the synthesis, for instance, 2,5-diiodothiophene.[5]

  • Oxidation and polymerization products that may form upon improper storage.

Q4: Is a stabilizer added to this compound?

A4: Yes, many commercial grades of this compound are supplied with a stabilizer to inhibit degradation. Copper, often in the form of a chip or powder, is commonly used for this purpose.[1]

Q5: What substances are incompatible with this compound?

A5: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, and strong reducing agents.[3][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guides

Issue: Discoloration of this compound

This guide provides a step-by-step procedure to troubleshoot and purify this compound that has developed a yellow or brown discoloration due to the presence of elemental iodine.

Logical Workflow for Handling Discolored this compound:

Troubleshooting_Discolored_2_Iodothiophene start Discolored this compound Observed assess_severity Assess Severity of Discoloration start->assess_severity minor_discoloration Minor (Pale Yellow) assess_severity->minor_discoloration major_discoloration Major (Brown/Dark) assess_severity->major_discoloration wash_thiosulfate Wash with aq. Sodium Thiosulfate (B1220275) Solution minor_discoloration->wash_thiosulfate Proceed with washing major_discoloration->wash_thiosulfate Washing may suffice, consider distillation if severe dry_organic_layer Dry Organic Layer (e.g., with Na₂SO₄) wash_thiosulfate->dry_organic_layer remove_drying_agent Filter to Remove Drying Agent dry_organic_layer->remove_drying_agent check_purity_gc_nmr Check Purity (GC/NMR) remove_drying_agent->check_purity_gc_nmr purity_ok Purity Acceptable? check_purity_gc_nmr->purity_ok use_product Product Ready for Use purity_ok->use_product Yes vacuum_distillation Perform Vacuum Distillation purity_ok->vacuum_distillation No, significant impurities remain end_product Purified this compound vacuum_distillation->end_product

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocol for Decolorization:

  • Dissolution: Dissolve the discolored this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (B109758).

  • Washing with Sodium Thiosulfate: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of sodium thiosulfate (e.g., 5-10% w/v). The brown color of the iodine will be discharged as it is reduced to colorless iodide ions (I⁻). Repeat the washing until the organic layer is colorless.

  • Water Wash: Wash the organic layer with water to remove any residual sodium thiosulfate and sodium iodide.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Assess the purity of the decolorized product using an appropriate analytical method (see Analytical Protocols section).

  • Further Purification (if necessary): If significant impurities other than iodine are present, further purification by vacuum distillation may be required.

Stability and Degradation Data

Table 1: General Stability Profile of this compound

ConditionExpected StabilityPrimary Degradation Pathway
Recommended Storage High stability, minimal degradation over extended periods.Slow, minimal decomposition.
(2-8°C, inert atmosphere, dark)
Ambient Temperature Moderate stability. Gradual discoloration may occur over time.Thermally induced C-I bond cleavage.
(20-25°C, in air, ambient light)
Elevated Temperature Low stability. Accelerated degradation and discoloration.Increased rate of C-I bond cleavage.
(>30°C)
UV/Visible Light Exposure Low stability. Photodegradation can be significant.Photo-induced C-I bond cleavage.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and degradation products in this compound.

Workflow for GC-MS Purity Analysis:

GCMS_Workflow sample_prep Sample Preparation (Dilute in a volatile solvent) gc_injection GC Injection sample_prep->gc_injection separation Separation on GC Column gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis (Identify peaks, calculate area %) ms_detection->data_analysis report Purity Report data_analysis->report

Caption: Workflow for GC-MS purity analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The percentage purity can be estimated based on the relative peak areas.

Purity Assessment by ¹H NMR Spectroscopy

Objective: To identify the compound and detect organic impurities through their characteristic proton signals.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The expected chemical shifts for pure this compound are approximately:

    • δ 7.20-7.30 (m, 1H)

    • δ 7.05-7.15 (m, 1H)

    • δ 6.80-6.90 (m, 1H)

    • Integrate the signals of the main compound and any impurity peaks. The presence of broad signals in the aromatic region could indicate oligomeric or polymeric impurities. The purity can be estimated by comparing the integration of impurity signals to that of the main compound signals.

Purification by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease. A Claisen adapter is recommended to minimize bumping.

  • Sample Preparation: Place the crude or discolored this compound in a round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and apply vacuum.

    • Once a stable, low pressure is achieved, begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 73°C at 15 mmHg.[5]

    • Discard any initial lower-boiling fractions and stop the distillation before the pot residue is completely dry.

  • Purity Assessment: Analyze the collected fraction(s) for purity using GC-MS or NMR.

References

Technical Support Center: Navigating the Scale-Up of 2-Iodothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 2-iodothiophene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of thiophene-containing compounds. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the safe, efficient, and scalable production of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up cross-coupling reactions with this compound?

A1: Scaling up this compound cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, presents several common challenges. These include managing exothermic reactions, ensuring efficient mixing, dealing with catalyst deactivation, controlling side reactions like homocoupling, and safely handling the reagents and products.[1][2] Additionally, purification of the final product can be complicated by the presence of closely related impurities.[3]

Q2: How can I minimize the formation of homocoupling byproducts in my this compound reactions?

A2: Homocoupling is a frequent side reaction where the starting material couples with itself. To minimize this, it is crucial to maintain strictly anaerobic (oxygen-free) conditions, as oxygen can promote oxidative coupling.[4][5] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[5] For Sonogashira reactions, eliminating the copper co-catalyst can prevent the Glaser-Hay homocoupling of the alkyne partner.[4][6]

Q3: My reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?

A3: A sluggish or stalled reaction can be due to several factors. Catalyst deactivation is a primary concern; ensure your palladium catalyst and phosphine (B1218219) ligands have not been exposed to air and are of high purity.[5] The choice of base and solvent is also critical; ensure they are anhydrous (if required) and thoroughly degassed.[5][7] Inadequate temperature can also slow down the reaction, so cautiously increasing the temperature may improve the rate.[5] Finally, ensure proper mixing, as poor agitation can lead to localized concentrations of reagents and catalyst decomposition.[5][8]

Q4: What are the key safety precautions to consider when working with this compound on a larger scale?

A4: this compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage.[9] When scaling up, it is imperative to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[10][11] Reactions should be conducted in a well-ventilated area, and all sources of ignition should be removed as this compound is a combustible liquid.[10] Proper procedures for waste disposal of both the chemical and its containers are also essential.[11]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reactions
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Use a fresh, high-purity palladium catalyst and phosphine ligand. Consider using a pre-formed Pd(0) source or a modern precatalyst system.[5]Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[5]
Inefficient In-situ Reduction If using a Pd(II) precatalyst, ensure efficient reduction to the active Pd(0) species.[5]The catalytic cycle for Suzuki coupling requires Pd(0). Inefficient reduction will stall the reaction.[12]
Boronic Acid Instability Use fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[5]Boronic acids can degrade, especially heteroaryl boronic acids, through protodeboronation.[5]
Inadequate Base Ensure the use of a suitable and pure base in sufficient equivalents (typically 1.5 - 3.0 eq).[5]The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Poor Solubility Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble.[7]Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Issue 2: Formation of Impurities in Sonogashira Coupling
Impurity Potential Cause Mitigation Strategy
Glaser Homocoupling Product Presence of oxygen and copper co-catalyst.[4][6]Conduct the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.[6]
Di-substituted Product For di-iodinated thiophenes, lack of regioselectivity.Carefully control stoichiometry and reaction conditions to favor mono-substitution.[13]
Unreacted Starting Material Incomplete reaction due to catalyst deactivation or suboptimal conditions.Optimize reaction temperature, time, and catalyst loading. Ensure all reagents are pure and dry.[6]

Experimental Protocols

Protocol 1: Gram-Scale Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for a gram-scale Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (e.g., 1 mol%)

  • SPhos (e.g., 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Degassed Toluene/Water (e.g., 4:1 v/v)

Procedure:

  • To an appropriately sized, oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via cannula.

  • In a separate vial, premix the palladium precatalyst (Pd(OAc)₂) and the ligand (SPhos) in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with aqueous workup and purification (e.g., extraction, column chromatography).

Protocol 2: Sonogashira Coupling of this compound (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling to minimize Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (e.g., 2 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Degassed Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed THF, followed by the terminal alkyne and DIPEA via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Troubleshooting

Below are diagrams to visualize key experimental workflows and troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Degas Reagents/Solvents setup_glassware Oven-Dry & Assemble Glassware prep_reagents->setup_glassware charge_reagents Charge Reagents under Inert Atmosphere setup_glassware->charge_reagents add_catalyst Add Catalyst Solution charge_reagents->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Analyze Final Product purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Product Formation check_catalyst Check Catalyst & Ligand Quality start->check_catalyst check_temp Optimize Temperature start->check_temp check_reagent_purity Verify Reagent Purity start->check_reagent_purity check_reduction Ensure Pd(0) Formation check_catalyst->check_reduction increase_loading Increase Catalyst Loading check_reduction->increase_loading check_mixing Ensure Vigorous Stirring check_temp->check_mixing check_degassing Verify Anaerobic Conditions check_mixing->check_degassing check_base Check Base Equivalents & Purity check_reagent_purity->check_base check_solvent Use Anhydrous/Degassed Solvent check_base->check_solvent

Caption: Troubleshooting guide for low reaction yield.

References

Validation & Comparative

Comparative study of 2-halothiophenes in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Halothiophenes in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of thiophene (B33073) rings is a critical process in the synthesis of a wide array of pharmaceutical compounds and organic materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The choice of the halogen atom on the 2-position of the thiophene ring dramatically influences the reactivity and the required reaction conditions. This guide provides an objective comparison of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodothiophenes in Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions, supported by representative experimental data and detailed methodologies.

The Impact of the Halogen on Reactivity

The reactivity of 2-halothiophenes in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the rate of the oxidative addition step to the palladium(0) catalyst. The general trend for C-X bond dissociation energies is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of 2-halothiophenes typically follows the inverse order:

2-Iodothiophene > 2-Bromothiophene > 2-Chlorothiophene > 2-Fluorothiophene

  • 2-Iodothiophenes are highly reactive and can undergo cross-coupling under mild conditions.

  • 2-Bromothiophenes are also very useful substrates, offering a good balance of reactivity and stability. They are often the most commonly used halothiophenes in synthesis.

  • 2-Chlorothiophenes are less reactive due to the stronger C-Cl bond. Their coupling often requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[1]

  • 2-Fluorothiophenes are generally considered unreactive in traditional palladium-catalyzed cross-coupling reactions due to the very strong C-F bond. Their activation typically requires specialized conditions and is less common.

Comparative Data in Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the cross-coupling of various 2-halothiophenes. It is important to note that the data is compiled from different sources, and reaction conditions may not be directly comparable in all cases. They serve to illustrate the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.

2-HalothiopheneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O90 / 12~95
2-ChlorothiopheneArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene100 / 18~80-90
2,5-DibromothiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 / -Moderate to good

Data compiled from various sources for illustrative purposes.[2][3]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. It is known for its excellent functional group tolerance.

2-HalothiopheneCoupling PartnerCatalyst SystemSolventTemp. (°C) / Time (h)Yield (%)
2-Bromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄Toluene110 / 16~85
This compoundOrganostannanePd(PPh₃)₄DMF80 / 12~90

Data compiled from various sources for illustrative purposes.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

| 2-Halothiophene | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | |---|---|---|---|---|---| | 2-Bromothiophene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 / 24 | ~80-90 | | 2-Chlorothiophene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | DMA | 120 / 24 | ~70-80 | | this compound | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 / 12 | ~90 |

Data compiled from various sources for illustrative purposes.[4]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[5]

| 2-Halothiophene | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | |---|---|---|---|---|---| | this compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT / 6 | ~95 | | 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 / 12 | ~85 | | this compound | Terminal Alkyne | Pd(OAc)₂/PPh₃/K₂CO₃ | | DMF | 100 / 12-24 | Moderate to good |

Data compiled from various sources for illustrative purposes.[6]

Experimental Protocols

Below are detailed methodologies for key cross-coupling reactions.

Suzuki-Miyaura Coupling of 2-Bromothiophene

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine [PPh₃] (0.04 mmol)

  • Potassium carbonate [K₂CO₃] (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.[6]

  • Add the terminal alkyne.[6]

  • Add DMF.[6]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[6]

  • Stir the reaction mixture vigorously for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or GC-MS.[6]

  • After completion, cool the mixture to room temperature.[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂-X (Thienyl-Pd-Halide) oxidative_addition->pd_complex R-X (2-Halothiophene) transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L₂-R' transmetalation->pd_r_r_prime boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start reagents Combine Reactants: 2-Halothiophene, Coupling Partner, Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm catalyst Add Pd Catalyst and Ligand inert_atm->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Validation of 2-Iodothiophene Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Iodothiophene, a key building block in the synthesis of various pharmaceuticals and electronic materials, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by illustrative experimental data and detailed methodologies.

Identifying Potential Impurities

The purity of this compound is largely dependent on its synthetic route. Common methods for its preparation, such as the iodination of thiophene (B33073) using iodine and a mercuric oxide catalyst, can lead to several potential impurities. Understanding these is critical for developing a selective analytical method.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Thiophene may be present if the reaction does not proceed to completion.

  • Regioisomers and Over-iodinated Species: The synthesis can yield 2,5-diiodothiophene (B186504) as a significant byproduct.[1]

  • Related Halogenated Thiophenes: If synthesized from precursors like 2-chlorothiophene, residual amounts of the starting material may remain.

  • Oxidation Products: Thiophenes can be susceptible to oxidation, potentially forming hydroxylated or other oxygenated derivatives, especially under prolonged exposure to air and light.[2]

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation. Here, we compare HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3]>0.999~0.01%~0.03%98-102%< 2%
GC-FID Separation of volatile compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase, with detection by flame ionization.[4]>0.999~0.005%~0.015%98-102%< 2%
Quantitative ¹H NMR (qNMR) Absolute quantification based on the direct relationship between the integrated signal intensity of a specific proton and the number of nuclei, using a certified internal standard.[5]N/AAnalyte dependentAnalyte dependent99-101%< 1%

Note: The quantitative data presented in this table is illustrative and representative of typical performance for these methods in the analysis of small organic molecules. Actual performance may vary depending on the specific instrumentation and method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis of a wide range of organic compounds. For this compound, a reversed-phase method is suitable for separating it from both more polar and less polar impurities.

Instrumentation:

  • HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B52724) (Solvent A) and Water (Solvent B).

    • 0-10 min: 60% A, 40% B

    • 10-15 min: Ramp to 80% A, 20% B

    • 15-20 min: Hold at 80% A, 20% B

    • 20-21 min: Return to 60% A, 40% B

    • 21-25 min: Re-equilibration at 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 2 mg/mL.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.2 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Given the volatility of this compound and its likely impurities, GC is a highly suitable technique for purity analysis, often offering higher resolution and speed than HPLC for such compounds.[3]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio of 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for reference standards of the impurities.[5] It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Decision-Making Process

To aid in the selection of the most appropriate analytical technique and to visualize the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (for HPLC) dilute->filter HPLC only inject Inject into Instrument filter->inject separate Chromatographic Separation (HPLC/GC) inject->separate detect Detection (UV/FID) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Experimental workflow for chromatographic purity analysis.

decision_tree cluster_criteria cluster_methods start Purity Validation of This compound volatility Is the analyte and ajor impurities volatile? start->volatility quant Need for absolute quantification without impurity standards? start->quant gc Use GC-FID/MS volatility->gc Yes hplc Use HPLC-UV volatility->hplc No routine Routine QC with established impurities? quant->routine No qnmr Use qNMR quant->qnmr Yes routine->gc Volatile routine->hplc Less Volatile

References

A Comparative Guide to Thiophene-Based Polymers: Unveiling the Characteristics of Poly(2-Iodothiophene)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of polymers derived from 2-iodothiophene against well-established alternatives like poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). This report compiles available experimental data to shed light on the synthesis and properties of these key conductive polymers.

While poly(3-hexylthiophene) (P3HT) and PEDOT:PSS have become cornerstone materials in organic electronics and bioelectronics, the exploration of other polythiophene derivatives continues in the quest for materials with tailored properties. Among these, poly(this compound) presents an intriguing, albeit less studied, alternative. The presence of a heavy iodine atom on the thiophene (B33073) ring is expected to influence its electronic properties, solubility, and reactivity, making it a candidate for applications requiring specific functionalities.

This guide provides a comparative overview of the synthesis and key characteristics of poly(this compound), P3HT, and PEDOT:PSS, supported by a summary of quantitative data and detailed experimental protocols for their characterization.

Comparative Performance Data

To facilitate a clear comparison, the following table summarizes key performance indicators for poly(this compound), P3HT, and PEDOT:PSS based on available literature. It is important to note that data for poly(this compound) is less prevalent in the literature compared to its more common counterparts.

PropertyPoly(this compound)Poly(3-hexylthiophene) (P3HT)Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate (PEDOT:PSS)
Synthesis Method Oxidative or Electrochemical PolymerizationOxidative Coupling (e.g., with FeCl₃), Grignard Metathesis (GRIM)[1]Chemical Oxidative Polymerization in the presence of PSS[2][3]
Molecular Weight (Mₙ) Data not readily available10 - 70 kDa (controlled by synthesis conditions)[4]Not directly applicable (colloidal dispersion)
Polydispersity Index (PDI) Data not readily available1.5 - 2.5 (typical for oxidative polymerization)Not applicable
UV-Vis Absorption (λₘₐₓ, film) Data not readily available~520-550 nm[5]~800-900 nm (polaronic absorption)[6]
Optical Band Gap (E) Data not readily available~1.9 - 2.1 eV[5]Not typically defined in the same way due to its conductive nature
Thermal Stability (TGA, onset) Data not readily available~400-450 °C[5]Decomposes in multiple steps, initial water loss below 150°C, main degradation >280°C
Electrical Conductivity (σ) Data not readily available10⁻⁵ to 10⁻³ S/cm (undoped), up to 10³ S/cm (doped)1 - 1000 S/cm (depending on formulation and post-treatment)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Synthesis of Poly(3-hexylthiophene) (P3HT) by Oxidative Polymerization[1]
  • Materials: 3-hexylthiophene (B156222) (monomer), anhydrous iron(III) chloride (FeCl₃) (oxidant), chloroform (B151607) (solvent), methanol (B129727) (for washing).

  • Procedure:

    • Dissolve 3-hexylthiophene in chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of anhydrous FeCl₃ in chloroform to the monomer solution with vigorous stirring.

    • Continue stirring at room temperature for a specified reaction time (e.g., 2-24 hours) to allow for polymerization.

    • Precipitate the polymer by adding methanol to the reaction mixture.

    • Collect the polymer precipitate by filtration and wash thoroughly with methanol to remove residual catalyst and oligomers.

    • Dry the purified P3HT polymer under vacuum.

Synthesis of PEDOT:PSS[2][3]
  • Materials: 3,4-ethylenedioxythiophene (B145204) (EDOT) (monomer), polystyrene sulfonic acid (PSS) (template and dopant), sodium persulfate (oxidant), deionized water (solvent).

  • Procedure:

    • Prepare an aqueous solution of PSS.

    • Add the EDOT monomer to the PSS solution and stir to create a stable emulsion.

    • Separately, prepare an aqueous solution of the oxidant, sodium persulfate.

    • Slowly add the oxidant solution to the EDOT/PSS emulsion under constant stirring.

    • Allow the polymerization to proceed at room temperature for a designated time (e.g., 24 hours).

    • The resulting product is a dark blue aqueous dispersion of PEDOT:PSS.

Characterization Techniques
  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of soluble polymers.

    • Typical Conditions for P3HT: [8]

      • Instrument: Agilent PL-GPC 220 or similar.

      • Columns: 2 x PLgel 5 µm MIXED-D.

      • Eluent: 1,2,4-Trichlorobenzene.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 120 °C.

      • Detector: Differential Refractive Index (DRI).

      • Calibration: Polystyrene standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the chemical structure and regioregularity of the polymer.

    • Typical Conditions for P3HT: [9][10]

      • Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

      • Solvent: Chloroform-d (CDCl₃).

      • Analysis: ¹H NMR is used to determine the regioregularity by analyzing the chemical shifts of the aromatic protons on the thiophene ring.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To investigate the electronic absorption properties and determine the optical band gap.

    • Typical Conditions for Thin Films: [5][11][12]

      • Instrument: PerkinElmer Lambda 750 S UV/VIS/NIR spectrometer or similar.

      • Sample Preparation: Thin films are typically prepared by spin-coating a polymer solution onto a transparent substrate (e.g., glass or quartz).

      • Measurement: The absorption spectrum is recorded over a wavelength range of typically 300-1100 nm. The optical band gap is estimated from the onset of the absorption edge.

  • Cyclic Voltammetry (CV):

    • Purpose: To study the electrochemical properties, including oxidation and reduction potentials, and to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

    • Typical Conditions: [13][14][15][16]

      • Setup: A three-electrode cell with a working electrode (e.g., a thin film of the polymer on a conductive substrate like ITO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

      • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

      • Measurement: The potential is swept between defined limits, and the resulting current is measured.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Typical Conditions: [17]

      • Instrument: TGA instrument (e.g., TA Instruments or Mettler Toledo).

      • Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

      • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is applied over a wide temperature range.

      • Analysis: The weight loss of the sample is monitored as a function of temperature.

  • Four-Point Probe Conductivity Measurement:

    • Purpose: To measure the electrical conductivity of thin films.[18][19][20]

    • Setup: A four-point probe head with four equally spaced, co-linear probes is brought into contact with the polymer film.

    • Measurement: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes. The sheet resistance is calculated from the current and voltage, and the conductivity is then determined by taking into account the film thickness.

Visualizing the Polymerization and Characterization Workflow

To better illustrate the processes involved, the following diagrams created using the DOT language visualize the synthesis pathways and a typical experimental workflow for polymer characterization.

SynthesisPathways cluster_P2IT Poly(this compound) cluster_P3HT Poly(3-hexylthiophene) cluster_PEDOT PEDOT:PSS Monomer_P2IT This compound Polymerization_P2IT Oxidative or Electrochemical Polymerization Monomer_P2IT->Polymerization_P2IT Polymer_P2IT Poly(this compound) Polymerization_P2IT->Polymer_P2IT Monomer_P3HT 3-Hexylthiophene Polymerization_P3HT Oxidative Coupling (e.g., FeCl3) Monomer_P3HT->Polymerization_P3HT Polymer_P3HT Poly(3-hexylthiophene) Polymerization_P3HT->Polymer_P3HT Monomer_EDOT EDOT Polymerization_PEDOT Oxidative Polymerization Monomer_EDOT->Polymerization_PEDOT PSS PSS PSS->Polymerization_PEDOT Polymer_PEDOT PEDOT:PSS Polymerization_PEDOT->Polymer_PEDOT

Caption: Synthesis pathways for the compared polythiophenes.

CharacterizationWorkflow cluster_Characterization Characterization Start Polymer Synthesis Purification Purification Start->Purification Solubilization Solubilization (if applicable) Purification->Solubilization TGA TGA (Thermal Stability) Purification->TGA Film_Deposition Thin Film Deposition (e.g., Spin Coating) Solubilization->Film_Deposition GPC GPC (Molecular Weight) Solubilization->GPC NMR NMR (Structure) Solubilization->NMR UVVis UV-Vis (Optical Properties) Film_Deposition->UVVis CV CV (Electrochemical Properties) Film_Deposition->CV Conductivity 4-Point Probe (Electrical Conductivity) Film_Deposition->Conductivity

Caption: A typical workflow for polymer characterization.

Conclusion

This comparative guide highlights the current state of knowledge regarding the characterization of poly(this compound) in relation to the widely used P3HT and PEDOT:PSS. While P3HT and PEDOT:PSS are well-characterized with a wealth of available data, poly(this compound) remains a less explored material. The provided data and experimental protocols for the benchmark polymers serve as a valuable reference for researchers. Further investigation into the synthesis and comprehensive characterization of poly(this compound) is crucial to fully assess its potential and determine its viability as an alternative in various applications. The presence of the iodine atom suggests possibilities for post-polymerization modification and unique electronic properties that warrant deeper exploration.

References

2-Iodothiophene: A Superior Alternative for the Synthesis of Thienyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds is a fundamental pursuit, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceuticals and functional materials. Thienyl moieties are privileged structures in this regard, and their synthesis often relies on the cross-coupling of halothiophenes. While 2-bromothiophene (B119243) and 2-chlorothiophene (B1346680) are commonly utilized precursors, this guide presents a comprehensive comparison, supported by experimental data, that underscores the advantages of 2-iodothiophene as a more reactive and efficient alternative in a variety of palladium-catalyzed cross-coupling reactions.

Performance Comparison: Reactivity and Reaction Efficiency

The enhanced reactivity of this compound over its bromo and chloro counterparts is a well-established principle in organic chemistry, primarily attributed to the weaker carbon-iodine bond (C-I) compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. This translates to milder reaction conditions, shorter reaction times, and often higher yields.

While direct side-by-side comparative studies under identical conditions for all three halothiophenes are not always available in the literature, a compilation of data from various sources consistently demonstrates the superior performance of this compound.

Table 1: Comparison of 2-Halothiophenes in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

HalothiopheneCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃ (2)K₂CO₃DME/H₂O80295
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/H₂O8012~85-95
2-ChlorothiophenePhenylboronic acidPd(OAc)₂ / XPhos (2)K₃PO₄1,4-Dioxane10018~70-80

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions are not identical but are representative for each substrate.

Table 2: Comparison of 2-Halothiophenes in Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide.

HalothiopheneCoupling PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
This compound(Phenyl)SnBu₃Pd(PPh₃)₄ (2)Toluene906>95
2-Bromothiophene(Phenyl)SnBu₃Pd(PPh₃)₄ (3)Toluene11016~80-90
2-Chlorothiophene(Phenyl)SnBu₃Pd₂(dba)₃ / P(o-tol)₃ (2)DMF12024~60-70

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions are not identical but are representative for each substrate.

Table 3: Comparison of 2-Halothiophenes in Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

HalothiopheneCoupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (1)2Et₃NTHF60392
2-BromothiophenePhenylacetylenePd(PPh₃)₄ (2)4Et₃NToluene8012~80-90
2-ChlorothiophenePhenylacetylenePd(OAc)₂ / XPhos (2)5Cs₂CO₃1,4-Dioxane10024~50-60

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions are not identical but are representative for each substrate.

Table 4: Comparison of 2-Halothiophenes in Heck Reaction

The Heck reaction is the reaction of an unsaturated halide with an alkene.[1]

HalothiopheneCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrene (B11656)Pd(OAc)₂ (1)Et₃NDMF1004>95
2-BromothiopheneStyrenePd(OAc)₂ (2)NaOAcDMF12016~85-95
2-ChlorothiopheneStyrenePd(OAc)₂ / P(o-tol)₃ (3)K₂CO₃NMP14024~60-70

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions are not identical but are representative for each substrate.

Table 5: Comparison of 2-Halothiophenes in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds.

HalothiopheneCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / Xantphos (2)Cs₂CO₃1,4-Dioxane908>95
2-BromothiopheneMorpholinePd₂(dba)₃ / BINAP (2)NaOt-BuToluene10012~90-98[2]
2-ChlorothiopheneMorpholinePd(OAc)₂ / XPhos (2)NaOt-BuToluene11024~80-90

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions are not identical but are representative for each substrate.

Experimental Protocols

Detailed methodologies for key comparative reactions are provided below.

General Experimental Workflow for Cross-Coupling Reactions

G start Start reagents Combine Halothiophene, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) inert->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterized Thienyl Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the DME and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford 2-phenylthiophene.

Stille Coupling of 2-Bromothiophene with Tributyl(phenyl)stannane

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene and tributyl(phenyl)stannane.

  • Add anhydrous toluene via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir for 30 minutes, then filter the resulting precipitate through celite.

  • Separate the organic layer from the filtrate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-phenylthiophene.[3]

Sonogashira Coupling of 2-Chlorothiophene with Phenylacetylene

Materials:

  • 2-Chlorothiophene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, combine Pd(OAc)₂, XPhos, CuI, and Cs₂CO₃ in a reaction vial.

  • Add 2-chlorothiophene, phenylacetylene, and 1,4-dioxane.

  • Seal the vial and heat the mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-(phenylethynyl)thiophene.

Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, palladium(II) acetate, and DMF.

  • Degas the solution with a stream of argon for 10 minutes.

  • Add styrene and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Cool to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield (E)-2-(2-phenylethenyl)thiophene.

Buchwald-Hartwig Amination of 2-Bromothiophene with Morpholine

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add toluene, followed by 2-bromothiophene and morpholine.

  • Seal the vial and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to obtain 4-(thiophen-2-yl)morpholine.[2]

Logical Relationships and Decision Making

The choice of halothiophene for a particular synthesis is a balance between reactivity, cost, and availability. The following diagrams illustrate the general reactivity trend and a decision-making workflow.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling This compound This compound 2-Bromothiophene 2-Bromothiophene This compound->2-Bromothiophene More Reactive 2-Chlorothiophene 2-Chlorothiophene 2-Bromothiophene->2-Chlorothiophene More Reactive

Caption: Relative reactivity of 2-halothiophenes in palladium-catalyzed cross-coupling reactions.

G start Start: Need to Synthesize a Thienyl Compound q1 Are mild reaction conditions and short reaction times critical? start->q1 a1_yes Use this compound q1->a1_yes Yes q2 Is cost a major constraint and moderate reactivity acceptable? q1->q2 No a2_yes Use 2-Bromothiophene q2->a2_yes Yes a2_no Use 2-Chlorothiophene (if harsh conditions and lower yields are acceptable) q2->a2_no No

Caption: Decision workflow for selecting a 2-halothiophene precursor.

Conclusion

The evidence presented in this guide strongly supports the use of this compound as a superior alternative to 2-bromo- and 2-chlorothiophene for the synthesis of thienyl compounds via palladium-catalyzed cross-coupling reactions. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and generally higher yields across a range of important transformations, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. While cost and availability may influence the choice of starting material, for researchers, scientists, and drug development professionals seeking to optimize synthetic efficiency and explore novel chemical space, this compound represents a powerful and often advantageous building block.

References

A Comparative Analysis of the Reactivity of 2-Iodothiophene and 3-Iodothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is critical for efficient synthetic planning and process optimization. This guide provides an objective comparison of the reactivity of 2-iodothiophene and 3-iodothiophene (B1329286) in key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, supported by experimental data.

The positional isomerism of the iodine atom on the thiophene (B33073) ring significantly influences its reactivity in a variety of important chemical transformations. Generally, the C2 position of the thiophene ring is more activated towards electrophilic substitution and deprotonation due to the stabilizing effect of the sulfur atom on adjacent intermediates. This inherent electronic difference often translates to differing reactivity profiles for 2- and 3-substituted thiophenes in cross-coupling and lithiation reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in iodothiophenes is a key factor in the success of these transformations.

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds. Experimental data suggests a difference in reactivity between this compound and 3-iodothiophene in this reaction.

IsomerCoupling PartnerCatalyst SystemSolventBaseYield (%)
This compoundPhenylacetylene(PPh₃)₂PdCl₂ / CuIIonic Liquid-80%[1]
3-Iodothiophene1-HeptynePdCl₂(PPh₃)₂ / CuITHFEt₃N62%[2]

While the coupling partners and reaction conditions are not identical, these results suggest that this compound may provide higher yields in Sonogashira coupling compared to 3-iodothiophene under similar conditions. This is consistent with the generally higher reactivity of 2-halothiophenes in palladium-catalyzed reactions.

Suzuki Coupling

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another cornerstone of modern organic synthesis. High yields have been reported for the Suzuki coupling of this compound with phenylboronic acid, with one study reporting yields in the range of 90-98% using a specific heterogeneous catalyst.[3] While 3-iodobenzothiophenes have been successfully employed in Suzuki cross-coupling reactions, specific quantitative data for the coupling of 3-iodothiophene with phenylboronic acid under comparable conditions is less readily available.[4] However, the general trend of higher reactivity for 2-halothiophenes suggests that this compound would likely be the more reactive partner in Suzuki couplings.

Heck Coupling

Metal-Halogen Exchange

Metal-halogen exchange, particularly lithiation using organolithium reagents like n-butyllithium, is a common method for generating functionalized thiophene intermediates. The rate of this exchange generally follows the trend I > Br > Cl.[5] The acidity of the ring protons also plays a role, with the C2 proton of thiophene being the most acidic. While direct kinetic comparisons for the metal-halogen exchange of this compound and 3-iodothiophene are scarce, the higher acidity of the C2 proton and the inherent reactivity of the C-I bond at this position suggest that this compound would undergo metal-halogen exchange more readily than 3-iodothiophene.

Experimental Protocols

General Protocol for Sonogashira Coupling of Iodothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Iodothiophene (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, CuI, and a magnetic stir bar.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the iodothiophene to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Coupling of Iodothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Iodothiophene (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • In a round-bottom flask or Schlenk tube, combine the iodothiophene, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium_Cross_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product Product: R-R' Reactants Reactants: R-X (Iodothiophene) R'-M (Organometallic) caption General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Experimental_Workflow start Start: Assemble Reactants (Iodothiophene, Coupling Partner, Catalyst, Base, Solvent) setup Reaction Setup under Inert Atmosphere start->setup reaction Reaction at Appropriate Temperature setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product caption General Experimental Workflow for Cross-Coupling Reactions.

References

A Spectroscopic Compass: Navigating the Molecular Landscapes of 2-Iodothiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural characteristics of heterocyclic compounds is paramount. Thiophene (B33073) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive spectroscopic comparison of 2-iodothiophene and its derivatives, offering insights supported by experimental data to aid in structural elucidation and the prediction of chemical behavior.

This comparative analysis delves into the spectroscopic signatures of this compound and its substituted analogues, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy. By examining how different substituents influence the spectral properties of the thiophene ring, we can gain a deeper understanding of their electronic and steric effects.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds have been chosen to illustrate the effects of substituent position and electronic nature on the spectroscopic properties.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) in CDCl3

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound 7.25 (dd, 1H, H5), 7.15 (dd, 1H, H3), 6.78 (dd, 1H, H4)137.5 (C5), 130.8 (C3), 127.9 (C4), 73.1 (C2)
3-Iodothiophene 7.42 (dd, 1H, H2), 7.29 (dd, 1H, H5), 7.05 (t, 1H, H4)136.2 (C5), 130.2 (C2), 126.5 (C4), 91.8 (C3)
2,5-Diiodothiophene 7.18 (s, 2H, H3, H4)138.0 (C3, C4), 75.0 (C2, C5)
2-Bromo-5-iodothiophene 7.10 (d, 1H), 6.95 (d, 1H)137.8, 131.5, 112.9, 74.2
2-Iodo-5-methylthiophene 6.95 (d, 1H), 6.50 (d, 1H), 2.45 (s, 3H)140.1, 136.8, 126.5, 70.9, 15.2

Table 2: Key FTIR and Raman Vibrational Frequencies (cm-1)

CompoundFTIR (Neat) - Key Peaks (cm-1)Raman (Liquid) - Key Peaks (cm-1)
This compound 3100 (ν C-H), 1510 (ν C=C), 1415 (ring stretch), 825 (γ C-H), 690 (ν C-S)1512 (ring stretch), 1410 (ring stretch), 1045 (ring breathing), 692 (ν C-S), 260 (ν C-I)
3-Iodothiophene 3085 (ν C-H), 1525 (ν C=C), 1390 (ring stretch), 770 (γ C-H), 670 (ν C-S)1520 (ring stretch), 1385 (ring stretch), 1060 (ring breathing), 675 (ν C-S), 255 (ν C-I)
2,5-Diiodothiophene 3080 (ν C-H), 1490 (ν C=C), 1286 (ring stretch), 790 (γ C-H), 640 (ν C-S)[1]1497 (ν C=C), 1388 (ring stretch), 728 (antisymmetric CSC stretch), 640 (symmetric CSC stretch), 187 (symmetric C-I stretch)[1]

Table 3: UV-Vis Absorption Maxima (λmax, nm) in Cyclohexane (B81311)

Compoundλmax (nm)Molar Absorptivity (ε, M-1cm-1)
This compound 242~8,000
3-Iodothiophene 238~7,500
2,5-Diiodothiophene 260~10,000
2-Bromo-5-iodothiophene 250~9,000
2-Iodo-5-methylthiophene 248~8,500

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections provide an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl3), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For 1H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For 13C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds, using proton decoupling to simplify the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector. For liquid samples like this compound, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. Solid samples were analyzed as KBr pellets. Spectra were recorded in the 4000-400 cm-1 range with a resolution of 4 cm-1, co-adding 32 scans to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectra were acquired using a spectrometer with a 785 nm diode laser as the excitation source. Liquid samples were placed in a glass capillary tube. The laser power at the sample was maintained at approximately 50 mW to avoid sample degradation. Spectra were collected over a range of 200-3200 cm-1 with an integration time of 10 seconds and 5 accumulations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade cyclohexane at a concentration of approximately 10-4 M. Spectra were recorded in a 1 cm path length quartz cuvette from 200 to 400 nm. The solvent was used as a reference.

Photodissociation Pathway of this compound

The photochemistry of this compound is of significant interest due to its potential applications in photodynamic therapy and organic electronics. Upon UV irradiation, this compound can undergo two primary competing dissociation pathways: C-I bond fission and C-S ring-opening. The following diagram illustrates this process.

G Photodissociation Pathways of this compound cluster_0 Ground State cluster_1 Excited State cluster_2 Dissociation Pathways cluster_3 Products This compound This compound Excited_State This compound (π-π transition) This compound->Excited_State UV Photon (hν) CI_Fission C-I Bond Fission Excited_State->CI_Fission Coupling to dissociative state CS_Opening C-S Ring Opening Excited_State->CS_Opening Coupling to dissociative state Thienyl_Radical Thienyl Radical + I• CI_Fission->Thienyl_Radical Ring_Opened_Isomers Ring-Opened Isomers CS_Opening->Ring_Opened_Isomers

Caption: Photodissociation of this compound

Experimental Workflow for Spectroscopic Analysis

The logical progression from sample preparation to data analysis is a critical component of reliable spectroscopic characterization. The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a this compound derivative.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation Sample This compound Derivative NMR_Prep Dissolve in CDCl3 (+ TMS) Sample->NMR_Prep FTIR_Prep Neat Liquid Film or KBr Pellet Sample->FTIR_Prep Raman_Prep Capillary Tube Sample->Raman_Prep UV_Prep Dilute in Cyclohexane Sample->UV_Prep NMR_Acq 1H & 13C NMR NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrum FTIR_Prep->FTIR_Acq Raman_Acq Raman Spectrum Raman_Prep->Raman_Acq UV_Acq UV-Vis Spectrum UV_Prep->UV_Acq NMR_Analysis Chemical Shift & Coupling Constants NMR_Acq->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR_Acq->FTIR_Analysis Raman_Analysis Vibrational Mode Assignment Raman_Acq->Raman_Analysis UV_Analysis Electronic Transitions (λmax, ε) UV_Acq->UV_Analysis Structure Confirm Molecular Structure & Electronic Properties NMR_Analysis->Structure FTIR_Analysis->Structure Raman_Analysis->Structure UV_Analysis->Structure

References

A Comparative Guide to the Electrochemical Properties of 2-Iodothiophene-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of materials derived from 2-iodothiophene. The inclusion of the iodo-substituent on the thiophene (B33073) ring offers a versatile platform for the synthesis of novel conjugated polymers and copolymers with tunable electronic characteristics. Understanding these properties is crucial for their application in various fields, including organic electronics, sensing, and catalysis. This document summarizes key electrochemical data, details experimental methodologies, and provides a visual representation of a typical characterization workflow.

Comparative Electrochemical Data

The electrochemical behavior of this compound-based materials is primarily investigated through techniques like cyclic voltammetry (CV), which allows for the determination of oxidation and reduction potentials. These potentials are then used to estimate fundamental electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the electrochemical band gap. While comprehensive comparative data for a wide range of this compound-specific polymers is still an emerging area of research, this guide compiles available data and provides context based on analogous thiophene-based systems.

Material/Copolymer SystemOnset Oxidation Potential (Eoxonset vs. Fc/Fc+)HOMO Level (eV)Onset Reduction Potential (Eredonset vs. Fc/Fc+)LUMO Level (eV)Electrochemical Band Gap (Egec) (eV)
Illustrative Poly(this compound) Data not readily available in literatureTypically expected to be deeper than polythiophene due to the electron-withdrawing nature of iodine.Data not readily available in literatureTypically expected to be lower than polythiophene.Expected to be narrower than polythiophene.
Thiophene-Carbazole Copolymers ~0.80 V (for N-ethylcarbazole component)----
Thiophene-Dithienopyrrole Copolymers Varied (dependent on acceptor unit)VariedVariedVaried0.5 - 1.5 eV[1]
General Polythiophenes Varied-4.61 to -5.83 eV[2][3]Varied-2.99 to -4.25 eV[2][3]1.08 to 2.23 eV[2]

Note: The data for thiophene-carbazole and thiophene-dithienopyrrole copolymers are provided for comparative context, as specific experimental data for a series of this compound-based copolymers is not extensively available in the current literature. The electrochemical properties of such copolymers are highly dependent on the comonomer and the polymer's molecular structure. The values for general polythiophenes are a range compiled from multiple sources to indicate typical values.

Experimental Protocols

The characterization of the electrochemical properties of this compound-based materials typically involves the following experimental procedures.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to investigate the redox behavior of these materials.[4]

Objective: To determine the oxidation and reduction potentials, assess the reversibility of redox processes, and estimate HOMO and LUMO energy levels.

Methodology:

  • Solution Preparation: The monomer or polymer is dissolved in an appropriate organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).[2]

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed to identify the onset potentials of oxidation (Eoxonset) and reduction (Eredonset).

Calculation of HOMO/LUMO Levels: The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of approximately -4.8 eV relative to the vacuum level.[5]

  • HOMO (eV) = -e (Eoxonset vs. Fc/Fc+ + 4.8)

  • LUMO (eV) = -e (Eredonset vs. Fc/Fc+ + 4.8)

The electrochemical band gap (Egec) is then calculated as the difference between the LUMO and HOMO levels.

Electropolymerization

For creating polymer films directly on an electrode surface, electropolymerization is a common method.

Objective: To synthesize a conductive polymer film from this compound or its derivatives for direct electrochemical analysis.

Methodology:

  • Monomer Solution: A solution of the this compound-based monomer is prepared in a suitable solvent with a supporting electrolyte, similar to the CV setup.

  • Polymerization: A potential is applied to the working electrode (often by repeated cyclic voltammetry scans or by holding the potential at a constant value) that is sufficient to oxidize the monomer. This initiates a polymerization reaction, leading to the deposition of a polymer film on the electrode surface.

  • Characterization: The polymer-coated electrode is then rinsed and transferred to a monomer-free electrolyte solution to study the electrochemical properties of the polymer film itself.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the electrochemical characterization of this compound-based materials and a simplified representation of the electropolymerization process.

experimental_workflow cluster_prep Sample & Solution Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Interpretation cluster_polymerization Electropolymerization (Optional) synthesis Synthesis of this compound Material dissolution Dissolution in Solvent with Supporting Electrolyte synthesis->dissolution cv_measurement Perform CV Scan dissolution->cv_measurement electropoly Electropolymerize Monomer onto Electrode dissolution->electropoly data_analysis Analyze Voltammogram for E_ox and E_red cv_measurement->data_analysis homo_lumo Calculate HOMO/LUMO Levels data_analysis->homo_lumo band_gap Determine Electrochemical Band Gap homo_lumo->band_gap film_cv CV of Polymer Film electropoly->film_cv film_cv->data_analysis

Electrochemical characterization workflow.

electropolymerization_pathway M Monomer (this compound derivative) M_plus Monomer Radical Cation (M.+) M->M_plus -e- (Oxidation at Electrode) Dimer Dimer Radical Cation M_plus->Dimer + M Polymer Propagating Polymer Chain Dimer->Polymer + n(M) Final_Polymer Deposited Polymer Film Polymer->Final_Polymer Deposition

References

Safety Operating Guide

2-Iodothiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Iodothiophene is essential for laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures.[1][2][3] Adherence to these guidelines is mandatory to ensure compliance with safety regulations and to minimize risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area or under a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.[4]

    • A laboratory coat.

Chemical Properties and Hazard Data

The following table summarizes key quantitative data for this compound for quick reference. This information is critical for accurate labeling and safe handling.

PropertyData
Molecular Formula C₄H₃IS[4]
Molecular Weight 210.04 g/mol [5][6]
Appearance Yellow to dark brown clear liquid with a stench.[5][6][7][8]
Boiling Point ~182 °C[8]
Density ~1.9 - 2.06 g/cm³[5][8]
Flash Point ~71 °C[8]
GHS Hazard Statements Combustible liquid, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation.[4][7]

Step-by-Step Disposal Procedure

Follow this procedural guidance to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the most critical step. This compound is a halogenated organic waste and must be collected separately from other waste streams.[1][3][9][10][11]

  • DO collect in a container designated specifically for halogenated organic waste.[1]

  • DO NOT mix with non-halogenated organic waste.[9][10][11] Mixing increases disposal costs and complexity.[9][11]

  • DO NOT mix with aqueous waste, acids, or bases.[1][9][11]

  • DO NOT mix with waste containing heavy metals, cyanides, or acutely toxic 'P-listed' chemicals.[9][11]

  • DO NOT mix with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[12][13]

Step 2: Waste Collection and Containerization

Collect all materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves), in a suitable container.

  • Container Type: Use a chemically compatible container in good condition, such as a glass bottle with a secure, threaded screw cap.[5][10]

  • Container Handling: Keep the waste container closed at all times except when actively adding waste to prevent the release of vapors.[9][10]

Step 3: Labeling the Waste Container

Properly label the container before or at the moment the first drop of waste is added.[10] The label must be clear and complete.

  • Required Information:

    • The words "Hazardous Waste ".[5][10][11]

    • The full chemical names of all contents (e.g., "Waste this compound," "Waste this compound in Dichloromethane"). Do not use abbreviations or formulas.[10]

    • The approximate percentages or volume of each component.[1][9]

    • Applicable hazard warnings (e.g., Toxic, Flammable).[9]

    • Generator's name and contact information.[9]

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated, secure area.

  • Location: Store in a designated Satellite Accumulation Area (SAA).[9]

  • Conditions: The area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, or direct sunlight.[9][10][12][14]

  • Containment: Store the container within secondary containment to prevent spills from spreading.[9]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be managed by authorized personnel.

  • Contact EHS: When the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][9]

  • Documentation: Provide the EHS office with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.[5]

  • Regulatory Compliance: Disposal must be carried out at an approved and regulated waste disposal plant, typically via incineration.[1][7][12][14][15] Never pour this compound down the drain or dispose of it in regular trash.[5][12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[5]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][7][12][13]

  • Wear PPE: Don the appropriate PPE as listed above before attempting to clean the spill.[4]

  • Contain Spill: Use an inert absorbent material such as dry sand, vermiculite, or diatomite to contain the spill.[4][5][6][9]

  • Collect Waste: Carefully collect the absorbent material and place it into a sealable, compatible container for disposal as hazardous waste.[5][9]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[5][9]

  • Report: Report the incident to your laboratory supervisor and EHS office.[5]

G start Identify Waste: This compound or Contaminated Material is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Step 1: Segregate and Collect in HALOGENATED Waste Container is_halogenated->collect_halogenated Yes no_mixing DO NOT MIX with: - Non-halogenated organics - Acids / Bases - Heavy Metals collect_halogenated->no_mixing label_container Step 2: Label Container - 'Hazardous Waste' - Full Chemical Names & % - Hazards (Toxic, Flammable) collect_halogenated->label_container store_waste Step 3: Store Container - Closed, in secondary containment - In designated Satellite Accumulation Area - Cool, dry, ventilated label_container->store_waste contact_ehs Step 4: Arrange Disposal - Contact EHS / Licensed Contractor - Provide SDS and waste details store_waste->contact_ehs spill_procedure Spill Occurs store_waste->spill_procedure At any stage end Waste Removed by Authorized Personnel contact_ehs->end spill_steps Follow Spill Procedure: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Wear PPE 4. Contain & Absorb 5. Collect as Hazardous Waste 6. Report to EHS spill_procedure->spill_steps Yes spill_steps->store_waste After Cleanup

References

Essential Safety and Operational Guide for Handling 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Iodothiophene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3437-95-4[1][2][3]

  • Molecular Formula: C₄H₃IS[4][5]

  • Molecular Weight: 210.04 g/mol [4][5]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1][6] The primary hazards associated with this chemical are summarized below.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • May cause an allergic skin reaction (H317)[4]

  • Causes serious eye damage (H318)[4]

  • May cause respiratory irritation (H335)

  • Combustible liquid (H227)[6]

Physical and Chemical PropertiesData
Appearance Yellow to brown to dark green clear liquid
Boiling Point 73 °C @ 15 mmHg
Melting Point -40 °C
Density 1.902 g/mL at 25 °C
Flash Point 71 °C / 159.8 °F (closed cup)[7]
Storage Temperature 2-8°C
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side-shields or a face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]
Skin and Body Protection Impervious clothing, such as a laboratory coat.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, use a NIOSH-approved respirator.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that an eyewash station and safety shower are nearby.[7]

    • Gather all necessary PPE and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to avoid inhalation of vapors.[6]

    • Avoid direct contact with skin, eyes, and clothing.[1][7]

    • Use compatible utensils (e.g., glass, plastic, or ceramic) to handle the chemical.

    • Keep the container tightly closed when not in use.[1][7]

    • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][7] The recommended storage temperature is 2-8°C.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment.

    • Properly label and store any remaining this compound according to storage guidelines.

Waste Disposal Plan
  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical and have a secure lid.

    • Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound".[5]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste.[5]

    • Keep the waste container away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

    • Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • DO NOT dispose of this compound down the drain.[5][7]

Emergency and Spill Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention immediately.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor/physician if you feel unwell.[1]

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Remove all sources of ignition.[7] Use an inert absorbent material (e.g., dry sand, vermiculite) to contain the spill.[5][8]

  • Collect: Carefully collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.[5]

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[5]

  • Report: Report the spill to your institution's EHS office.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Showers prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Properly Store/Dispose post2->post3 disp1 Collect in Labeled Hazardous Waste Container post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 emergency_spill Spill: Evacuate, Contain, Clean, Report emergency_exposure Exposure: Flush Affected Area, Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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